JNJ-37822681
描述
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
Structure
3D Structure
属性
CAS 编号 |
935776-74-2 |
|---|---|
分子式 |
C17H17F5N4 |
分子量 |
372.34 g/mol |
IUPAC 名称 |
N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine |
InChI |
InChI=1S/C17H17F5N4/c18-13-2-1-11(9-14(13)19)10-26-7-5-12(6-8-26)23-16-4-3-15(24-25-16)17(20,21)22/h1-4,9,12H,5-8,10H2,(H,23,25) |
InChI 键 |
UVUYWJWYRLJHEN-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F |
外观 |
Solid powder |
其他CAS编号 |
935776-74-2 |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
JNJ-37822681 N-(1-(3,4-difluorobenzyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine |
产品来源 |
United States |
Foundational & Exploratory
JNJ-37822681: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-37822681 is a novel, potent, and specific centrally active antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics.[1][2] This characteristic is hypothesized to contribute to its antipsychotic efficacy with an improved tolerability profile, particularly a lower incidence of extrapyramidal symptoms (EPS).[1] Initially developed for the treatment of schizophrenia and bipolar disorder, emerging research has also identified this compound as an opener of neuronal Kv7 potassium channels, suggesting potential therapeutic applications in other neurological conditions such as epilepsy. This guide provides an in-depth overview of the core mechanism of action of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its signaling pathways and experimental workflows.
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
The primary mechanism of action of this compound is its potent and specific antagonism of the dopamine D2 receptor.[1] Its high specificity for the D2 receptor subtype, with significantly less activity at other dopamine receptors and various other neurotransmitter receptors, is a key feature of its pharmacological profile.[1]
Receptor Binding Affinity
| Receptor | Ligand | Ki (nM) | Species | Assay Type | Reference |
| Dopamine D2L | This compound | 158 | Human | Radioligand Binding | [3] |
In Vitro Functional Activity
The antagonistic properties of this compound at the D2 receptor have been characterized through various in vitro functional assays. A defining characteristic of this compound is its fast dissociation rate from the D2 receptor, which is believed to contribute to its atypical antipsychotic profile.[1]
In Vivo Receptor Occupancy and Efficacy
In vivo studies have demonstrated that this compound effectively occupies dopamine D2 receptors in the brain at relatively low doses.[1] This central D2 receptor blockade translates to efficacy in animal models of psychosis.
| Parameter | Value | Species | Model | Reference |
| ED50 (D2 Receptor Occupancy) | 0.39 mg/kg | Rat | Ex vivo binding | [1][3] |
| ED50 (Apomorphine-induced stereotypy) | 0.19 mg/kg | Rat | Behavioral | [1][3] |
| ED50 (D-amphetamine-induced hyperlocomotion) | 1.0 mg/kg | Rat | Behavioral | [3] |
| ED50 (Phencyclidine-induced hyperlocomotion) | 4.7 mg/kg | Rat | Behavioral | [3] |
Secondary Mechanism of Action: Neuronal Kv7 Channel Opener
Recent research has unveiled a novel aspect of this compound's pharmacology: its activity as a neuronal Kv7 (KCNQ) potassium channel opener. This finding suggests a potential for repurposing this compound for the treatment of epilepsy and other neuronal hyperexcitability disorders.
Modulation of Kv7 Channel Activity
This compound has been shown to enhance the currents of Kv7.2, Kv7.3, Kv7.4, and Kv7.5 channels. Its binding site on the Kv7.2 subunit is thought to overlap with that of the known Kv7 channel opener, retigabine. This modulation of Kv7 channels leads to a hyperpolarizing shift in the neuronal membrane potential, thereby reducing neuronal excitability.
Signaling Pathways
The therapeutic effects of this compound are mediated through its interaction with distinct signaling pathways.
Dopamine D2 Receptor Signaling
As a D2 receptor antagonist, this compound blocks the intracellular signaling cascade initiated by dopamine binding. This primarily involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.
Kv7 Channel Signaling
By opening Kv7 channels, this compound facilitates the efflux of potassium ions (K+) from the neuron. This hyperpolarizes the cell membrane, making it more difficult to reach the threshold for action potential firing.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay for D2 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity of this compound to the dopamine D2 receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2L receptor.
Materials:
-
Cell membranes expressing human dopamine D2L receptors.
-
Radioligand (e.g., [3H]-Spiperone).
-
This compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding inhibitor (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding inhibitor.
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
This protocol outlines a general method for assessing the effect of this compound on neuronal Kv7 channels.
Objective: To characterize the modulatory effects of this compound on Kv7.2/7.3 channel currents.
Materials:
-
Cells expressing recombinant human Kv7.2 and Kv7.3 channels (e.g., CHO or HEK293 cells).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass pipettes.
-
External solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal solution (in mM): e.g., 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.
-
This compound.
Procedure:
-
Culture cells expressing Kv7.2/7.3 channels on glass coverslips.
-
Pull patch pipettes to a resistance of 2-5 MΩ when filled with internal solution.
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Establish a giga-ohm seal between the patch pipette and a single cell.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a series of voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit Kv7 currents.
-
Record baseline currents.
-
Perfuse the cell with a known concentration of this compound and repeat the voltage-step protocol.
-
Wash out the compound and record recovery currents.
-
Analyze the data to determine the effect of this compound on current amplitude, activation kinetics, and the voltage-dependence of activation.
In Vivo Models of Psychosis
The following are generalized protocols for animal models used to assess the antipsychotic-like activity of this compound.
Objective: To evaluate the ability of this compound to antagonize dopamine agonist-induced stereotyped behaviors.
Procedure:
-
Acclimate male Wistar rats to the testing environment.
-
Administer this compound or vehicle subcutaneously (s.c.).
-
After a pre-treatment period (e.g., 30-60 minutes), administer apomorphine (a dopamine agonist) s.c. to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Immediately place the rats in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors at regular intervals over a set period (e.g., 60 minutes).
-
Analyze the data to determine the dose-dependent effect of this compound on apomorphine-induced stereotypy.
Objective: To assess the effect of this compound on psychostimulant-induced hyperactivity.
Procedure:
-
Habituate male Sprague-Dawley rats to locomotor activity chambers.
-
On the test day, administer this compound or vehicle intraperitoneally (i.p.).
-
After a pre-treatment period, administer d-amphetamine i.p. to induce hyperlocomotion.
-
Immediately place the rats back into the locomotor activity chambers.
-
Record locomotor activity (e.g., distance traveled, rearing) for a specified duration (e.g., 90-120 minutes).
-
Analyze the data to determine the effect of this compound on d-amphetamine-induced hyperlocomotion.
Objective: To evaluate the efficacy of this compound in a neurodevelopmental model of psychosis.
Procedure:
-
Follow a similar procedure to the d-amphetamine-induced hyperlocomotion model, but use phencyclidine (PCP), an NMDA receptor antagonist, to induce hyperlocomotion.
-
Administer this compound or vehicle prior to the PCP challenge.
-
Measure locomotor activity to determine the ability of this compound to attenuate PCP-induced hyperactivity.
Conclusion
This compound is a promising pharmaceutical compound with a dual mechanism of action. Its primary role as a fast-dissociating dopamine D2 receptor antagonist provides a strong rationale for its use in psychotic disorders, with the potential for an improved safety profile. The more recently discovered activity as a neuronal Kv7 channel opener opens new avenues for its therapeutic application in conditions characterized by neuronal hyperexcitability. The data and protocols presented in this guide offer a comprehensive technical overview for researchers and scientists working on the development and characterization of novel therapeutics for neurological and psychiatric disorders.
References
An In-depth Technical Guide to JNJ-37822681: A Fast-Dissociating Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-37822681 is a novel, potent, and selective antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics. This characteristic has been hypothesized to contribute to a favorable clinical profile, potentially offering antipsychotic efficacy with a reduced liability for extrapyramidal symptoms (EPS) compared to traditional D2 antagonists. This technical guide provides a comprehensive overview of the preclinical and clinical data available for this compound, with a focus on its pharmacological profile, pharmacokinetic properties, and efficacy in relevant models of psychosis. Detailed experimental methodologies are provided for key assays, and signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of this compound.
Core Pharmacological Profile
This compound, chemically identified as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, was identified through screening for specific D2 receptor blockers with a fast rate of dissociation.[1] Its primary mechanism of action is the competitive antagonism of dopamine at the D2 receptor.
Binding Affinity and Selectivity
Radioligand binding assays have demonstrated the high affinity and selectivity of this compound for the dopamine D2 receptor. It displays a moderate binding affinity for the dopamine D2L receptor with a Ki of 158 nM.[2] Notably, it exhibits low affinity for other receptors typically associated with the side effects of antipsychotic medications, such as α1, α2, H1, muscarinic, and 5-HT2C receptors.[1] It also shows limited activity at D1, D3, and 5-HT2A receptors, which could otherwise interfere with the effects of D2 antagonism.[1]
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor/Transporter | Ki (nM) |
| Dopamine D2L | 158[2] |
| Dopamine D1 | >10,000 |
| Dopamine D3 | 1,159 |
| Serotonin 5-HT2A | >1,000 |
| Serotonin 5-HT2C | >1,000 |
| Adrenergic α1 | >1,000 |
| Adrenergic α2 | >1,000 |
| Histamine H1 | >1,000 |
| Muscarinic M1 | >1,000 |
Note: Data compiled from various sources. ">" indicates a lack of significant binding at the highest tested concentrations.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gαi/o subunit.[3] Activation of the D2 receptor by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[4] This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing the inhibition of adenylyl cyclase and maintaining cAMP levels.
Preclinical Pharmacology
In Vivo Efficacy in Animal Models of Psychosis
This compound has demonstrated efficacy in rodent models that are predictive of antipsychotic activity.
-
Apomorphine-Induced Stereotypy: this compound dose-dependently inhibited stereotyped behaviors induced by the dopamine agonist apomorphine in rats.
-
D-Amphetamine-Induced Hyperlocomotion: The compound was effective in reducing the hyperlocomotor activity stimulated by the indirect dopamine agonist d-amphetamine in rats.[1]
-
Phencyclidine-Induced Hyperlocomotion: this compound also attenuated the hyperlocomotion induced by the NMDA receptor antagonist phencyclidine, a model that recapitulates some of the positive and negative symptoms of schizophrenia.[1]
Table 2: In Vivo Efficacy of this compound in Preclinical Models
| Model | Species | Endpoint | ED50 (mg/kg) |
| Apomorphine-Induced Stereotypy | Rat | Inhibition of stereotypy | 0.19[2] |
| D-Amphetamine-Induced Hyperlocomotion | Rat | Inhibition of hyperlocomotion | 1.0[2] |
| Phencyclidine-Induced Hyperlocomotion | Rat | Inhibition of hyperlocomotion | 4.7[2] |
| In Vivo D2 Receptor Occupancy | Rat | Brain receptor occupancy | 0.39[1] |
Preclinical Pharmacokinetics
Pharmacokinetic studies in various animal species have characterized the absorption, distribution, metabolism, and excretion of this compound.
Table 3: Preclinical Pharmacokinetic Parameters of this compound
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | t1/2 (h) |
| Rat | Oral | 1-2 | - | - | ~2-4 |
| Dog | Oral | ~2 | - | - | ~4-6 |
| Cynomolgus Monkey | Oral | ~2-4 | - | - | ~5-7 |
Note: Specific Cmax and AUC values are dose-dependent and not fully available in the public domain. The provided values are approximations based on available literature.
Clinical Development
This compound has been evaluated in clinical trials for the treatment of schizophrenia.
Clinical Pharmacokinetics
In healthy volunteers and patients with schizophrenia, this compound exhibited a pharmacokinetic profile suitable for twice-daily dosing. A population pharmacokinetic model was developed based on data from Phase I and II studies, which described the pharmacokinetics as a two-compartment disposition model with zero-order input and first-order absorption and elimination.[5]
Table 4: Population Pharmacokinetic Parameters of this compound in Humans
| Parameter | Value | Covariate Influence |
| Apparent Clearance | - | 11% higher in females |
| Apparent Volume of Distribution | - | - |
| Absorption Rate Constant | - | Influenced by food intake |
| Elimination Half-life | ~6-8 hours | - |
Note: Specific values for clearance and volume of distribution are not detailed in the provided search results.
Phase II Clinical Trial in Schizophrenia (NCT00728195)
A large, randomized, double-blind, placebo- and active-controlled Phase II study was conducted to evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.[6][7]
Study Design:
-
Participants: 498 patients with acute schizophrenia.
-
Treatment Arms:
-
This compound (10 mg, 20 mg, or 30 mg twice daily) for 12 weeks.
-
Olanzapine (15 mg once daily) for 12 weeks.
-
Placebo for 6 weeks, followed by olanzapine for 6 weeks.
-
-
Primary Efficacy Endpoint: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
Efficacy Results: All doses of this compound demonstrated a statistically significant improvement in PANSS total scores compared to placebo at week 6.[6]
Table 5: Change in PANSS Total Score at Week 6 in the NCT00728195 Study
| Treatment Group | Mean Change from Baseline | p-value vs. Placebo |
| Placebo | -6.4[6] | - |
| This compound (10 mg bid) | -18.4[6] | <0.001 |
| This compound (20 mg bid) | -17.7[6] | <0.001 |
| This compound (30 mg bid) | -20.0[6] | <0.001 |
| Olanzapine (15 mg qd) | -22.9[6] | <0.001 |
Safety and Tolerability: The most common treatment-emergent adverse events with this compound were insomnia (17%) and akathisia (13%).[6] The incidence of extrapyramidal symptoms was dose-related and comparable between the 10 mg twice-daily this compound group and the olanzapine group.[6] Importantly, all this compound dose groups showed significantly less weight gain compared to the olanzapine group.[6][8]
Experimental Protocols
Radioligand Binding Assay ([3H]-Spiperone)
This protocol outlines a competitive binding assay to determine the affinity of this compound for the dopamine D2 receptor.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing the human dopamine D2L receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of the radioligand [3H]-spiperone (e.g., 0.5 nM) and varying concentrations of this compound.[9] Non-specific binding is determined in the presence of a high concentration of an unlabeled D2 antagonist (e.g., 10 µM spiperone).[9] The incubation is typically carried out at room temperature for 60 minutes.[9]
-
Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-spiperone (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.
Apomorphine-Induced Stereotypy in Rats
This protocol describes a standard method to assess the in vivo D2 receptor antagonist activity of this compound.
Methodology:
-
Animals: Male Sprague-Dawley rats are used.
-
Acclimation: Animals are acclimated to the testing environment.
-
Drug Administration:
-
This compound or vehicle is administered (e.g., intraperitoneally or orally) at various doses.
-
After a predetermined pretreatment time (e.g., 30-60 minutes), apomorphine (a dopamine agonist, e.g., 0.5-1.0 mg/kg, subcutaneously) is administered to induce stereotyped behaviors.[10]
-
-
Behavioral Observation: Immediately after apomorphine injection, individual rats are placed in observation cages. Stereotyped behaviors (e.g., sniffing, licking, gnawing, and head weaving) are scored by a trained observer, typically at regular intervals (e.g., every 5-10 minutes) for a set duration (e.g., 60 minutes). A rating scale is used to quantify the intensity of the stereotypy.
-
Data Analysis: The total stereotypy score for each animal is calculated. The dose of this compound that produces a 50% reduction in the apomorphine-induced stereotypy score (ED50) is determined.
Phase II Clinical Trial Workflow (NCT00728195)
Conclusion
This compound is a fast-dissociating dopamine D2 receptor antagonist with a preclinical and clinical profile that suggests potential as an effective antipsychotic agent. Its high selectivity for the D2 receptor and rapid dissociation kinetics may contribute to a favorable side effect profile, particularly with respect to extrapyramidal symptoms and metabolic disturbances, as suggested by clinical trial data. The data presented in this technical guide provides a comprehensive foundation for further research and development of this and similar compounds for the treatment of schizophrenia and other psychotic disorders.
References
- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Population pharmacokinetics of this compound, a selective fast-dissociating dopamine D₂-receptor antagonist, in healthy subjects and subjects with schizophrenia and dose selection based on simulated D₂-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Metabolic and body mass parameters after treatment with this compound, a novel fast-dissociating D2 receptor antagonist, vs olanzapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn-links.lww.com [cdn-links.lww.com]
- 10. Apomorphine-induced behavioural sensitization in rats: individual differences, role of dopamine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681: A Dual-Action Neuromodulator with Atypical Antipsychotic and Anticonvulsant Potential
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-37822681 is a novel investigational compound initially developed as a potent and selective dopamine D2 receptor antagonist with a fast dissociation rate, intended for the treatment of schizophrenia and bipolar disorder.[1][2] Extensive preclinical and clinical research has characterized its efficacy and safety profile in this capacity. More recently, drug repurposing screens have unveiled a second, significant mechanism of action: this compound functions as a neuronal Kv7 (KCNQ) potassium channel opener.[3][4][5] This dual pharmacology presents a unique opportunity for therapeutic applications in a range of neurological and psychiatric disorders characterized by neuronal hyperexcitability, including epilepsy. This technical guide provides a comprehensive overview of the core pharmacology, quantitative data, experimental protocols, and relevant signaling pathways associated with this compound's actions on both dopamine D2 receptors and Kv7 channels.
Primary Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound was designed as an atypical antipsychotic. Its primary mechanism is the blockade of dopamine D2 receptors in the central nervous system. A key characteristic of this compound is its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to older antipsychotics.[2][6]
Quantitative Data: D2 Receptor Pharmacology
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D2L Receptor | 158 nM | Recombinant | [1] |
| In Vivo Efficacy (ED50) | |||
| D2 Receptor Occupancy | 0.39 mg/kg | Rat Brain | [2] |
| Inhibition of Apomorphine-Induced Stereotypy | 0.19 mg/kg | Rat | [1][2] |
| Inhibition of D-Amphetamine-Induced Hyperlocomotion | 1.0 mg/kg | Rat | [1] |
| Inhibition of Phencyclidine-Induced Hyperlocomotion | 4.7 mg/kg | Rat | [1] |
| Clinical Efficacy (Schizophrenia) | |||
| Change in PANSS Total Score (10mg bid, 6 weeks) | -18.4 | Human | [6][7] |
| Change in PANSS Total Score (20mg bid, 6 weeks) | -17.7 | Human | [6][7] |
| Change in PANSS Total Score (30mg bid, 6 weeks) | -20.0 | Human | [6][7] |
Signaling Pathway: Dopamine D2 Receptor Antagonism
Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gi/o proteins. Activation of D2 receptors typically leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of downstream effectors such as protein kinase A (PKA). By blocking these receptors, this compound prevents the inhibitory effects of dopamine, thereby modulating neuronal activity in key brain circuits implicated in psychosis.
Secondary Mechanism of Action: Kv7 Channel Opening
Recent studies have identified this compound as an opener of neuronal Kv7 (Kv7.2-7.5) potassium channels.[4][5] These channels are critical regulators of neuronal excitability, and their activation leads to hyperpolarization of the neuronal membrane, making it more difficult to fire action potentials. This mechanism is distinct from its D2 receptor antagonism and suggests potential therapeutic applications in conditions like epilepsy.[8][9]
Quantitative Data: Kv7 Channel Pharmacology
| Parameter | Value | Channel Subtype | System | Reference |
| Potency (EC50) | ||||
| Kv7.2/7.3 | ~1 µM | Kv7.2/7.3 | CHO cells | [4][5] |
| Efficacy | ||||
| M-current enhancement | Comparable to Retigabine | - | iNeurons | [4] |
| In Vivo Efficacy (Anticonvulsant) | ||||
| Maximal Electroshock (MES) Seizure Model | Anticonvulsant Activity Demonstrated | - | Mouse | [4][5] |
| Pentylenetetrazol (PTZ)-induced Seizure Model | Anticonvulsant Activity Demonstrated | - | Mouse | [4][5] |
Signaling Pathway: Kv7 Channel Modulation
Kv7 channels are voltage-gated potassium channels that generate the "M-current," a non-inactivating potassium current that stabilizes the neuronal resting membrane potential.[10] By opening these channels, this compound increases the outward flow of potassium ions, leading to membrane hyperpolarization and a reduction in neuronal firing frequency. This is a key mechanism for controlling neuronal hyperexcitability.
Experimental Protocols
Dopamine D2 Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes from HEK293 cells stably expressing the human dopamine D2L receptor.
-
Radioligand: [3H]spiperone.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compound: this compound at various concentrations.
-
Scintillation counter.
Procedure:
-
Prepare a dilution series of this compound.
-
In a 96-well plate, combine the cell membranes, [3H]spiperone, and either buffer, haloperidol, or this compound.
-
Incubate at room temperature for 2 hours.
-
Harvest the membranes by rapid filtration over glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound by non-linear regression analysis and convert it to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels
Objective: To characterize the effect of this compound on Kv7 channel currents.
Materials:
-
CHO cells stably expressing human Kv7.2 and Kv7.3 subunits.
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass pipettes (2-5 MΩ resistance).
-
Internal solution (in mM): 140 KCl, 10 HEPES, 10 EGTA, 2 MgCl2, 2 Na2ATP, 0.3 NaGTP, pH 7.3 with KOH.
-
External solution (in mM): 140 NaCl, 4 KCl, 10 HEPES, 2 CaCl2, 1 MgCl2, 10 glucose, pH 7.4 with NaOH.
-
Test compound: this compound at various concentrations.
Procedure:
-
Culture CHO-Kv7.2/7.3 cells on glass coverslips.
-
Place a coverslip in the recording chamber and perfuse with external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Apply a voltage-step protocol to elicit Kv7 currents (e.g., holding potential of -80 mV, followed by depolarizing steps from -100 mV to +40 mV).
-
Record baseline currents.
-
Perfuse the cell with the external solution containing this compound at a specific concentration.
-
Repeat the voltage-step protocol and record the currents in the presence of the compound.
-
Wash out the compound and ensure the current returns to baseline.
-
Analyze the data to determine the effect of this compound on current amplitude and voltage-dependence of activation.
-
Construct a dose-response curve to calculate the EC50 value.
Experimental Workflow for Kv7 Opener Identification
The identification of this compound as a Kv7 channel opener was the result of a systematic drug repurposing screen.
Conclusion and Future Directions
This compound represents a fascinating pharmacological entity with a well-documented primary mechanism as a fast-dissociating dopamine D2 receptor antagonist and a more recently discovered, yet significant, activity as a neuronal Kv7 channel opener. This dual action opens up new avenues for therapeutic development. While its development for schizophrenia has provided a wealth of safety and pharmacokinetic data, its potential as an anticonvulsant or for other disorders of neuronal hyperexcitability warrants further investigation. Future research should focus on elucidating the clinical implications of this dual pharmacology, exploring its efficacy in a broader range of preclinical models, and potentially designing new clinical trials to evaluate its therapeutic potential in epilepsy and related conditions. The unique combination of D2 antagonism and Kv7 activation in a single molecule may offer a novel approach to treating complex neuropsychiatric disorders with comorbid symptoms.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting Kv7 Potassium Channels for Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel KV7 ion channel openers for the treatment of epilepsy and implications for detrusor tissue contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemical modulation of Kv7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacology of JNJ-37822681: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JNJ-37822681 is a novel and potent antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics. This characteristic has been hypothesized to confer antipsychotic efficacy with an improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia. This technical guide provides an in-depth overview of the pharmacology of this compound, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing relevant pathways and workflows.
Core Pharmacological Profile
This compound is a selective antagonist of the dopamine D2 receptor. Its primary mechanism of action involves blocking the binding of dopamine to this receptor subtype, thereby modulating dopaminergic neurotransmission in the brain. A key feature of this compound is its fast dissociation from the D2 receptor, a property that is believed to contribute to its atypical antipsychotic profile.
In Vitro Receptor Binding Affinity
The binding affinity of this compound for the dopamine D2L receptor has been determined through radioligand binding assays.
| Receptor | Ligand Used | Ki (nM) | Reference |
| Dopamine D2L | [3H]Spiperone | 158 | [1][2] |
In Vivo Preclinical Efficacy
The antipsychotic potential of this compound has been evaluated in several rodent models of psychosis. The compound has demonstrated efficacy in antagonizing the behavioral effects of dopamine agonists and other psychotomimetic agents.
| Animal Model | Species | Effect | ED50 (mg/kg) |
| Apomorphine-induced Stereotypy | Rat | Inhibition | 0.19[1] |
| D-amphetamine-induced Hyperlocomotion | Rat | Inhibition | 1.0[1] |
| Phencyclidine-induced Hyperlocomotion | Rat | Inhibition | 4.7[1] |
| D2 Receptor Occupancy (in vivo) | Rat | 0.39[1][3] |
Clinical Efficacy in Schizophrenia
A phase II, randomized, double-blind, placebo-controlled study (NCT00728195) evaluated the efficacy of this compound in patients with acute exacerbation of schizophrenia.[4] The primary efficacy endpoint was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 6.
| Treatment Group | Mean Change from Baseline in PANSS Total Score (Week 6) | p-value vs. Placebo |
| Placebo | -6.4 | - |
| This compound (10 mg bid) | -18.4 | < 0.001 |
| This compound (20 mg bid) | -17.7 | < 0.001 |
| This compound (30 mg bid) | -20.0 | < 0.001 |
| Olanzapine (15 mg qd) | -22.9 | < 0.001 |
All doses of this compound demonstrated a statistically significant improvement in PANSS total scores compared to placebo.[4]
Signaling Pathways and Mechanism of Action
This compound exerts its therapeutic effects by antagonizing the dopamine D2 receptor, a G protein-coupled receptor (GPCR). The binding of dopamine to D2 receptors typically initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. By blocking this interaction, this compound prevents the downstream signaling events mediated by dopamine. The "fast-off" dissociation kinetics of this compound are hypothesized to allow for a more physiological modulation of dopamine signaling, potentially contributing to its favorable side effect profile.
Experimental Protocols
In Vitro Radioligand Binding Assay (General Protocol)
-
Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing the human dopamine D2L receptor.
-
Radioligand: [3H]Spiperone.
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Non-specific binding control (e.g., haloperidol).
-
This compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate cell membranes with a fixed concentration of [3H]Spiperone and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled D2 antagonist (e.g., haloperidol).
-
Incubate at a specified temperature (e.g., 25°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific [3H]Spiperone binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Apomorphine-Induced Stereotypy in Rats
-
Objective: To assess the in vivo efficacy of this compound in a preclinical model of psychosis.
-
Animals: Female Sprague-Dawley rats.[1]
-
Procedure:
-
Administer this compound subcutaneously at various doses.[1]
-
After a specified pretreatment time, administer apomorphine (a dopamine receptor agonist) to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Observe and score the intensity of stereotyped behaviors at regular intervals for a defined observation period.
-
A vehicle control group (receiving vehicle instead of this compound) is included for comparison.
-
Calculate the ED50 value, which is the dose of this compound that produces a 50% reduction in the apomorphine-induced stereotypy score.
-
D-amphetamine-Induced Hyperlocomotion in Rats
-
Objective: To evaluate the effect of this compound on psychostimulant-induced hyperactivity.
-
Animals: Female Sprague-Dawley rats.[1]
-
Procedure:
-
Administer this compound subcutaneously at various doses.[1]
-
After a pretreatment period, administer D-amphetamine to induce hyperlocomotion.
-
Place the animals in an open-field arena equipped with automated activity monitoring systems.
-
Record locomotor activity (e.g., distance traveled, rearing frequency) for a specified duration.
-
Include a vehicle control group for comparison.
-
Determine the ED50 value, representing the dose of this compound that causes a 50% inhibition of D-amphetamine-induced hyperlocomotion.
-
Clinical Trial in Schizophrenia (NCT00728195)
-
Objective: To evaluate the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.
-
Participants: Patients diagnosed with schizophrenia experiencing an acute exacerbation.
-
Interventions:
-
This compound (10, 20, or 30 mg twice daily)
-
Olanzapine (15 mg once daily)
-
Placebo (for 6 weeks, followed by olanzapine)
-
-
Primary Outcome Measure: Change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at Week 6.
-
Key Secondary Outcome Measures: Changes in PANSS subscale scores, Clinical Global Impression-Severity (CGI-S), and safety and tolerability assessments.
Pharmacokinetics
Pharmacokinetic data for this compound have been characterized in both preclinical species and humans. In a first-in-human study, oral administration of this compound to healthy male volunteers resulted in dose-proportional increases in the area under the curve (AUC), while peak plasma concentrations (Cmax) increased more than proportionally with the dose. The most frequently reported adverse effect was somnolence.
Conclusion
This compound is a selective, fast-dissociating dopamine D2 receptor antagonist with a compelling pharmacological profile. Preclinical studies have demonstrated its efficacy in established animal models of psychosis. Furthermore, clinical trials in patients with schizophrenia have confirmed its antipsychotic effects. The unique kinetic properties of this compound may offer a therapeutic advantage by providing a more physiological modulation of the dopaminergic system, potentially leading to an improved balance of efficacy and tolerability. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681: A Technical Guide to a Fast-Dissociating Dopamine D2 Receptor Antagonist with Kv7 Channel Modulatory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a novel, potent, and specific centrally active antagonist of the dopamine D2 receptor.[1][2] Its defining characteristic is a rapid dissociation rate from the D2 receptor, a feature hypothesized to confer antipsychotic efficacy with an improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia.[1] Initially developed for the treatment of schizophrenia and bipolar disorder, subsequent research has revealed a secondary mechanism of action as a neuronal Kv7 potassium channel opener, suggesting potential for repurposing in conditions characterized by neuronal hyperexcitability, such as epilepsy.[2][3] This technical guide provides a comprehensive overview of the chemical structure, pharmacological properties, experimental protocols, and clinical findings related to this compound.
Chemical Structure and Properties
-
IUPAC Name: N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine
-
Molecular Formula: C₁₇H₁₇F₅N₄
-
Molecular Weight: 372.34 g/mol
-
SMILES: C1CN(CCC1NC2=NN=C(C=C2)C(F)(F)F)CC3=CC(=C(C=C3)F)F
-
CAS Number: 935776-74-2
Core Mechanism of Action: Dopamine D2 Receptor Antagonism
This compound exhibits high affinity and specificity for the dopamine D2 receptor, acting as a potent antagonist.[1] Its fast dissociation kinetics distinguish it from many conventional and atypical antipsychotics. This property is thought to allow for a more physiological modulation of dopamine signaling, potentially contributing to a lower incidence of adverse effects.[1]
Signaling Pathway
The canonical signaling pathway following dopamine D2 receptor activation involves the Gαi subunit of the heterotrimeric G protein. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors such as Protein Kinase A (PKA). By antagonizing the D2 receptor, this compound prevents this cascade, thereby disinhibiting adenylyl cyclase and restoring cAMP levels.
Secondary Mechanism of Action: Kv7 Channel Activation
This compound has been identified as an opener of Kv7 (KCNQ) voltage-gated potassium channels, particularly Kv7.2-5 subunits, which are responsible for the neuronal M-current.[2][3] This action is independent of its D2 receptor antagonism. Activation of these channels leads to an efflux of potassium ions, hyperpolarization of the neuronal membrane, and a reduction in neuronal excitability. This mechanism is thought to contribute to its potential anticonvulsant properties.[3]
Signaling Pathway
The activation of Kv7 channels by this compound enhances the M-current, a subthreshold potassium current that stabilizes the membrane potential. This makes it more difficult for neurons to reach the threshold for action potential firing, thereby reducing overall neuronal excitability.
Pharmacological Data
In Vitro Binding Affinities
This compound demonstrates high selectivity for the dopamine D2 receptor with minimal affinity for other receptors commonly associated with antipsychotic side effects.
| Receptor/Transporter | Binding Affinity (Ki, nM) |
| Dopamine D2L | 158 [4] |
| Dopamine D1 | >10,000 |
| Dopamine D3 | >1,000 |
| Serotonin 5-HT1A | >10,000 |
| Serotonin 5-HT2A | >1,000 |
| Serotonin 5-HT2C | >10,000 |
| Adrenergic α1 | >10,000 |
| Adrenergic α2 | >10,000 |
| Histamine H1 | >10,000 |
| Muscarinic M1 | >10,000 |
Data compiled from Langlois et al., 2012.
In Vivo Efficacy in Preclinical Models
This compound has demonstrated efficacy in rodent models of psychosis.
| Animal Model | Endpoint | ED₅₀ (mg/kg) |
| Rat | D2 Receptor Occupancy (in vivo) | 0.39[1][4] |
| Rat | Apomorphine-induced Stereotypy | 0.19[1][4] |
| Rat | D-amphetamine-induced Hyperlocomotion | 1.0[4] |
| Rat | Phencyclidine-induced Hyperlocomotion | 4.7[4] |
Data compiled from Langlois et al., 2012 and MedChemExpress product information.
Pharmacokinetic Profile
A population pharmacokinetic model for this compound was developed using data from healthy subjects and patients with schizophrenia. The model was a two-compartment disposition model with zero-order input into a depot compartment, followed by first-order absorption and elimination.[5] Significant covariates included sex and bioavailability on apparent clearance, and food intake on the absorption rate constant.[5]
| Species | Administration | Key Findings |
| Healthy Human Volunteers | Oral (0.5 - 20 mg) | Peak plasma concentrations increased more than proportionally to the dose, while the area under the curve (AUC) showed dose-proportionality. Somnolence was the most frequent adverse event.[6] |
| Humans (Schizophrenia) | Oral (10, 20, 30 mg bid) | D2-receptor occupancy was predicted to be in the 65-80% range at 10 mg twice daily.[5] |
| Rat | Intraperitoneal | Showed good brain disposition with central D2 receptor occupancy at low doses.[1] |
| Cynomolgus Monkey | Oral | Exhibited high sensitivity to EPS-like signs at relatively low exposures.[7] |
Clinical Studies in Schizophrenia
A Phase IIb, double-blind, randomized, placebo-controlled study evaluated the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.[8][9]
| Treatment Group | N | Mean Change from Baseline in PANSS Total Score (Week 6) |
| Placebo | ~100 | -6.4[8][9] |
| This compound (10 mg bid) | ~100 | -18.4[8][9] |
| This compound (20 mg bid) | ~100 | -17.7[8][9] |
| This compound (30 mg bid) | ~100 | -20.0[8][9] |
| Olanzapine (15 mg qd) | ~100 | -22.9[8][9] |
All doses of this compound demonstrated a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo.[8][9] The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%).[8][9] Incidences of EPS were dose-related and comparable between the 10 mg bid this compound group and the olanzapine group.[8][9] this compound was associated with less weight gain compared to olanzapine.[8][9]
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Methodology:
-
Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or animal brain tissue.
-
Incubation: Membranes are incubated with a specific radioligand (e.g., [³H]spiperone for D2 receptors) and varying concentrations of the test compound (this compound).
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: IC₅₀ values (the concentration of the test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. Ki values are then calculated using the Cheng-Prusoff equation.
Animal Models of Psychosis
Objective: To evaluate the in vivo efficacy of this compound in animal models that mimic certain aspects of psychosis.
1. Apomorphine-Induced Stereotypy in Rats:
-
Rationale: The dopamine agonist apomorphine induces stereotyped behaviors (e.g., sniffing, gnawing) in rats, which are blocked by D2 receptor antagonists.
-
Procedure:
-
Rats are pre-treated with various doses of this compound or vehicle.
-
After a set pre-treatment time, rats are challenged with a subcutaneous injection of apomorphine.
-
Stereotyped behaviors are observed and scored by a blinded observer at regular intervals.
-
The ED₅₀ (the dose that produces 50% of the maximal effect) for the inhibition of stereotypy is calculated.
-
2. D-amphetamine-Induced Hyperlocomotion in Rats:
-
Rationale: The psychostimulant D-amphetamine increases locomotor activity in rodents, an effect mediated by the dopamine system and sensitive to antipsychotics.
-
Procedure:
-
Rats are habituated to an open-field arena.
-
Animals are pre-treated with this compound or vehicle.
-
Locomotor activity is measured using automated activity monitors after the administration of D-amphetamine.
-
The ED₅₀ for the inhibition of hyperlocomotion is determined.
-
Preclinical Evaluation Workflow
Conclusion
This compound is a well-characterized dopamine D2 receptor antagonist with a unique fast-dissociating profile. Preclinical and clinical data support its potential as an effective antipsychotic with a favorable side effect profile compared to some existing treatments. Furthermore, its novel activity as a Kv7 channel opener presents exciting opportunities for therapeutic expansion into other neurological disorders. This guide provides a foundational understanding of this compound for researchers and drug development professionals, summarizing key data and methodologies to inform future investigations and development efforts.
References
- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Population pharmacokinetics of this compound, a selective fast-dissociating dopamine D₂-receptor antagonist, in healthy subjects and subjects with schizophrenia and dose selection based on simulated D₂-receptor occupancy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist this compound | Semantic Scholar [semanticscholar.org]
- 7. Differential responses to this compound, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
JNJ-37822681: A Technical Overview of its Binding Affinity and Kinetics at the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and kinetics of JNJ-37822681, a potent and selective antagonist of the dopamine D2 receptor. This compound is characterized by its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a favorable clinical profile.[1][2] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes associated pathways to serve as a valuable resource for researchers in neuroscience and drug development.
Core Data Summary
The binding characteristics of this compound have been determined through various in vitro and in vivo studies. The following tables present a consolidated view of its binding affinity and kinetic parameters.
Table 1: Binding Affinity of this compound for the Dopamine D2L Receptor
| Parameter | Value | Receptor Type | Source |
| K_i_ | 158 nM | Human Dopamine D2L | [3] |
Table 2: In Vitro Kinetic and Affinity Parameters of this compound at the Dopamine D2 Receptor
| Parameter | Value (Room Temperature) | Value (37°C) | Source |
| k_on_ (M⁻¹s⁻¹) | 1.1 x 10⁵ | 2.0 x 10⁵ | [4] |
| k_off_ (s⁻¹) | 1.1 x 10⁻² | 4.1 x 10⁻² | [4] |
| K_d_ (nM) | 100 | 205 | [4] |
Mechanism of Action and Signaling Pathway
This compound acts as an antagonist at the dopamine D2 receptor. The D2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gαi/o proteins. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. As an antagonist, this compound blocks the binding of dopamine to the D2 receptor, thereby preventing this signaling cascade.
Experimental Protocols
The following sections describe representative methodologies for determining the binding affinity and kinetics of compounds like this compound at the dopamine D2 receptor. These protocols are based on standard radioligand binding assays.
Membrane Preparation from Cells Expressing Dopamine D2 Receptors
A crucial first step in in vitro binding assays is the preparation of cell membranes rich in the receptor of interest.
Protocol:
-
Cells expressing the dopamine D2 receptor are harvested and washed with an ice-cold buffer.
-
The cell pellet is resuspended in a cold lysis buffer and homogenized.
-
A low-speed centrifugation step is performed to remove nuclei and cellular debris.[5]
-
The supernatant is then subjected to high-speed centrifugation to pellet the cell membranes.[5]
-
The membrane pellet is washed and re-centrifuged to ensure purity.[5]
-
The final pellet is resuspended in a buffer containing a cryoprotectant, aliquoted, and stored at -80°C for future use.[5]
Competition Radioligand Binding Assay for K_i_ Determination
This assay is used to determine the binding affinity (K_i_) of an unlabeled compound (the "competitor," e.g., this compound) by measuring its ability to displace a radiolabeled ligand that has a known affinity for the receptor.[5]
Protocol:
-
In a multi-well plate, the prepared D2 receptor membranes are incubated with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone) and varying concentrations of the unlabeled competitor (this compound).[5]
-
The reaction is incubated at a controlled temperature to allow the binding to reach equilibrium.[5]
-
The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand.[5]
-
The filters are washed with a cold buffer to remove any unbound radioligand.[5]
-
The amount of radioactivity on the filters is quantified using a scintillation counter.[5]
-
The data is then analyzed to determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (the IC₅₀ value). The K_i_ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.[6]
Kinetic Radioligand Binding Assays for k_on_ and k_off_ Determination
Kinetic assays measure the rates of association (k_on_) and dissociation (k_off_) of a ligand with its receptor.
Association Rate (k_on_) Assay Protocol:
-
The assay is initiated by adding a fixed concentration of radioligand to the receptor preparation.
-
At various time points, the amount of specific binding is measured by rapid filtration.
-
The observed association rate constant (k_obs_) is determined by fitting the data to a one-phase association model.
-
The k_on_ is then calculated from the k_obs_ and the radioligand concentration.
Dissociation Rate (k_off_) Assay Protocol:
-
The radioligand and receptor preparation are incubated together until binding equilibrium is reached.
-
Dissociation is initiated by the addition of a high concentration of an unlabeled ligand to prevent re-association of the radioligand.
-
The amount of radioligand remaining bound to the receptor is measured at various time points by rapid filtration.
-
The dissociation rate constant (k_off_) is determined by fitting the data to a one-phase exponential decay model.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. In vitro and in silico analysis of the effects of D 2 receptor antagonist target binding kinetics on the cellular response to fluctuating dopamine concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
JNJ-37822681: A Technical Guide to its Fast-Dissociating D2 Antagonist Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of JNJ-37822681, a novel and potent antagonist of the dopamine D2 receptor. A key characteristic of this compound is its rapid dissociation from the D2 receptor, a property hypothesized to contribute to a favorable clinical profile, particularly concerning a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[1] This document details the quantitative pharmacological data, experimental methodologies, and relevant biological pathways associated with this compound.
Core Data Presentation
The following tables summarize the key quantitative data for this compound, providing a comparative overview of its binding affinity, in vivo efficacy, and receptor occupancy.
Table 1: In Vitro Receptor Binding Affinity of this compound
| Receptor | Radioligand | Ki (nM) | Source |
| Dopamine D2L | [3H]-Spiperone | 158 | [2] |
| Dopamine D3 | [3H]-Spiperone | 1159 | [3] |
| Dopamine D1 | [3H]-SCH23390 | >10,000 | [1] |
| Serotonin 5-HT2A | [3H]-Ketanserin | >10,000 | [1] |
| Adrenergic α1 | [3H]-Prazosin | >10,000 | [1] |
| Adrenergic α2 | [3H]-Rauwolscine | >10,000 | [1] |
| Histamine H1 | [3H]-Pyrilamine | >10,000 | [1] |
| Muscarinic M1-M5 | Various | >10,000 | [1] |
Table 2: In Vivo Efficacy of this compound in Rat Models
| Model | Agonist | Effect Measured | ED50 (mg/kg) | Source |
| Apomorphine-Induced Stereotypy | Apomorphine | Inhibition of stereotypy | 0.19 | [1][2] |
| D-Amphetamine-Induced Hyperlocomotion | D-Amphetamine | Inhibition of hyperlocomotion | 1.0 | [2] |
| Phencyclidine-Induced Hyperlocomotion | Phencyclidine | Inhibition of hyperlocomotion | 4.7 | [2] |
| Conditioned Avoidance Response | N/A | Inhibition of avoidance | - | [1] |
| Catalepsy Induction | N/A | Induction of catalepsy | >10 | [1] |
Table 3: In Vivo Dopamine D2 Receptor Occupancy of this compound
| Species | Method | ED50 (mg/kg) for D2 Occupancy | Source |
| Rat | Ex vivo [3H]-raclopride binding | 0.39 | [1] |
| Human | [11C]-raclopride PET (single dose) | 2-20 mg doses resulted in 9-74% occupancy | |
| Human | [11C]-raclopride PET (steady state) | 10 mg b.i.d. resulted in up to 62% occupancy |
Key Experimental Protocols
This section details the methodologies for the pivotal experiments used to characterize the fast-dissociating D2 antagonist properties of this compound.
Radioligand Binding Assays
These assays were crucial in determining the binding affinity (Ki) of this compound for various neurotransmitter receptors.[1]
Objective: To quantify the affinity of this compound for the dopamine D2 receptor and a panel of other receptors to assess its selectivity.
Materials:
-
Membrane Preparations: CHO (Chinese Hamster Ovary) cells stably expressing the human dopamine D2L receptor.[4]
-
Radioligand: [3H]-Spiperone for D2 receptor binding. Other appropriate radioligands were used for other receptor targets.[1]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Assay Buffer: Typically a Tris-based buffer containing appropriate ions (e.g., MgCl2).
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., haloperidol).
-
Instrumentation: Scintillation counter.
Procedure:
-
Incubation: Membrane preparations were incubated with a fixed concentration of the radioligand and varying concentrations of this compound.
-
Equilibrium: The mixture was incubated to allow the binding to reach equilibrium.
-
Separation: The bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined by non-linear regression analysis. The Ki was then calculated using the Cheng-Prusoff equation.
In Vivo D2 Receptor Occupancy Studies
These studies, conducted in both rats and humans, determined the dose-dependent occupancy of D2 receptors by this compound in the living brain.
Objective: To measure the percentage of D2 receptors occupied by this compound at various doses.
Methodology (Human PET Studies):
-
Tracer: [11C]-raclopride, a radiolabeled D2 receptor antagonist.
-
Imaging: Positron Emission Tomography (PET) scanning.
-
Subjects: Healthy human volunteers.
-
Procedure:
-
A baseline PET scan with [11C]-raclopride was performed to measure the baseline D2 receptor availability.
-
Subjects were administered a single oral dose of this compound.
-
A second PET scan with [11C]-raclopride was performed at a time point corresponding to the peak plasma concentration of this compound.
-
The reduction in [11C]-raclopride binding after this compound administration, compared to baseline, was used to calculate the percentage of D2 receptor occupancy.
-
-
Data Analysis: The binding potential (BPND) of [11C]-raclopride in the striatum was calculated, and the receptor occupancy was determined using the formula: Occupancy (%) = 100 × (BPND,baseline - BPND,post-dose) / BPND,baseline.
Conditioned Avoidance Response (CAR) in Rats
The CAR test is a classic behavioral model used to predict the antipsychotic efficacy of a compound.[1]
Objective: To assess the ability of this compound to suppress a learned avoidance response, which is indicative of antipsychotic-like activity.
Apparatus: A shuttle box with two compartments separated by a doorway. The floor of the box is equipped to deliver a mild electric footshock. A conditioned stimulus (CS), such as a light or a tone, is presented before the unconditioned stimulus (US), the footshock.
Procedure:
-
Acquisition Training: Rats were trained to avoid a mild footshock (US) by moving from one compartment of the shuttle box to the other upon presentation of a conditioned stimulus (CS).
-
Drug Administration: this compound or a vehicle control was administered to the trained rats.
-
Testing: After a set pretreatment time, the rats were placed back in the shuttle box and subjected to a series of trials.
-
Data Collection: The number of successful avoidances (moving to the other compartment during the CS presentation) and escapes (moving during the US presentation) was recorded.
-
Analysis: A selective suppression of the avoidance response without a significant effect on the escape response is considered a positive result, indicative of antipsychotic potential.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Caption: Dopamine D2 Receptor Signaling Pathway and this compound Action.
Caption: Experimental Workflow for the Conditioned Avoidance Response (CAR) Test.
References
- 1. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 2. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-37822681: A Comprehensive Technical Guide to its Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
JNJ-37822681 is a novel investigational compound that has been primarily characterized as a potent and highly selective dopamine D2 receptor antagonist with a unique "fast-dissociating" kinetic profile.[1][2][3][4] This property has been hypothesized to contribute to its antipsychotic efficacy with a potentially improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, when compared to conventional antipsychotics.[3][4]
Initially developed for the treatment of schizophrenia and bipolar disorder, recent research has unveiled a novel mechanism of action for this compound as a neuronal Kv7 (KCNQ) potassium channel opener.[5] This dual-target activity suggests that its therapeutic potential may extend beyond psychosis to include neurological conditions characterized by neuronal hyperexcitability, such as epilepsy.[5] This guide provides an in-depth technical overview of the primary and secondary therapeutic targets of this compound, presenting key quantitative data, experimental methodologies, and visual representations of its mechanisms of action.
Primary Therapeutic Target: Dopamine D2 Receptor
The principal mechanism of action of this compound is the blockade of the dopamine D2 receptor.[1][2][4] Its high selectivity for this receptor over other dopamine receptor subtypes and various other neurotransmitter receptors is a key feature of its pharmacological profile.[4]
Quantitative Pharmacological Data
| Parameter | Value | Species/System | Reference |
| Binding Affinity (Ki) | |||
| Dopamine D2L Receptor | 158 nM | Recombinant Human | [2][6] |
| Dopamine D3 Receptor | 1,159 nM | Recombinant Human | [6] |
| In Vivo D2 Receptor Occupancy (ED50) | 0.39 mg/kg | Rat Brain | [2][4] |
| Functional Activity | |||
| Apomorphine-induced Stereotypy (ED50) | 0.19 mg/kg | Rat | [2][4] |
| D-amphetamine-induced Hyperlocomotion (ED50) | 1.0 mg/kg | Rat | [2] |
| Phencyclidine-induced Hyperlocomotion (ED50) | 4.7 mg/kg | Rat | [2] |
| Prolactin Release (ED50) | 0.17 mg/kg | Rat | [4] |
Experimental Protocols
Radioligand Binding Assays for D2 and D3 Receptor Affinity:
These experiments were conducted to determine the binding affinity (Ki) of this compound for dopamine D2 and D3 receptors.
-
Cell Lines: Stably transfected HEK (Human Embryonic Kidney) cell lines expressing either the human D2L or D3 dopamine receptor were utilized.[6]
-
Radioligand: [3H]-methylspiperone was used as the radiolabeled ligand that binds to dopamine receptors.[6]
-
Assay Principle: Competition binding assays were performed where a single concentration of the radioligand was incubated with varying concentrations of the competing compound (this compound).[6] The ability of this compound to displace the radioligand from the receptor is measured.
-
Procedure:
-
Cell membranes from the transfected HEK cells were prepared.
-
The membranes were incubated with a fixed concentration of [3H]-methylspiperone (0.2 nM for D2, 0.5 nM for D3) and a range of concentrations of this compound.[6]
-
Following incubation, the bound and free radioligand were separated by rapid filtration.
-
The amount of bound radioactivity was quantified using liquid scintillation counting.
-
-
Data Analysis: The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) was determined. The Ki value was then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[6]
Animal Models for Antipsychotic-like Activity:
Animal models were employed to assess the in vivo efficacy of this compound in behaviors relevant to psychosis.
-
Apomorphine-Induced Stereotypy in Rats:
-
Rationale: Apomorphine is a non-selective dopamine agonist that, at sufficient doses, induces stereotyped behaviors (e.g., sniffing, gnawing, licking) in rodents, which is considered a model of dopamine hyperfunction relevant to psychosis.
-
Protocol: Rats were pre-treated with various doses of this compound or vehicle. After a set pre-treatment time, they were challenged with apomorphine. The intensity of stereotyped behaviors was then scored by a trained observer blind to the treatment conditions. The ED50 for inhibiting these behaviors was calculated.[4]
-
-
D-amphetamine and Phencyclidine-Induced Hyperlocomotion in Rats:
-
Rationale: D-amphetamine (a dopamine-releasing agent) and phencyclidine (a non-competitive NMDA receptor antagonist) induce hyperlocomotion in rodents, which are established models for aspects of schizophrenia.
-
Protocol: Similar to the apomorphine model, rats were pre-treated with this compound or vehicle, followed by the administration of either D-amphetamine or phencyclidine. Locomotor activity was then measured using automated activity chambers. The ED50 for reducing hyperlocomotion was determined.[4]
-
Signaling Pathway
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Secondary Therapeutic Target: Neuronal Kv7 (KCNQ) Potassium Channels
Recent findings have identified this compound as a positive modulator (opener) of neuronal Kv7.2-5 potassium channels.[5] This activity is independent of its D2 receptor antagonism and suggests a potential for repurposing the drug for epilepsy and other disorders of neuronal hyperexcitability.[5]
Quantitative Electrophysiological Data
| Parameter | Value | Species/System | Reference |
| Kv7.2-5 Current Enhancement | Potency and efficacy largely comparable to retigabine | Stably expressing cells | [5] |
Experimental Protocols
Fluorescence-Based High-Throughput Screening:
This method was used for the initial identification of this compound as a Kv7 channel activator from a library of compounds.
-
Cell Line: A cell line stably expressing Kv7 channels was used.
-
Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Opening of Kv7 channels leads to potassium efflux, hyperpolarization of the cell membrane, and a corresponding change in fluorescence.
-
Procedure:
-
Cells were loaded with the voltage-sensitive fluorescent dye.
-
A library of compounds, including this compound, was added to the cells.
-
Changes in fluorescence intensity were measured using a plate reader, with an increase in fluorescence indicating channel opening.[5]
-
Whole-Cell Patch Clamp Electrophysiology:
This technique was used to confirm and characterize the effects of this compound on Kv7 currents.
-
Cells: Human induced pluripotent stem cell (hiPSC)-derived cortical-like glutamatergic neurons (iNeurons) or cells stably expressing specific Kv7 channel subtypes.[5]
-
Procedure:
-
A glass micropipette filled with a conductive solution forms a high-resistance seal with the membrane of a single cell.
-
The membrane patch under the pipette tip is ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
The membrane potential is clamped at a specific voltage, and the ionic currents flowing across the membrane are recorded.
-
This compound was applied to the cells, and the resulting changes in the M-current (the current generated by Kv7 channels) were measured.[5]
-
-
Key Findings: this compound enhanced the M-current, hyperpolarized the resting membrane potential, and reduced spontaneous action potential firing in iNeurons. These effects were blocked by the Kv7 antagonist XE-991, confirming the target engagement.[5]
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound as a Kv7 potassium channel opener.
Clinical Significance and Future Directions
The dual pharmacology of this compound presents both opportunities and challenges for its clinical development.
-
For Schizophrenia: The fast-dissociation from the D2 receptor remains a compelling hypothesis for achieving antipsychotic efficacy with an improved safety profile.[1][3] Clinical trials have shown its efficacy in reducing symptoms of schizophrenia.[1][7] The lower incidence of weight gain compared to olanzapine is also a significant advantage.[1][7]
-
For Epilepsy: The discovery of its activity as a Kv7 channel opener opens a new therapeutic avenue.[5] Given that a previously marketed Kv7 opener, retigabine, was withdrawn due to safety concerns, this compound, which has already undergone some safety testing in humans, could be a promising candidate for repurposing.[5] Further preclinical and clinical studies are warranted to explore its anticonvulsant activity in different seizure models and in patients with epilepsy.
References
- 1. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. | BioWorld [bioworld.com]
The Discovery and Development of JNJ-37822-681: A Fast-Dissociating Dopamine D2 Receptor Antagonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JNJ-37822681 is a novel, potent, and selective dopamine D2 receptor antagonist characterized by its rapid dissociation kinetics.[1][2][3] This unique pharmacological profile was hypothesized to confer antipsychotic efficacy with an improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, which are common side effects of traditional antipsychotics. Developed by Johnson & Johnson Pharmaceutical Research & Development, this compound has undergone preclinical and clinical evaluation for the treatment of schizophrenia.[2] More recently, its activity as a neuronal Kv7 potassium channel opener has been identified, suggesting potential for repurposing in other neurological disorders such as epilepsy.[4] This technical guide provides a comprehensive overview of the history, discovery, and pharmacological characterization of this compound, including detailed experimental protocols and a summary of key preclinical and clinical findings.
Discovery and Rationale
The development of this compound was driven by the "fast-off" hypothesis of D2 receptor antagonism. This theory posits that a rapid dissociation rate from the D2 receptor may allow for a more physiological modulation of dopamine neurotransmission, leading to antipsychotic efficacy while minimizing the adverse effects associated with persistent receptor blockade.[3] The discovery process involved screening a chemical library for compounds with high affinity for the D2 receptor but also a fast dissociation rate.[3] Radioligand binding experiments identified N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, later named this compound, as a promising candidate.[3]
Pharmacological Profile
In Vitro Pharmacology
This compound demonstrates high selectivity for the dopamine D2 receptor.[3] Its binding affinity and selectivity have been characterized through various in vitro assays.
Table 1: In Vitro Receptor Binding Profile of this compound
| Receptor/Transporter | Assay Type | Species | Ki (nM) | Reference |
| Dopamine D2L | Radioligand Binding | Human | 158 | [1] |
| Dopamine D1 | Radioligand Binding | Rat | >10,000 | [3] |
| Dopamine D3 | Radioligand Binding | Human | 1,159 | |
| Serotonin 5-HT2A | Radioligand Binding | Rat | >1,000 | [3] |
| Serotonin 5-HT2C | Radioligand Binding | Human | >10,000 | [3] |
| Adrenergic α1 | Radioligand Binding | Rat | >1,000 | [3] |
| Adrenergic α2 | Radioligand Binding | Rat | >1,000 | [3] |
| Histamine H1 | Radioligand Binding | Guinea Pig | >1,000 | [3] |
| Muscarinic M1 | Radioligand Binding | Rat | >10,000 | [3] |
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the antipsychotic-like activity of this compound.
Table 2: In Vivo Efficacy of this compound in Animal Models of Psychosis
| Animal Model | Species | Endpoint | ED50 (mg/kg) | Reference |
| Apomorphine-induced stereotypy | Rat | Inhibition | 0.19 | [1][3] |
| d-Amphetamine-induced hyperlocomotion | Rat | Inhibition | 1.0 | [1] |
| Phencyclidine-induced hyperlocomotion | Rat | Inhibition | 4.7 | [1] |
| D2 Receptor Occupancy (in vivo) | Rat | Brain | 0.39 | [1][3] |
Mechanism of Action
Dopamine D2 Receptor Antagonism
This compound acts as a potent antagonist at dopamine D2 receptors, which are G protein-coupled receptors that play a crucial role in regulating neuronal signaling. The proposed mechanism for its antipsychotic effect involves the blockade of these receptors in the mesolimbic pathway, thereby reducing dopaminergic hyperactivity associated with the positive symptoms of schizophrenia.
Kv7 Channel Opening
Recent studies have revealed that this compound also functions as a neuronal Kv7 (KCNQ) potassium channel opener.[4] This mechanism is distinct from its D2 receptor antagonism and may contribute to its overall pharmacological profile and offer potential for therapeutic applications in conditions characterized by neuronal hyperexcitability, such as epilepsy.[4] The opening of Kv7 channels leads to an M-current that hyperpolarizes the neuronal membrane, reducing excitability.
Clinical Development
This compound has been evaluated in clinical trials for the treatment of schizophrenia. The most significant of these is a Phase II, randomized, double-blind, placebo-controlled study (NCT00728195).[2][5]
Clinical Trial Workflow (NCT00728195)
Clinical Efficacy
In the Phase II trial, all doses of this compound demonstrated a statistically significant improvement in the Positive and Negative Syndrome Scale (PANSS) total score compared to placebo at week 6.[2]
Table 3: Change in PANSS Total Score from Baseline at Week 6 (NCT00728195)
| Treatment Group | Mean Change from Baseline | p-value vs. Placebo | Reference |
| Placebo | -6.4 | - | [2] |
| This compound (10 mg bid) | -18.4 | <0.001 | [2] |
| This compound (20 mg bid) | -17.7 | <0.001 | [2] |
| This compound (30 mg bid) | -20.0 | <0.001 | [2] |
| Olanzapine (15 mg qd) | -22.9 | <0.001 | [2] |
Safety and Tolerability
This compound was generally well-tolerated. The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%).[2] Importantly, this compound was associated with less weight gain and fewer metabolic side effects compared to olanzapine.[6]
Table 4: Mean Weight Change from Baseline at Week 12 (NCT00728195)
| Treatment Group | Mean Weight Change (kg) | Reference |
| This compound (10 mg bid) | -0.3 | [6] |
| This compound (20 mg bid) | +0.3 | [6] |
| This compound (30 mg bid) | +0.8 | [6] |
| Olanzapine (15 mg qd) | +2.7 | [6] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
General Protocol:
-
Membrane Preparation: Membranes from cells stably expressing the receptor of interest or from specific animal brain regions were prepared by homogenization and centrifugation.
-
Incubation: Membranes were incubated with a specific radioligand (e.g., [3H]-spiperone for D2 receptors) and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters was quantified using liquid scintillation counting.
-
Data Analysis: IC50 values were determined by non-linear regression analysis and converted to Ki values using the Cheng-Prusoff equation.
Animal Models of Psychosis
Objective: To evaluate the in vivo efficacy of this compound in animal models relevant to psychosis.
Apomorphine-Induced Stereotypy in Rats:
-
Acclimation: Male Sprague-Dawley rats were acclimated to the testing environment.
-
Drug Administration: this compound or vehicle was administered intraperitoneally (i.p.) at various doses.
-
Apomorphine Challenge: After a prespecified time, apomorphine (a dopamine agonist) was administered subcutaneously to induce stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Behavioral Scoring: Stereotyped behaviors were observed and scored by a trained observer blind to the treatment conditions at regular intervals.
-
Data Analysis: The ED50 value (the dose required to inhibit the apomorphine effect by 50%) was calculated.
Conclusion
This compound is a novel D2 receptor antagonist with a unique "fast-off" kinetic profile. Preclinical and clinical data have demonstrated its potential as an effective antipsychotic with a favorable safety profile, particularly with regard to metabolic side effects. The recent discovery of its activity as a Kv7 channel opener opens new avenues for research and potential therapeutic applications beyond schizophrenia. Further investigation into its dual mechanism of action is warranted to fully elucidate its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Metabolic and body mass parameters after treatment with this compound, a novel fast-dissociating D2 receptor antagonist, vs olanzapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to JNJ-37822681 (CAS Number: 935776-74-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a novel, potent, and highly selective antagonist of the dopamine D2 receptor, distinguished by its rapid dissociation kinetics.[1][2] This characteristic has positioned it as a significant tool in neuroscience research and a candidate for the development of antipsychotic therapeutics with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS).[3][4] Initially investigated for the treatment of schizophrenia and bipolar disorder, emerging research has also revealed its activity as a neuronal Kv7 potassium channel opener, suggesting a potential for therapeutic repurposing in conditions such as epilepsy.[5][6]
This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, pharmacological data, and detailed experimental protocols for its study.
Chemical and Physical Properties
This compound, with the chemical name N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, is a small molecule with the following properties:[7][8]
| Property | Value |
| CAS Number | 935776-74-2[8] |
| Molecular Formula | C17H17F5N4[7] |
| Molecular Weight | 372.34 g/mol [7] |
| IUPAC Name | N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine[7] |
| Appearance | Solid[9] |
| Solubility | Soluble in DMSO[9] |
Pharmacology and Mechanism of Action
This compound exhibits a dual mechanism of action, primarily as a dopamine D2 receptor antagonist and secondarily as a Kv7 channel opener.
Dopamine D2 Receptor Antagonism
The primary mechanism of action of this compound is its potent and specific antagonism of the dopamine D2 receptor.[3][5] Its fast dissociation from the D2 receptor is a key feature, hypothesized to contribute to a lower incidence of extrapyramidal symptoms compared to traditional antipsychotics.[3]
Dopamine D2 Receptor Signaling Pathway
Caption: Antagonism of the Dopamine D2 Receptor by this compound.
Neuronal Kv7 Channel Opening
Recent studies have identified this compound as an opener of neuronal Kv7 (KCNQ) potassium channels.[6] This action leads to hyperpolarization of the neuronal membrane, reducing neuronal excitability. This secondary mechanism is being explored for its potential in treating epilepsy and other neuronal hyperexcitability disorders.[6]
Kv7 Channel Modulation by this compound
Caption: this compound as a Kv7 potassium channel opener.
Quantitative Pharmacological Data
The following tables summarize key in vitro and in vivo pharmacological data for this compound.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Parameter | Value (nM) |
| Dopamine D2L | Ki | 158[5] |
| Dopamine D3 | Ki | 1159[10] |
Table 2: In Vivo Efficacy in Animal Models of Psychosis
| Animal Model | Parameter | Value (mg/kg) |
| Rat Brain D2 Receptor Blockade | ED50 | 0.39[3][5] |
| Apomorphine-induced Stereotypy (Rat) | ED50 | 0.19[3][5] |
| D-amphetamine-induced Hyperlocomotion (Rat) | ED50 | 1.0[5] |
| Phencyclidine-induced Hyperlocomotion (Rat) | ED50 | 4.7[5] |
Table 3: Human Dopamine D2 Receptor Occupancy (PET Imaging)
| Oral Dose | Receptor Occupancy (%) |
| 2 mg | 9 - 19[11] |
| 20 mg | 60 - 74[11] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the affinity (Ki) of this compound for the dopamine D2 receptor using a radiolabeled ligand such as [3H]-spiperone.
Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
HEK293 cells stably expressing human dopamine D2 receptors
-
[3H]-spiperone (radioligand)
-
This compound (test compound)
-
(+)-Butaclamol (for non-specific binding)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize HEK293-D2 cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and store at -80°C.
-
Assay Setup: In a 96-well plate, add assay buffer, a fixed concentration of [3H]-spiperone (typically at its Kd concentration), and varying concentrations of this compound. For total binding, omit this compound. For non-specific binding, add a high concentration of (+)-butaclamol.
-
Incubation: Add the D2 receptor membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Amphetamine-Induced Hyperlocomotion in Rats
This in vivo model is used to assess the antipsychotic potential of compounds by measuring their ability to reverse the hyperlocomotion induced by amphetamine, a dopamine-releasing agent.
Procedure:
-
Animals: Use adult male Sprague-Dawley rats.
-
Habituation: Habituate the rats to the open-field arenas for at least 30 minutes for 2-3 days prior to testing.
-
Drug Administration: On the test day, administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).
-
Amphetamine Challenge: After a specified pretreatment time (e.g., 30-60 minutes), administer d-amphetamine (e.g., 1.0-1.5 mg/kg, subcutaneous) to induce hyperlocomotion.
-
Locomotor Activity Recording: Immediately place the rats in the open-field arenas and record their locomotor activity for 60-90 minutes using an automated activity monitoring system.
-
Data Analysis: Analyze the total distance traveled, time spent mobile, and other relevant parameters. Compare the activity of the this compound-treated groups to the vehicle-treated, amphetamine-challenged group.
Dopamine D2 Receptor Occupancy using PET Imaging
Positron Emission Tomography (PET) with the radioligand [11C]raclopride is used to quantify the in vivo occupancy of dopamine D2 receptors by this compound in the human brain.
Procedure:
-
Subject Preparation: Subjects should be healthy volunteers. Obtain informed consent. Subjects should abstain from caffeine, alcohol, and nicotine before the scan.
-
PET Scan Protocol:
-
A baseline PET scan with [11C]raclopride is performed to measure baseline D2 receptor availability.
-
This compound is administered orally at various single doses.
-
A second PET scan with [11C]raclopride is performed at a time corresponding to the peak plasma concentration of this compound.
-
-
Image Acquisition: A dynamic PET scan is acquired for 60-90 minutes following the intravenous bolus injection of [11C]raclopride.
-
Data Analysis:
-
The binding potential (BPND) of [11C]raclopride in the striatum is calculated using a reference tissue model, with the cerebellum as the reference region.
-
Receptor occupancy is calculated as the percentage reduction in BPND after this compound administration compared to the baseline scan.
-
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels
This technique is used to measure the effect of this compound on the activity of Kv7 channels expressed in a heterologous system like HEK293 cells.
Procedure:
-
Cell Culture and Transfection: Culture HEK293 cells and transiently transfect them with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2/7.3).
-
Electrophysiological Recording:
-
Obtain whole-cell patch-clamp recordings from transfected cells 24-48 hours after transfection.
-
Use an appropriate internal (pipette) solution and external (bath) solution.
-
Hold the cell at a negative membrane potential (e.g., -80 mV) and apply depolarizing voltage steps to elicit Kv7 currents.
-
-
Drug Application: After obtaining a stable baseline recording, perfuse the bath with a solution containing this compound at various concentrations.
-
Data Analysis: Measure the amplitude of the Kv7 currents before and after the application of this compound. Plot the percentage increase in current against the drug concentration to determine the EC50 value.
Synthesis Outline
A plausible synthetic route for this compound can be envisioned based on the synthesis of similar pyridazine-containing compounds. The key steps would likely involve the formation of the pyridazine core, followed by the attachment of the piperidine moiety and the final N-alkylation with the 3,4-difluorobenzyl group.
Plausible Synthetic Pathway for this compound
Caption: A generalized synthetic scheme for this compound.
Conclusion
This compound is a valuable pharmacological tool with a well-characterized profile as a fast-dissociating dopamine D2 receptor antagonist. Its unique properties make it a subject of continued interest for the development of novel antipsychotics. Furthermore, its newly discovered activity as a Kv7 channel opener opens exciting avenues for its potential application in other neurological disorders. The data and protocols presented in this guide are intended to facilitate further research and development efforts related to this promising compound.
References
- 1. imrpress.com [imrpress.com]
- 2. researchgate.net [researchgate.net]
- 3. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. imrpress.com [imrpress.com]
- 11. Frontiers | Measurement of Striatal Dopamine Release Induced by Neuropsychological Stimulation in Positron Emission Tomography With Dual Injections of [11C]Raclopride [frontiersin.org]
Methodological & Application
JNJ-37822681: In Vitro Application Notes and Protocols for a Dual-Action Compound
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the in vitro characterization of JNJ-37822681, a compound with a dual mechanism of action as a fast-dissociating dopamine D2 receptor antagonist and a neuronal Kv7 potassium channel opener.
Compound Overview
This compound is a piperidine derivative initially developed as a highly selective and fast-dissociating dopamine D2 receptor antagonist for the treatment of schizophrenia.[[“]][2][3] More recent research has revealed its function as an opener of neuronal Kv7 (KCNQ) potassium channels, suggesting its potential for repurposing in conditions related to neuronal hyperexcitability, such as epilepsy.[4][5]
Quantitative Data Summary
The following tables summarize the key in vitro pharmacological data for this compound.
| Target | Assay Type | Species | Cell Line/Tissue | Parameter | Value | Reference |
| Dopamine D2L Receptor | Radioligand Binding | Human | CHO cells | Ki | 158 nM | [6] |
| Dopamine D2 Receptor | Radioligand Binding | Rat | Brain | ED50 (ex vivo) | 0.39 mg/kg | [2] |
| Kv7.2/3 Channels | Whole-Cell Patch Clamp | CHO cells | CHO cells | % of Retigabine effect at 10 µM | ~100% | [4] |
| M-current | Whole-Cell Patch Clamp | Human | iPSC-derived neurons | Current Enhancement | Significant | [4][5] |
Signaling Pathways
Dopamine D2 Receptor Antagonism
This compound acts as an antagonist at the dopamine D2 receptor, a G protein-coupled receptor (GPCR). In its canonical pathway, the D2 receptor couples to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and reduced protein kinase A (PKA) activity.[[“]][7] By blocking this receptor, this compound prevents dopamine-mediated inhibition of neuronal activity. The D2 receptor can also signal through β-arrestin pathways.[8]
Kv7 Potassium Channel Opening
This compound enhances the activity of Kv7 (particularly Kv7.2-7.5) voltage-gated potassium channels, which are responsible for generating the M-current.[4][5] This current plays a crucial role in stabilizing the neuronal membrane potential and controlling firing rates.[9] By opening these channels, this compound increases potassium efflux, leading to hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Experimental Workflow:
Materials:
-
CHO cell membranes expressing human dopamine D2L receptors
-
[3H]Spiperone (radioligand)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Haloperidol (for non-specific binding)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Compound Preparation: Prepare serial dilutions of JNJ-378226-81 in the assay buffer.
-
Reaction Mixture: In a 96-well plate, combine:
-
50 µL of cell membranes
-
50 µL of [3H]Spiperone (at a final concentration equal to its Kd)
-
50 µL of this compound dilution or vehicle
-
For non-specific binding, add 50 µL of 10 µM Haloperidol.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound and then calculate the Ki using the Cheng-Prusoff equation.
Kv7 Channel Fluorescence-Based Thallium Flux Assay
This high-throughput assay measures the activity of Kv7 channels by detecting the influx of thallium (Tl+), a surrogate for K+, into the cells using a Tl+-sensitive fluorescent dye.
Experimental Workflow:
Materials:
-
CHO cells stably expressing human Kv7.2/7.3 channels
-
Thallium-sensitive fluorescent dye kit (e.g., FluxOR™)
-
This compound
-
Retigabine (positive control)
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution with HEPES)
-
Stimulus Buffer (Assay buffer containing thallium sulfate)
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Plating: Seed the Kv7.2/7.3 expressing CHO cells into 96-well plates and culture overnight.
-
Dye Loading: Remove the culture medium and add the fluorescent dye loading buffer to each well. Incubate for 60-90 minutes at room temperature, protected from light.
-
Compound Addition: Add serial dilutions of this compound, retigabine, or vehicle to the wells and incubate for a further 15-30 minutes.
-
Fluorescence Reading: Place the plate in a fluorescence plate reader.
-
Thallium Addition: Use the plate reader's injection system to add the thallium-containing stimulus buffer to initiate the flux.
-
Data Acquisition: Measure the fluorescence intensity kinetically for 1-2 minutes.
-
Data Analysis: Calculate the rate of fluorescence change to determine the extent of channel opening. Plot the concentration-response curve for this compound to determine its EC50 value.
Whole-Cell Patch Clamp Electrophysiology for M-current Analysis
This protocol is for the direct measurement of the M-current potentiation by this compound in individual neurons.
Procedure:
-
Cell Preparation: Use cultured neurons (e.g., iPSC-derived cortical neurons) plated on coverslips.
-
Recording Setup: Place a coverslip in the recording chamber of an inverted microscope and perfuse with external solution.
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ and fill with internal solution.
-
Whole-Cell Configuration: Obtain a giga-ohm seal on a neuron and then rupture the membrane to achieve whole-cell configuration.
-
Voltage Clamp: Clamp the cell at a holding potential of -20 mV.
-
M-current Protocol: Apply a deactivating voltage step to -60 mV for 500 ms to measure the M-current.
-
Compound Application: Perfuse the chamber with the external solution containing this compound at the desired concentration.
-
Data Acquisition: Record the M-current before, during, and after the application of this compound.
-
Data Analysis: Measure the amplitude of the M-current in the presence and absence of the compound to quantify the potentiation.
Solutions:
-
External Solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, 0.3 Na-GTP, pH 7.3.
Conclusion
The provided protocols offer a framework for the in vitro investigation of this compound's dual activity. As a D2 antagonist and a Kv7 channel opener, this compound presents a unique pharmacological profile with potential therapeutic applications beyond its initial indication. These assays are crucial for further elucidating its mechanism of action and for the development of novel therapeutics.
References
- 1. consensus.app [consensus.app]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jneuropsychiatry.org [jneuropsychiatry.org]
JNJ-37822681 Patch Clamp Electrophysiology Guide: Application Notes and Protocols
This guide provides detailed application notes and protocols for the electrophysiological characterization of JNJ-37822681, a compound originally developed as a fast-dissociating dopamine D2 receptor antagonist, which has been identified as a potent opener of neuronal Kv7 (KCNQ) potassium channels.[1][2][3] These protocols are intended for researchers, scientists, and drug development professionals working to understand the mechanism and effects of this compound on ion channel function.
Introduction
This compound is a molecule of significant interest due to its dual pharmacology. While its properties as a D2 receptor antagonist have been extensively studied, recent findings have highlighted its role as an activator of Kv7 (Kv7.2-5) channels.[1][3] These channels are critical regulators of neuronal excitability, and their activation leads to membrane hyperpolarization and reduced neuronal firing. This newly discovered activity suggests a potential for repurposing this compound for conditions characterized by neuronal hyperexcitability, such as epilepsy.[1][3]
Patch clamp electrophysiology is the gold-standard technique for directly measuring the effects of compounds on ion channel activity with high temporal and voltage resolution.[4][5][6] This guide outlines the necessary protocols to investigate the effects of this compound on Kv7 channels using the whole-cell patch clamp technique.
Data Presentation: Quantitative Effects of this compound on Kv7 Channels
The following table summarizes the reported potency of this compound on various Kv7 channel subtypes as determined by whole-cell patch clamp electrophysiology.[7]
| Channel Subtype | Parameter | This compound | Retigabine (Reference) |
| Kv7.2/7.3 | EC50 (µM) | 1.3 ± 0.2 | 1.5 ± 0.3 |
| Kv7.2 | EC50 (µM) | 2.1 ± 0.4 | 2.8 ± 0.5 |
| Kv7.4 | EC50 (µM) | >10 | >10 |
| Kv7.5 | EC50 (µM) | 3.2 ± 0.6 | 4.1 ± 0.7 |
EC50 values represent the concentration at which this compound elicits half of its maximal effect on the respective Kv7 channel subtype. Data is presented as mean ± SEM.[7]
Experimental Protocols
This section provides detailed methodologies for conducting whole-cell patch clamp experiments to assess the effects of this compound on Kv7 channels.
Cell Culture and Transfection
For these experiments, a mammalian cell line such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells is recommended. These cells do not endogenously express significant levels of Kv7 channels and are therefore ideal for heterologous expression of the channel subtypes of interest (e.g., Kv7.2, Kv7.2/7.3, Kv7.4, Kv7.5).
-
Cell Culture: Maintain cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Transfection: Transiently transfect cells with plasmids encoding the desired human Kv7 channel subunits using a suitable transfection reagent (e.g., Lipofectamine). Co-transfect with a fluorescent marker (e.g., GFP) to aid in the identification of transfected cells. Recordings should be performed 24-48 hours post-transfection.
Solutions and Reagents
The following intracellular and extracellular solutions are recommended for recording Kv7 channel currents.
| Intracellular Solution (in mM) | Extracellular Solution (in mM) |
| 140 KCl | 144 NaCl |
| 10 HEPES | 5.8 KCl |
| 5 EGTA | 1.3 CaCl2 |
| 2 MgCl2 | 0.9 MgCl2 |
| 2 Na2-ATP | 10 HEPES |
| 0.3 Na-GTP | 5.6 Glucose |
| pH adjusted to 7.3 with KOH | pH adjusted to 7.4 with NaOH |
| Osmolarity ~290 mOsm | Osmolarity ~310 mOsm |
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO). Store at -20°C.
-
Retigabine Stock Solution (Positive Control): Prepare a 10 mM stock solution of retigabine in DMSO. Store at -20°C.
-
XE-991 Stock Solution (Negative Control): Prepare a 10 mM stock solution of XE-991 in DMSO. Store at -20°C.
Final dilutions of all compounds should be made in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.
Whole-Cell Patch Clamp Recordings
-
Pipettes: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the intracellular solution.
-
Recording Setup: Use a patch clamp amplifier and a data acquisition system. Perfuse the recording chamber with the extracellular solution at a constant rate.
-
Giga-seal Formation and Whole-Cell Configuration: Obtain a giga-ohm seal (>1 GΩ) on a transfected cell. Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.[5][6]
-
Data Acquisition: Record currents at room temperature. Filter currents at 2 kHz and digitize at 10 kHz.
Voltage Clamp Protocols
To characterize the effects of this compound on Kv7 channel activation, the following voltage protocols are recommended:
-
Activation Protocol:
-
Hold the membrane potential at -80 mV.
-
Apply a series of depolarizing voltage steps from -100 mV to +40 mV in 10 mV increments for 5 seconds.[4]
-
Follow each depolarizing step with a step to -120 mV to measure tail currents.
-
Record currents in the absence (control) and presence of various concentrations of this compound.
-
-
Data Analysis:
-
Measure the steady-state current amplitude at the end of each depolarizing step.
-
Convert current to conductance (G) using the equation G = I / (V - Vrev), where Vrev is the reversal potential for potassium (approximately -85 mV under these conditions).
-
Plot the normalized conductance as a function of the test potential and fit the data with a Boltzmann function to determine the half-activation voltage (V1/2).
-
To determine the EC50, plot the percentage increase in current at a specific voltage (e.g., -40 mV) as a function of the this compound concentration and fit with a Hill equation.
-
Mandatory Visualizations
Signaling Pathway of this compound on Neuronal Excitability
Caption: Signaling pathway of this compound on neuronal excitability.
Experimental Workflow for Patch Clamp Analysis
Caption: Experimental workflow for patch clamp analysis of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. XE991 and Linopirdine Are State-Dependent Inhibitors for Kv7/KCNQ Channels that Favor Activated Single Subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. docs.axolbio.com [docs.axolbio.com]
- 6. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: JNJ-37822681 for Use in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a potent, specific, and centrally active antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics.[1][2][3] This profile suggests potential for antipsychotic efficacy with an improved tolerability profile.[2][4] Chinese Hamster Ovary (CHO) cell lines are a widely utilized platform for the production of recombinant therapeutic proteins and are instrumental in drug screening and characterization.[5] Specifically, CHO cells engineered to express human dopamine D2 receptors serve as a critical in vitro model system to investigate the pharmacological properties of compounds like this compound.[6][7][8] These application notes provide detailed protocols for the use of this compound in CHO cell-based assays to characterize its binding affinity and functional activity at the D2 receptor.
Mechanism of Action
This compound acts as a selective antagonist at dopamine D2 receptors.[1][9] The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that, upon activation by dopamine, typically couples to Gαi/o proteins. This activation inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, this compound blocks the binding of dopamine and other agonists to the D2 receptor, thereby preventing this downstream signaling cascade. Interestingly, some compounds classified as D2 antagonists have been shown to act as inverse agonists in CHO cells expressing the human D2 receptor, meaning they can increase cAMP accumulation above basal levels.[6][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound's activity, primarily at the human dopamine D2L receptor subtype.
| Parameter | Value | Cell Line/System | Reference |
| Ki (Dopamine D2L Receptor) | 158 nM | Not specified | [1] |
| ED50 (D2 Receptor Blockade in rat brain) | 0.39 mg/kg | In vivo (rats) | [1] |
| ED50 (Inhibition of apomorphine-induced stereotypy) | 0.19 mg/kg | In vivo (rats) | [1] |
| ED50 (Inhibition of D-amphetamine-induced hyperlocomotion) | 1.0 mg/kg | In vivo (rats) | [1] |
| ED50 (Inhibition of phencyclidine-induced hyperlocomotion) | 4.7 mg/kg | In vivo (rats) | [1] |
Signaling Pathway Diagram
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
Experimental Protocols
Radioligand Binding Assay for Ki Determination
This protocol is designed to determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor expressed in CHO cells.
Materials:
-
CHO cells stably expressing the human D2L receptor.
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics).[10]
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand (e.g., [3H]-methylspiperone).[10]
-
This compound stock solution (in DMSO).
-
Non-specific binding control (e.g., Haloperidol or unlabeled spiperone).
-
96-well plates.
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
-
Cell scraper and homogenization buffer.
Protocol:
-
Cell Culture: Culture CHO-D2L cells to ~80-90% confluency.
-
Membrane Preparation:
-
Wash cells with ice-cold PBS.
-
Scrape cells into homogenization buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine protein concentration.
-
-
Competition Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand (e.g., 0.2 nM [3H]-methylspiperone).[10]
-
Add increasing concentrations of this compound.
-
For non-specific binding, add a high concentration of an unlabeled competitor.
-
Add the cell membrane preparation to initiate the binding reaction.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the reaction by rapid filtration over glass fiber filters. Wash the filters quickly with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Functional Assay: cAMP Accumulation
This protocol measures the functional antagonism of this compound by quantifying its effect on dopamine-mediated inhibition of cAMP production in CHO-D2 cells.
Materials:
-
CHO cells stably expressing the human D2 receptor (e.g., CHO-D2S).[6][7]
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like IBMX).
-
Forskolin (to stimulate adenylyl cyclase and produce a measurable cAMP signal).[6][7]
-
Dopamine solution.
-
This compound stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Cell Plating: Seed CHO-D2 cells into 96-well plates and grow to near confluency.
-
Pre-incubation with Antagonist:
-
Aspirate the culture medium.
-
Add stimulation buffer containing various concentrations of this compound.
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of dopamine (e.g., its EC80) to the wells already containing this compound.
-
Simultaneously, add forskolin to all wells to stimulate cAMP production.
-
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay method.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Determine the IC50 value, which represents the concentration of this compound that reverses 50% of the dopamine-induced inhibition of cAMP production.
-
Experimental Workflow Diagram
Caption: General workflow for characterizing this compound in CHO-D2 cell lines.
Conclusion
The use of CHO cell lines stably expressing the human dopamine D2 receptor provides a robust and reliable system for the in vitro characterization of antagonists like this compound. The protocols outlined above for radioligand binding and cAMP functional assays allow for the precise determination of the compound's affinity and functional potency. This information is crucial for drug development professionals in understanding the pharmacological profile of this compound and guiding further preclinical and clinical investigations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of CHO cell line constructed with CMAH gene-directed integration on the recombinant protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evidence that antipsychotic drugs are inverse agonists at D2 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. genscript.com [genscript.com]
- 9. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: JNJ-37822681 In Vivo Studies in Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo studies of JNJ-37822681, a potent and fast-dissociating dopamine D2 receptor antagonist, in various rat models. This document includes summaries of key quantitative data, detailed experimental protocols for reproducing these studies, and diagrams of the relevant signaling pathways and experimental workflows.
Introduction
This compound is a novel antipsychotic agent characterized by its high selectivity and rapid dissociation from the dopamine D2 receptor. These properties are hypothesized to contribute to its antipsychotic efficacy with a potentially improved side-effect profile, particularly concerning extrapyramidal symptoms (EPS). The following sections detail the preclinical in vivo evaluation of this compound in rat models to characterize its pharmacological activity.
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound in rat models.
Table 1: In Vivo Potency of this compound in Rat Models
| Parameter | Assay | Rat Strain | ED₅₀ (mg/kg) | Reference |
| Receptor Occupancy | Dopamine D2 Receptor Occupancy | Sprague-Dawley | 0.39 | [1] |
| Antipsychotic-like Efficacy | Inhibition of Apomorphine-Induced Stereotypy | Sprague-Dawley | 0.19 | [1] |
| Antipsychotic-like Efficacy | Inhibition of D-Amphetamine-Induced Hyperlocomotion | Not Specified | 1.0 | |
| Antipsychotic-like Efficacy | Inhibition of Phencyclidine-Induced Hyperlocomotion | Not Specified | 4.7 | |
| Side Effect Liability | Catalepsy Induction | Sprague-Dawley | > 40 | [1] |
| Side Effect Liability | Conditioned Avoidance Response | Not Specified | Not Specified | [1] |
| Endocrine Effects | Prolactin Level Increase | Sprague-Dawley | 0.17 | [1] |
Signaling Pathway
This compound acts as an antagonist at the dopamine D2 receptor. In psychotic states, an excess of dopamine in the mesolimbic pathway is hypothesized to lead to the overstimulation of postsynaptic D2 receptors. This compound blocks these receptors, thereby attenuating the downstream signaling cascade and reducing psychotic symptoms.
Experimental Protocols
Animals
-
Species: Rat
-
Strain: Sprague-Dawley (unless otherwise specified)
-
Sex: Male
-
Housing: Standard laboratory conditions with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: Animals should be acclimated to the housing facilities for at least one week before the commencement of experiments.
Drug Administration
-
Vehicle: The vehicle for this compound and other compounds should be clearly stated in the study design. A common vehicle is a solution of 0.9% saline.
-
Route of Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), as specified in the individual protocols.
-
Dosing Volume: Typically 1-5 mL/kg body weight.
Experimental Workflows
The following diagrams illustrate the general workflows for the behavioral assays.
Detailed Experimental Protocols
This assay assesses the potential antipsychotic activity of a compound by measuring its ability to block the stereotyped behaviors induced by the dopamine agonist apomorphine.
-
Apparatus: Transparent observation cages (e.g., 40 cm x 25 cm x 15 cm).
-
Procedure:
-
Administer this compound or vehicle at the desired doses.
-
After a specified pretreatment time (e.g., 30-60 minutes), administer apomorphine (e.g., 1.25 mg/kg, s.c.).
-
Immediately place the rat in the observation cage.
-
Observe and score for stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals (e.g., every 5 minutes) for a total observation period of 60 minutes.
-
-
Scoring: A common scoring system is as follows:
-
0: Asleep or stationary
-
1: Active
-
2: Predominantly sniffing, intermittent
-
3: Continuous sniffing, periodic head movements
-
4: Continuous sniffing, licking, or gnawing of the cage floor or walls
-
-
Data Analysis: The total stereotypy score for each animal is calculated. The ED₅₀ is the dose of this compound that produces a 50% reduction in the apomorphine-induced stereotypy score compared to the vehicle-treated group.
This model evaluates the antipsychotic potential of a compound by its ability to attenuate the excessive locomotor activity induced by psychostimulants like d-amphetamine or phencyclidine (PCP).
-
Apparatus: Automated locomotor activity chambers equipped with infrared beams to detect movement.
-
Procedure:
-
Habituate the rats to the locomotor activity chambers for a set period (e.g., 30-60 minutes) before drug administration.
-
Administer this compound or vehicle.
-
After the appropriate pretreatment time, administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or PCP (e.g., 2.5 mg/kg, i.p.).
-
Record locomotor activity (e.g., distance traveled, beam breaks) for a specified duration (e.g., 60-120 minutes).
-
-
Data Analysis: The total locomotor activity counts are compared between treatment groups. The ED₅₀ is the dose of this compound that causes a 50% reduction in the stimulant-induced hyperlocomotion.
This test is used to assess the potential for a compound to induce extrapyramidal side effects (EPS). Catalepsy is a state of motor immobility.
-
Apparatus: A horizontal bar raised a few centimeters from a flat surface.
-
Procedure:
-
Administer this compound or a positive control (e.g., haloperidol) at various doses.
-
At specified time points after administration (e.g., 30, 60, 90, 120 minutes), gently place the rat's forepaws on the horizontal bar.
-
Measure the time (in seconds) the rat remains in this unnatural posture. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Data Analysis: The duration of catalepsy is recorded for each animal. A compound is considered to induce catalepsy if the time spent on the bar is significantly longer than in the vehicle-treated group.
The CAR test is a predictive model for antipsychotic efficacy. It assesses the ability of a compound to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus.
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the footshock.
-
Training Procedure:
-
Place the rat in one compartment of the shuttle box.
-
Present the CS for a short duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation, this is recorded as an avoidance response, and the trial ends.
-
If the rat does not move, the US (footshock) is delivered through the grid floor.
-
If the rat moves to the other compartment during the US, this is recorded as an escape response.
-
Repeat for a set number of trials per session over several days until a stable baseline of avoidance responding is achieved.
-
-
Testing Procedure:
-
Once the rats are trained, administer this compound or vehicle before the test session.
-
Conduct a session of CAR trials as described above.
-
-
Data Analysis: The number of avoidance and escape responses is recorded. A compound with antipsychotic potential will significantly decrease the number of avoidance responses without significantly affecting the number of escape responses.
Blockade of dopamine D2 receptors in the pituitary gland can lead to an increase in serum prolactin levels. This is a common physiological effect of many antipsychotic drugs.
-
Procedure:
-
Administer this compound or vehicle to the rats.
-
At a specified time point after administration (e.g., 1-2 hours), collect blood samples, typically via tail vein or cardiac puncture under anesthesia.
-
Process the blood to obtain serum.
-
Measure prolactin concentrations in the serum using a commercially available enzyme-linked immunosorbent assay (ELISA) kit specific for rat prolactin.
-
-
Data Analysis: Compare the serum prolactin levels between the different treatment groups. The ED₅₀ is the dose of this compound that produces a 50% of the maximal increase in prolactin levels.
References
Application Notes and Protocols for JNJ-37822681 Administration in Mouse Models of Psychosis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the administration and evaluation of JNJ-37822681, a potent and selective D2 dopamine receptor antagonist with fast dissociation kinetics, in established mouse models of psychosis. The included methodologies are designed to guide researchers in assessing the antipsychotic-like efficacy of this compound.
Introduction
This compound, chemically known as N-[1-(3,4-difluorobenzyl)piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine, is a novel antagonist of the dopamine D2 receptor.[1] Its rapid dissociation from the D2 receptor is a key characteristic, hypothesized to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[1] Preclinical studies in rodent models have demonstrated its efficacy in attenuating behaviors considered analogous to psychosis.[1][2] This document outlines protocols for three commonly used pharmacologically-induced psychosis models in mice: amphetamine-induced hyperlocomotion, phencyclidine-induced hyperlocomotion, and apomorphine-induced stereotypy.
Mechanism of Action: D2 Receptor Antagonism
This compound exerts its antipsychotic-like effects by blocking dopamine D2 receptors in the brain.[1] In psychotic states, an excess of dopamine in the mesolimbic pathway is thought to contribute to positive symptoms. By antagonizing D2 receptors, this compound inhibits the downstream signaling cascade, thereby reducing the effects of excess dopamine.
Quantitative Data Summary
The following tables summarize the in vivo efficacy of this compound in rat models of psychosis. While these data are from rats, they provide a valuable starting point for dose-range finding studies in mice.
Table 1: In Vivo Efficacy of this compound in Rat Models of Psychosis-Like Behaviors
| Behavioral Assay | Psychostimulant | This compound ED₅₀ (mg/kg) | Reference |
| Inhibition of Hyperlocomotion | D-amphetamine | 1.0 | [3] |
| Inhibition of Hyperlocomotion | Phencyclidine (PCP) | 4.7 | [3] |
| Inhibition of Stereotypy | Apomorphine | 0.19 | [1][3] |
Table 2: In Vivo Dopamine D2 Receptor Occupancy and Prolactin Response for this compound in Rats
| Parameter | This compound ED₅₀ (mg/kg) | Receptor Location | Reference |
| D2 Receptor Occupancy | 0.39 | Brain | [1][2] |
| Prolactin Increase | 0.17 | Peripheral | [1][2] |
Experimental Workflow
A typical experimental workflow for evaluating the efficacy of this compound in a mouse model of psychosis is depicted below.
Experimental Protocols
Note: The following protocols are generalized for mouse models. The optimal doses and timing for this compound administration should be determined empirically. Based on rat data, a pre-treatment time of 30-60 minutes before the psychostimulant challenge is recommended as a starting point.
Protocol 1: Amphetamine-Induced Hyperlocomotion
Objective: To assess the ability of this compound to attenuate the increase in locomotor activity induced by D-amphetamine.
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
This compound
-
D-amphetamine sulfate
-
Vehicle for this compound (e.g., 5% Tween 80 in sterile water)
-
Saline (0.9% NaCl)
-
Open field arenas (e.g., 40 x 40 x 30 cm) equipped with automated activity monitoring systems (e.g., infrared beams)
-
Syringes and needles for administration (e.g., intraperitoneal - i.p.)
Procedure:
-
Animal Habituation: Acclimatize mice to the housing facility for at least one week. For 2-3 days prior to the experiment, habituate the mice to the open field arenas for 30-60 minutes each day.
-
This compound Administration: On the test day, administer the desired dose of this compound or vehicle (i.p.) to the mice. A typical volume is 10 ml/kg.
-
Pre-treatment Period: Return the mice to their home cages for a pre-treatment period (e.g., 30-60 minutes).
-
Amphetamine Administration: Administer D-amphetamine (e.g., 1-5 mg/kg, i.p.) or saline to the mice.
-
Behavioral Monitoring: Immediately place the mice in the open field arenas and record locomotor activity (e.g., distance traveled, horizontal beam breaks) for a period of 60-90 minutes.
-
Data Analysis: Analyze the locomotor activity data, typically in 5- or 10-minute time bins. Compare the activity of the this compound-treated groups to the vehicle-amphetamine group.
Protocol 2: Phencyclidine (PCP)-Induced Hyperlocomotion
Objective: To evaluate the effect of this compound on the hyperlocomotor activity induced by the NMDA receptor antagonist, phencyclidine.
Materials:
-
Male Swiss Webster or C57BL/6J mice (8-12 weeks old)
-
This compound
-
Phencyclidine hydrochloride (PCP)
-
Vehicle for this compound
-
Saline (0.9% NaCl)
-
Open field arenas with automated activity monitoring
-
Syringes and needles for administration (e.g., subcutaneous - s.c. or i.p.)
Procedure:
-
Animal Habituation: Follow the same habituation procedure as in Protocol 1.
-
This compound Administration: Administer this compound or vehicle.
-
Pre-treatment Period: Allow for a 30-60 minute pre-treatment period.
-
PCP Administration: Administer PCP (e.g., 3-10 mg/kg, s.c. or i.p.) or saline.
-
Behavioral Monitoring: Immediately place the mice in the open field arenas and record locomotor activity for 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data as described in Protocol 1.
Protocol 3: Apomorphine-Induced Stereotypy
Objective: To determine the ability of this compound to block the stereotyped behaviors induced by the dopamine receptor agonist, apomorphine.
Materials:
-
Male ICR or Swiss Webster mice (8-12 weeks old)
-
This compound
-
Apomorphine hydrochloride (prepare fresh and protect from light)
-
Vehicle for this compound
-
Saline (0.9% NaCl) containing 0.1% ascorbic acid (as an antioxidant for apomorphine)
-
Observation cages (e.g., standard mouse cages with a wire mesh lid)
-
Stopwatches
Procedure:
-
Animal Acclimatization: Acclimatize mice to the housing facility for at least one week.
-
This compound Administration: Administer this compound or vehicle.
-
Pre-treatment Period: Return mice to their home cages for 30-60 minutes.
-
Apomorphine Administration: Administer apomorphine (e.g., 1-3 mg/kg, s.c.) or saline with ascorbic acid.
-
Behavioral Observation: Immediately place the mice individually in the observation cages. At 5-minute intervals for 30-60 minutes, score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing, climbing) using a standardized rating scale. A common scale is:
-
0 = Asleep or stationary
-
1 = Active, but no stereotyped behavior
-
2 = Discontinuous sniffing, licking, or head movements
-
3 = Continuous sniffing, licking, or head movements
-
4 = Continuous sniffing, licking, or head movements with periodic gnawing
-
5 = Continuous gnawing of the cage floor or walls
-
6 = Climbing the cage walls
-
-
Data Analysis: For each mouse, calculate the total stereotypy score over the observation period. Compare the scores of the this compound-treated groups to the vehicle-apomorphine group.
Disclaimer
The provided protocols are intended as a guide. Researchers should optimize experimental parameters, including drug doses, administration routes, and timing, for their specific laboratory conditions and mouse strains. All animal procedures should be conducted in accordance with institutional and national guidelines for animal care and use.
References
Application Notes and Protocols for JNJ-37822681 in Preclinical Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols for evaluating the anticonvulsant properties of JNJ-37822681, a compound with a dual mechanism of action as a dopamine D2 receptor antagonist and a neuronal Kv7 potassium channel opener. The following sections detail its mechanism of action, key experimental procedures, and quantitative data derived from preclinical epilepsy models.
Mechanism of Action
This compound was initially developed as a fast-dissociating dopamine D2 receptor antagonist for the treatment of schizophrenia.[1][2] However, recent studies have unveiled its potent activity as a Kv7 channel opener, a validated mechanism for epilepsy treatment.[1][3] The anticonvulsant effects of this compound are attributed to its ability to enhance the M-current, which is mediated by Kv7.2-7.5 potassium channels.[1][3] This action leads to hyperpolarization of the neuronal resting membrane potential and a reduction in spontaneous action potential firing, thereby counteracting neuronal hyperexcitability that underlies epileptic seizures.[1][3]
Signaling Pathway
The primary signaling pathway for the anticonvulsant action of this compound involves the direct modulation of Kv7 potassium channels.
Key Experiments and Protocols
The anticonvulsant properties of this compound have been evaluated through a series of in vitro and in vivo experiments.
In Vitro Electrophysiology: Whole-Cell Patch Clamp
Objective: To characterize the effects of this compound on the activity of Kv7 channels and neuronal firing properties.
Cell Preparations:
-
Chinese Hamster Ovary (CHO) cells stably expressing different Kv7 channel subtypes (Kv7.2, Kv7.2/7.3, Kv7.4, Kv7.5).
-
Human induced-pluripotent stem cell (hiPSC)-derived cortical-like glutamatergic neurons (iNeurons).[1]
Protocol:
-
Prepare cell cultures for electrophysiological recording.
-
Establish whole-cell patch-clamp configuration.
-
Record baseline Kv7 channel currents or neuronal firing activity.
-
Perfuse the cells with varying concentrations of this compound.
-
Record changes in current amplitude, voltage-dependence of activation, resting membrane potential, and action potential firing frequency.
-
To confirm the mechanism, the Kv7 channel antagonist XE-991 can be co-administered.[1]
Quantitative Data Summary:
| Cell Type | Channel Subtype | Parameter | This compound Effect |
| CHO Cells | Kv7.2/7.3 | EC50 | ~1 µM |
| CHO Cells | Kv7.2 | EC50 | ~1 µM |
| CHO Cells | Kv7.4 | EC50 | >10 µM |
| CHO Cells | Kv7.5 | EC50 | ~3 µM |
| iNeurons | Endogenous Kv7 | M-current | Enhanced |
| iNeurons | - | Resting Membrane Potential | Hyperpolarized |
| iNeurons | - | Action Potential Firing | Reduced |
In Vivo Anticonvulsant Activity: Acute Seizure Models in Mice
Two well-validated mouse models of acute seizures are employed to assess the in vivo efficacy of this compound.[1]
Objective: To evaluate the ability of this compound to prevent the spread of generalized tonic-clonic seizures.
Protocol:
-
Administer this compound or vehicle control to male mice via intraperitoneal (i.p.) injection.
-
After a predetermined pretreatment time, deliver a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hindlimb extension seizure.
-
The primary endpoint is the percentage of animals protected from the tonic hindlimb extension.
-
Determine the median effective dose (ED50) from a dose-response curve.
Objective: To assess the ability of this compound to raise the threshold for clonic seizures.
Protocol:
-
Administer this compound or vehicle control to male mice (i.p.).
-
After the pretreatment period, inject a convulsant dose of pentylenetetrazol (e.g., 85 mg/kg, subcutaneous).
-
Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic seizures (lasting for at least 5 seconds).
-
The primary endpoint is the percentage of animals protected from clonic seizures.
-
Calculate the ED50 from the dose-response data.
Quantitative Data Summary (In Vivo):
| Seizure Model | Animal | Route of Administration | Endpoint | This compound Efficacy |
| Maximal Electroshock (MES) | Male Mice | i.p. | Protection from tonic hindlimb extension | Dose-dependent anticonvulsant activity |
| Pentylenetetrazol (PTZ) | Male Mice | i.p. | Protection from clonic seizures | Dose-dependent anticonvulsant activity |
Note: Specific ED50 values from the primary study by Carotenuto et al. (2025) are not publicly available at this time.
Experimental Workflow
The following diagram illustrates the typical experimental workflow for evaluating the anticonvulsant properties of a compound like this compound.
Conclusion
This compound demonstrates significant potential as an anticonvulsant agent due to its novel mechanism of action as a Kv7 channel opener.[1] The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this and similar compounds in epilepsy research and drug development. Further investigation is warranted to fully characterize its efficacy and safety profile in a broader range of epilepsy models.
References
- 1. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unina.it [iris.unina.it]
Application Notes and Protocols: JNJ-37822681 Radioligand Binding Assay
Introduction
JNJ-37822681 is a potent, specific, and fast-dissociating antagonist of the dopamine D2 receptor.[1] It has been investigated for the treatment of schizophrenia and bipolar disorder.[2] Radioligand binding assays are fundamental in vitro tools used to determine the affinity and selectivity of compounds like this compound for their target receptors. This document provides a detailed protocol for a competitive radioligand binding assay to characterize the interaction of this compound with the human dopamine D2 receptor.
Dopamine D2 Receptor Signaling Pathway
Dopamine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families.[3] The D2 receptor, the primary target of this compound, is coupled to inhibitory G proteins (Gαi/o).[3] Upon activation by an agonist like dopamine, the D2 receptor promotes the dissociation of the Gαi/o subunit, which in turn inhibits the enzyme adenylyl cyclase (AC). This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3] As an antagonist, this compound binds to the D2 receptor but does not activate it, thereby blocking the binding and subsequent signaling of endogenous dopamine.
Quantitative Data
The binding affinity of this compound and other reference compounds for the dopamine D2 receptor can be quantified as the inhibitor constant (Ki). The data presented below was obtained from competitive binding assays.
| Compound | Target Receptor | Ki (nM) | Reference |
| This compound | Dopamine D2L | 158 | [4][5] |
| This compound | Dopamine D3 | 1,159 | [5] |
| Haloperidol | Dopamine D2 | 0.28 - 0.91 | [3] |
| [3H]-Methylspiperone | Dopamine D2 | Kd = 0.2 | [5] |
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes the determination of the binding affinity (Ki) of this compound for the human dopamine D2L receptor using a competitive binding assay with [3H]-Methylspiperone as the radioligand.
1. Materials and Reagents
-
Receptor Source: Membrane preparations from HEK293 or CHO cells stably expressing the human dopamine D2L receptor.[5]
-
Radioligand: [3H]-Methylspiperone (Specific Activity: ~70-90 Ci/mmol).
-
Test Compound: this compound.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[6]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Equipment:
-
96-well microplates.
-
Cell harvester with GF/C glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine, PEI).
-
Liquid scintillation counter.
-
Scintillation cocktail.
-
2. Membrane Preparation
-
Culture HEK293-D2L cells to confluency and harvest by scraping.
-
Homogenize the cells in 20 volumes of cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM EDTA, protease inhibitors).[6]
-
Centrifuge the homogenate at 1,000 x g for 5 minutes at 4°C to remove nuclei and large debris.[6]
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the membranes.[6]
-
Resuspend the membrane pellet in fresh assay buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer (or a buffer containing 10% sucrose for long-term storage at -80°C).[6]
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).
3. Assay Procedure
-
Prepare serial dilutions of this compound (e.g., from 10⁻¹¹ M to 10⁻⁵ M) in the assay buffer.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.[6]
-
To each well, add the components in the following order:
-
150 µL of diluted membrane preparation (typically 10-50 µg protein/well).[6]
-
50 µL of assay buffer (for total binding), 10 µM Haloperidol (for non-specific binding), or the corresponding this compound dilution.[6]
-
50 µL of [3H]-Methylspiperone at a final concentration near its Kd (e.g., 0.2 nM).[5][6]
-
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation.[6]
-
Terminate the incubation by rapid vacuum filtration through PEI-soaked GF/C filters using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.
-
Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
4. Data Analysis
-
Calculate the specific binding for each concentration of this compound:
-
Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
-
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis (e.g., using Prism GraphPad) to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation:[5]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where:
-
[L] is the concentration of the radioligand ([3H]-Methylspiperone).
-
Kd is the dissociation constant of the radioligand for the D2 receptor.
-
-
Experimental Workflow
The described radioligand binding assay provides a robust and reliable method for determining the binding affinity of this compound for the dopamine D2 receptor. This protocol is essential for the pharmacological characterization of new chemical entities targeting this receptor and can be adapted to assess selectivity by using membrane preparations expressing other receptor subtypes, such as the dopamine D3 receptor.
References
- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for JNJ-37822681 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
JNJ-37822681 is a potent and selective antagonist of the dopamine D2 receptor, characterized by its rapid dissociation kinetics.[1][2][3][4] This property has been suggested to contribute to a lower incidence of extrapyramidal symptoms compared to other antipsychotics.[3] More recently, this compound has also been identified as an opener of neuronal Kv7 (KCNQ) potassium channels, suggesting its potential for repositioning in the treatment of conditions related to neuronal hyperexcitability, such as epilepsy.[5] This dual pharmacology makes this compound a valuable tool for in vitro studies of dopaminergic signaling and neuronal excitability.
These application notes provide detailed protocols for the preparation and use of this compound in cell culture experiments, ensuring reliable and reproducible results.
Physicochemical and Pharmacological Properties
A summary of the key properties of this compound is presented in the table below, providing essential information for experimental design.
| Property | Value | References |
| IUPAC Name | N-[1-[(3,4-difluorophenyl)methyl]piperidin-4-yl]-6-(trifluoromethyl)pyridazin-3-amine | [6] |
| Molecular Formula | C17H17F5N4 | [6] |
| Molecular Weight | 372.34 g/mol (free base); 445.26 g/mol (dihydrochloride salt) | [6][7] |
| Primary Targets | Dopamine D2 Receptor (Antagonist), Neuronal Kv7.2-5 Channels (Opener) | [1][2][5] |
| Binding Affinity (Ki) | ~158 nM for human D2L receptor | [8][9] |
| Solubility | Soluble in DMSO and water. | [7][8] |
| Storage (Stock Solution) | Store at -20°C for up to 1 month or -80°C for up to 6 months. Aliquot to avoid repeated freeze-thaw cycles. | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a high-concentration stock solution of this compound, typically in dimethyl sulfoxide (DMSO), for use in cell culture experiments.
Materials:
-
This compound (dihydrochloride salt recommended for better solubility)
-
Dimethyl sulfoxide (DMSO), cell culture grade, sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Determine the required amount of this compound. To prepare a 10 mM stock solution using the dihydrochloride salt (MW: 445.26 g/mol ), weigh out 4.45 mg of the compound for 1 mL of DMSO.
-
Dissolve in DMSO. Under sterile conditions (e.g., in a laminar flow hood), add the appropriate volume of sterile DMSO to the vial containing the pre-weighed this compound.
-
Ensure complete dissolution. Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to minimize contamination and degradation from repeated freeze-thaw cycles.
-
Storage. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[8]
Protocol 2: Preparation of Working Solutions and Treatment of Cells
This protocol outlines the dilution of the this compound stock solution to the final working concentration in cell culture medium and the subsequent treatment of cells.
Materials:
-
This compound stock solution (from Protocol 1)
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in appropriate vessels (e.g., multi-well plates, flasks)
-
Sterile pipettes and filtered tips
Procedure:
-
Thaw the stock solution. Thaw one aliquot of the this compound stock solution at room temperature.
-
Prepare serial dilutions (if necessary). If a range of concentrations is being tested, prepare intermediate dilutions of the stock solution in sterile DMSO or complete cell culture medium.
-
Prepare the final working solution. Dilute the stock or intermediate solution into pre-warmed complete cell culture medium to achieve the desired final concentration. It is crucial to add the DMSO-based solution to the medium and mix immediately to prevent precipitation.
-
Important: The final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
-
-
Treat the cells. Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubate. Return the cells to the incubator for the desired treatment duration.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a general experimental workflow for its use in cell culture.
References
- 1. CELL CULTURE MEDIA - Addressing Variability in Dry Powder Mammalian Cell Culture Media [drug-dev.com]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. High-throughput quantification of the effect of DMSO on the viability of lung and breast cancer cells using an easy-to-use spectrophotometric trypan blue-based assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo quantification of striatal dopamine D2 receptor occupancy by this compound using [11C]raclopride and positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for JNJ-37822681 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of JNJ-37822681, a fast-dissociating dopamine D2 receptor antagonist. The following sections detail the reported dosages, experimental protocols, and relevant signaling pathways based on available animal studies.
Summary of In Vivo Efficacy
This compound has demonstrated efficacy in rodent models of psychosis. The tables below summarize the effective doses (ED₅₀) of this compound administered subcutaneously (s.c.) in various behavioral paradigms in female Sprague-Dawley rats.
Table 1: Efficacy of this compound in Rat Models of Psychosis [1][2]
| Behavioral Model | Psychomimetic | This compound ED₅₀ (mg/kg, s.c.) |
| Inhibition of Apomorphine-Induced Stereotypy | Apomorphine | 0.19 |
| Inhibition of D-Amphetamine-Induced Hyperlocomotion | D-Amphetamine | 1.0 |
| Inhibition of Phencyclidine-Induced Hyperlocomotion | Phencyclidine (PCP) | 4.7 |
Table 2: In Vivo Dopamine D2 Receptor Occupancy of this compound in Rats [1][2]
| Measurement | This compound ED₅₀ (mg/kg, s.c.) |
| D2 Receptor Occupancy in the Brain | 0.39 |
| Prolactin Release (Peripheral D2 Receptors) | 0.17 |
Experimental Protocols
Drug Preparation for Subcutaneous Administration
This protocol describes the preparation of this compound for subcutaneous injection in rats.
Materials:
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a 1 mL working solution, take the required volume of the DMSO stock solution and add it to 400 µL of PEG300.
-
Mix the solution thoroughly.
-
Add 50 µL of Tween-80 to the solution and mix again.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
The final solution should be clear and administered immediately.
Apomorphine-Induced Stereotypy in Rats
This protocol is a standard method to assess D2 receptor antagonist activity.
Animals:
-
Female Sprague-Dawley rats.
Materials:
-
This compound solution (prepared as described above)
-
Apomorphine solution
-
Observation cages
Procedure:
-
Administer this compound or vehicle subcutaneously at the desired dose.
-
After a predetermined pretreatment time, administer apomorphine subcutaneously to induce stereotyped behaviors.
-
Immediately place the animals in individual observation cages.
-
Observe and score the intensity of stereotyped behaviors (e.g., sniffing, licking, gnawing) at regular intervals for a defined period. A common scoring system ranges from 0 (no stereotypy) to 3 (intense, continuous stereotypy).
D-Amphetamine-Induced Hyperlocomotion in Rats
This model is used to evaluate the antipsychotic potential of a compound by measuring its ability to inhibit stimulant-induced hyperactivity.
Animals:
-
Female Sprague-Dawley rats.
Materials:
-
This compound solution
-
D-amphetamine solution
-
Locomotor activity chambers equipped with infrared beams.
Procedure:
-
Habituate the rats to the locomotor activity chambers for a set period before the experiment.
-
On the test day, place the rats in the chambers and record baseline locomotor activity for a defined duration (e.g., 30 minutes).[3][4]
-
Administer this compound or vehicle subcutaneously.
-
After the appropriate pretreatment time, administer D-amphetamine subcutaneously.
-
Immediately return the animals to the locomotor activity chambers and record their activity for a specified period (e.g., 60-90 minutes).[3][4]
-
Analyze the data by comparing the total distance traveled or the number of beam breaks between the treatment groups.
Phencyclidine (PCP)-Induced Hyperlocomotion in Rats
This is another widely used model for screening antipsychotic drugs.
Animals:
-
Female Sprague-Dawley rats.
Materials:
-
This compound solution
-
Phencyclidine (PCP) solution
-
Locomotor activity chambers
Procedure:
-
Follow a similar habituation and baseline recording procedure as described for the D-amphetamine-induced hyperlocomotion model.[3][5]
-
Administer this compound or vehicle subcutaneously.
-
After the pretreatment interval, administer PCP subcutaneously.
-
Record locomotor activity for a defined period (e.g., 60-90 minutes).[3][5]
-
Compare the locomotor activity between the different treatment groups.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the antagonism of the dopamine D2 receptor. Its "fast-dissociating" nature from the receptor is a key characteristic.[1] Additionally, recent findings suggest that this compound also acts as a neuronal Kv7 channel opener.[6][7]
Caption: Dual mechanism of this compound at D2 and Kv7 channels.
Caption: General workflow for in vivo behavioral experiments.
References
- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. imrpress.com [imrpress.com]
- 4. b-neuro.com [b-neuro.com]
- 5. Temporal dissociation of phencyclidine: Induced locomotor and social alterations in rats using an automated homecage monitoring system – implications for the 3Rs and preclinical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.unina.it [iris.unina.it]
- 7. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
JNJ-37822681 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility, stability, and handling of JNJ-37822681.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a potent and selective dopamine D2 receptor antagonist. It is characterized as a fast-dissociating ligand, which may contribute to a lower incidence of extrapyramidal symptoms compared to other antipsychotics.[1][2] It has been investigated in clinical trials for the treatment of schizophrenia.[3][4][5]
Q2: What is the primary mechanism of action of this compound?
A2: this compound functions by blocking dopamine D2 receptors in the central nervous system. These receptors are G protein-coupled receptors (GPCRs) that, when activated by dopamine, inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. By antagonizing the D2 receptor, this compound prevents this downstream signaling cascade.
Q3: In what solvents is this compound soluble?
A3: this compound dihydrochloride is soluble in water and Dimethyl Sulfoxide (DMSO). For in vivo studies, specific formulations using a combination of solvents are recommended to ensure solubility and stability.
Solubility Data
Quantitative solubility data for this compound dihydrochloride is summarized below.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Appearance |
| DMSO | ≥ 2.5 | ≥ 5.61 | Clear solution |
| 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | ≥ 2.5 | ≥ 5.61 | Clear solution |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 2.5 | ≥ 5.61 | Clear solution |
| 10% DMSO + 90% Corn Oil | ≥ 2.5 | ≥ 5.61 | Clear solution |
Stability Information
Specific public data from forced degradation studies (e.g., under hydrolytic, oxidative, photolytic, and thermal stress) for this compound is limited. However, based on general principles of chemical stability for similar compounds, the following guidelines are recommended.
Storage of Stock Solutions: For optimal stability, it is recommended to aliquot and store stock solutions of this compound dihydrochloride at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles to prevent degradation. Solutions should be stored in tightly sealed containers to protect from moisture.
Factors Potentially Affecting Stability:
-
pH: Amide and urea moieties, which may be present in similar chemical structures, can be susceptible to pH-dependent hydrolysis.
-
Light: Exposure to light can cause photolytic degradation of photosensitive compounds. It is advisable to store solutions in light-protecting containers or in the dark.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of susceptible molecules.
Experimental Protocols
Preparation of Stock Solution (in DMSO)
Objective: To prepare a concentrated stock solution of this compound dihydrochloride for subsequent dilution into working solutions.
Materials:
-
This compound dihydrochloride powder
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipette
Procedure:
-
Weigh the desired amount of this compound dihydrochloride powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved. If necessary, gentle warming and/or sonication can be used to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile, light-protecting tubes for storage at -20°C or -80°C.
Preparation of Working Solution for In Vivo Experiments
Objective: To prepare a ready-to-use working solution of this compound for administration in animal models.
Materials:
-
This compound dihydrochloride stock solution (e.g., 25 mg/mL in DMSO)
-
PEG300
-
Tween-80
-
Saline (0.9% NaCl in sterile water)
-
Sterile tubes
-
Calibrated pipettes
Procedure (for a 1 mL working solution with a final concentration of 2.5 mg/mL):
-
In a sterile tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the 25 mg/mL this compound stock solution in DMSO and mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix until a homogenous solution is formed.
-
Add 450 µL of saline to the mixture to bring the final volume to 1 mL.
-
Vortex the final solution to ensure it is well-mixed.
-
It is recommended to prepare this working solution fresh on the day of use.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in Aqueous Buffer or Cell Culture Media | - Low aqueous solubility of the free base form. - Change in pH upon dilution of the stock solution. - Interaction with components in the media. | - Ensure the final concentration of this compound is within its solubility limit in the final buffer or media. - The use of sonication can help in redissolving precipitates. - When diluting the DMSO stock solution, add it to the aqueous solution slowly while vortexing to facilitate mixing and prevent immediate precipitation. - Consider using a formulation with co-solvents or cyclodextrins for in vitro assays, similar to the in vivo preparation. |
| Inconsistent or Lack of Efficacy in In Vitro Assays | - Degradation of the compound due to improper storage or handling. - Incorrect concentration of the working solution. - Issues with the cell-based assay system. | - Prepare fresh working solutions from a properly stored stock solution for each experiment. - Verify the concentration of your stock solution. - Ensure the health and passage number of the cells used are consistent. - Optimize the agonist concentration used for stimulation in antagonist assays. |
| Variability in In Vivo Study Results | - Incomplete dissolution or precipitation of the dosing solution. - Instability of the compound in the dosing vehicle. - Issues with the animal model or experimental procedure. | - Visually inspect the dosing solution for any precipitation before administration. - Prepare the dosing solution fresh before each experiment. - Ensure consistent administration technique and timing. |
Signaling Pathways and Workflows
Caption: Dopamine D2 Receptor Signaling Pathway Antagonized by this compound.
References
- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential responses to this compound, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C17H17F5N4 | CID 16058752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
Technical Support Center: Optimizing JNJ-37822681 Concentration for In Vitro Studies
A Note on the Mechanism of Action of JNJ-37822681:
Initial research indicates a potential misunderstanding regarding the primary target of this compound. Extensive pharmacological studies have characterized this compound as a potent, specific, and fast-dissociating dopamine D2 receptor antagonist .[1][2][3][4] It displays high selectivity for the D2 receptor with minimal activity at other receptors often associated with side effects.[2][5] More recent research has also identified it as a neuronal Kv7 channel opener .[6]
Currently, there is a lack of scientific literature supporting the classification of this compound as a GluN2B-selective NMDA receptor antagonist. Therefore, this technical support center will focus on optimizing its concentration for in vitro studies based on its well-documented role as a dopamine D2 receptor antagonist. The principles and protocols provided are broadly applicable to studying GPCR antagonists in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and highly selective dopamine D2 receptor antagonist.[1][3][7] It binds to D2 receptors, blocking the action of dopamine. Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to inhibitory G-proteins (Gαi/o). Activation of these receptors by an agonist like dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[8] By blocking the D2 receptor, this compound prevents this decrease in cAMP.
Q2: What is the reported binding affinity of this compound for the dopamine D2 receptor?
A2: this compound has a moderate binding affinity for the human dopamine D2L receptor, with a reported Ki value of 158 nM.[1]
Q3: What are the common in vitro assays used to characterize this compound's activity?
A3: Standard assays to measure the potency and efficacy of a D2 receptor antagonist like this compound include:
-
Radioligand Binding Assays: These assays determine the binding affinity (Ki) of the compound by measuring its ability to displace a known radiolabeled D2 receptor ligand (e.g., [³H]-Spiperone or [³H]-Raclopride).[9][10]
-
cAMP Functional Assays: These assays measure the functional consequence of D2 receptor blockade. In cells expressing D2 receptors, an agonist (like dopamine or quinpirole) will inhibit forskolin-stimulated cAMP production. An antagonist like this compound will reverse this inhibition in a dose-dependent manner.[5][8]
-
β-Arrestin Recruitment Assays: These assays measure another aspect of GPCR signaling. Antagonists will block agonist-induced recruitment of β-arrestin to the D2 receptor.[8]
-
Calcium Mobilization Assays: By co-expressing a chimeric G-protein, the Gi/o-coupled D2 receptor can be engineered to signal through the Gαq pathway, leading to an increase in intracellular calcium upon agonist stimulation. Antagonists will block this response.[8][11]
Q4: What is a good starting concentration range for my in vitro experiments?
A4: A good starting point for determining the optimal concentration is to perform a dose-response curve centered around the compound's Ki or IC50 value. Given the reported Ki of 158 nM[1], a logical starting range would be from 1 nM to 10 µM. This wide range will help establish the potency in your specific assay and identify potential toxicity at higher concentrations.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Receptor Subtype | Ligand | Reported Value | Reference |
| Dopamine D2L | This compound | Ki = 158 nM | [1] |
Table 2: Selectivity Profile of this compound
| Receptor/Target | Activity | Note | Reference |
| Dopamine D1, D3 | Low Activity | High specificity for D2 over other dopamine receptors. | [2] |
| 5-HT2A | Low Activity | High specificity. | [2] |
| α1, α2 Adrenergic | Low Activity | High specificity. | [2] |
| H1 Histamine | Low Activity | High specificity. | [2] |
| Muscarinic | Low Activity | High specificity. | [2] |
| Kv7.2-5 Channels | Opener | A secondary, more recently discovered activity. | [6] |
Troubleshooting Guide
Q1: I am not observing any antagonist effect, or the effect is very weak.
A1: There are several potential reasons for a lack of effect:
-
Suboptimal Agonist Concentration: The concentration of the agonist used to stimulate the receptor is critical. If the agonist concentration is too high (saturating), it can be difficult for the antagonist to compete effectively.
-
Solution: Use an agonist concentration at or near its EC80 (the concentration that produces 80% of the maximal response). This provides a sufficient signal window to observe antagonism.[8]
-
-
Insufficient Antagonist Concentration: Your concentration range may be too low.
-
Solution: If no cytotoxicity is observed, extend the upper range of your antagonist concentrations (e.g., up to 50 or 100 µM).
-
-
Compound Integrity: The compound may have degraded or may not be fully dissolved.
-
Low Receptor Expression: The cell line may not express a sufficient number of D2 receptors.
-
Solution: Verify receptor expression using a method like western blot, qPCR, or a saturation binding experiment with a suitable radioligand.[12]
-
Q2: I am observing significant cytotoxicity at higher concentrations.
A2: High concentrations of any compound can lead to off-target effects and cell death.
-
Solution 1: Perform a separate cytotoxicity assay (e.g., MTT or LDH assay) to determine the concentration at which this compound becomes toxic to your cells.
-
Solution 2: Adjust the concentration range in your functional assays to stay below this toxic threshold.[8]
-
Solution 3: If possible for your assay, consider reducing the incubation time with the compound.[8]
Q3: My results are not reproducible between experiments.
A3: Variability can be caused by inconsistent experimental conditions.
-
Solution:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure consistent plating density and confluency.[8]
-
Control Reagents: Prepare fresh dilutions of agonists and antagonists for each experiment from frozen stocks.
-
Maintain Consistent Assay Conditions: Standardize all incubation times, temperatures, and buffer compositions across experiments.[8]
-
Experimental Protocols
Protocol: cAMP Functional Assay for D2 Receptor Antagonism
This protocol assesses the ability of this compound to antagonize dopamine-induced inhibition of cAMP production in cells expressing the human D2 receptor (e.g., CHO-K1 or HEK293 cells).
Materials:
-
CHO-K1 or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Assay Medium: Serum-free DMEM/F12 with 0.1% BSA.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Dopamine stock solution (e.g., 10 mM in water with antioxidant).
-
Forskolin solution (to stimulate adenylyl cyclase).
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE).
-
384-well white opaque microplates.
Procedure:
-
Cell Seeding: Seed the D2 receptor-expressing cells into a 384-well plate at a pre-optimized density and allow them to adhere overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare serial dilutions of this compound in assay medium. A typical 10-point, 3-fold serial dilution starting from 10 µM is recommended. Also prepare a vehicle control (e.g., assay medium with the same final DMSO concentration).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the this compound dilutions. Incubate for 15-30 minutes at 37°C.
-
Agonist Stimulation: Prepare a solution of dopamine (at its EC80 concentration) and forskolin (e.g., 1-10 µM) in assay medium. Add this solution to all wells except the negative control (which receives only forskolin).
-
Incubation: Incubate the plate for 30-60 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.
-
Data Analysis:
-
Normalize the data: Set the signal from cells treated with forskolin alone as 100% (no inhibition) and the signal from cells treated with forskolin + EC80 dopamine as 0% (maximal inhibition).
-
Plot the normalized response against the log concentration of this compound.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of this compound that causes a half-maximal reversal of the dopamine-induced inhibition.
-
Mandatory Visualization
Caption: Dopamine D2 receptor signaling pathway and point of antagonism by this compound.
Caption: General experimental workflow for determining the IC50 of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
JNJ-37822681 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for investigating the off-target effects of JNJ-37822681. The content is structured to address common challenges and questions encountered during experimental workflows.
Troubleshooting Guides
This section offers solutions to potential problems that may arise during the investigation of this compound's off-target effects.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent results in D2 receptor binding assays. | 1. Pipetting errors or inaccurate serial dilutions.2. Instability of this compound in the assay buffer.3. Degradation of the radioligand.4. Variation in cell membrane preparation quality. | 1. Calibrate pipettes and use fresh serial dilutions for each experiment.2. Check the solubility and stability of this compound in your specific assay buffer and temperature conditions.3. Aliquot and store the radioligand according to the manufacturer's instructions to avoid repeated freeze-thaw cycles.4. Ensure consistent protein concentration and quality of membrane preparations. |
| Unexpected neuronal hyperexcitability or hypoexcitability in cellular assays. | 1. Off-target effects on ion channels.2. Modulation of other neurotransmitter receptors not previously characterized.3. Cellular stress or toxicity at the tested concentrations. | 1. Investigate the effects of this compound on key ion channels, particularly Kv7 (KCNQ) potassium channels, using patch-clamp electrophysiology or ion flux assays.[1]2. Broaden the scope of off-target screening to include a wider range of receptors and transporters.3. Perform cell viability assays (e.g., MTT, LDH) in parallel with your functional assays to rule out cytotoxicity. |
| Discrepancy between in vitro binding affinity and cellular functional potency. | 1. Low cell membrane permeability of this compound.2. Presence of endogenous ligands in the cellular assay system.3. The binding assay does not reflect the functional state of the receptor. | 1. Assess the cell permeability of this compound using methods like the parallel artificial membrane permeability assay (PAMPA).2. Use washed cells or serum-free media to minimize the interference of endogenous ligands.3. Employ a functional assay that measures a downstream signaling event, such as a β-arrestin recruitment assay, in addition to binding assays. |
| Observed phenotype is not consistent with D2 receptor antagonism. | 1. The phenotype is driven by an off-target effect.2. The experimental model has a unique signaling pathway configuration. | 1. As a primary step, test for Kv7 channel opening activity, a known off-target effect of this compound.[1]2. Use a structurally unrelated D2 receptor antagonist as a control to determine if the observed effect is specific to this compound's chemical scaffold.3. Characterize the expression levels of both the D2 receptor and potential off-targets in your specific experimental model. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound? A1: this compound is a potent and specific dopamine D2 receptor antagonist.[2][3] It is characterized by its rapid dissociation from the D2 receptor, a property hypothesized to contribute to its antipsychotic efficacy with a potentially improved side effect profile, particularly regarding extrapyramidal symptoms (EPS).[4][5]
Q2: Are there any known significant off-target effects of this compound? A2: Yes, a significant off-target effect of this compound is its activity as a neuronal Kv7 (KCNQ) potassium channel opener.[1][6] This activity is independent of its D2 receptor antagonism and suggests its potential for repositioning for other indications, such as epilepsy.[1]
Q3: What is the selectivity profile of this compound against other neurotransmitter receptors? A3: this compound is reported to be highly selective for the D2 receptor with little activity at receptors typically associated with adverse effects of antipsychotics, such as α1 and α2 adrenergic, H1 histaminergic, muscarinic, and 5-HT2C serotonergic receptors. It also shows limited activity at D1 and D3 dopamine receptors and the 5-HT2A serotonin receptor.
Q4: What are the common adverse events observed in clinical trials with this compound? A4: The most common treatment-emergent adverse events reported in a clinical trial for schizophrenia were insomnia and akathisia.[5]
Q5: How does the metabolic profile of this compound compare to other antipsychotics? A5: Clinical trial data suggests that this compound is associated with less weight gain compared to olanzapine.[4][5]
Data Presentation
This compound On-Target and Known Off-Target Activity
| Target | Assay Type | Species | Value | Reference |
| Dopamine D2 Receptor | Radioligand Binding (Ki) | Human | 158 nM | [7] |
| Kv7.2-5 Channels | Electrophysiology | Not Specified | Potent Opener | [1] |
This compound Selectivity Profile (Qualitative)
| Receptor Family | Interaction | Reference |
| Adrenergic (α1, α2) | Little to no activity | Langlois et al., 2012 |
| Histaminergic (H1) | Little to no activity | Langlois et al., 2012 |
| Muscarinic | Little to no activity | Langlois et al., 2012 |
| Serotonergic (5-HT2C, 5-HT2A) | Little to no activity | Langlois et al., 2012 |
| Dopaminergic (D1, D3) | Little to no activity | Langlois et al., 2012 |
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 Receptor
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human D2L receptor
-
[3H]-Spiprone (Radioligand)
-
This compound
-
Haloperidol (Positive control)
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture and harvest HEK293-D2L cells.
-
Homogenize cells in ice-cold assay buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
This compound at various concentrations (e.g., 0.1 nM to 10 µM) or vehicle.
-
[3H]-Spiprone at a final concentration equal to its Kd.
-
Cell membrane preparation.
-
-
For non-specific binding, use a high concentration of haloperidol (e.g., 10 µM).
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the incubation mixture through glass fiber filters pre-soaked in wash buffer.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of this compound from the concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channels
Objective: To functionally assess the effect of this compound on Kv7 (KCNQ) channel currents.
Materials:
-
Cells expressing the Kv7 channel subtype of interest (e.g., CHO or HEK293 cells)
-
This compound
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH).
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2 with KOH).
-
Patch-clamp amplifier and data acquisition system.
-
Borosilicate glass pipettes (3-5 MΩ resistance).
Procedure:
-
Cell Preparation:
-
Plate cells on glass coverslips and allow them to adhere.
-
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
-
Pull a patch pipette and fill it with the intracellular solution.
-
-
Whole-Cell Configuration:
-
Approach a cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments for 500 ms) to elicit Kv7 channel currents.
-
-
Compound Application:
-
Record baseline currents in the extracellular solution.
-
Perfuse the cell with the extracellular solution containing this compound at the desired concentration.
-
Record the currents in the presence of the compound.
-
-
Data Analysis:
-
Measure the current amplitude at the end of the depolarizing steps.
-
Construct current-voltage (I-V) relationships and conductance-voltage (G-V) curves.
-
Determine the effect of this compound on the current amplitude and the voltage-dependence of activation (V50).
-
Visualizations
Caption: On-target signaling pathway of this compound at the dopamine D2 receptor.
Caption: Experimental workflow for investigating off-target effects of this compound.
References
- 1. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential responses to this compound, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: JNJ-37822681 and the Minimization of Extrapyramidal Symptoms
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing JNJ-37822681 while minimizing the risk of extrapyramidal symptoms (EPS). The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a novel and highly selective dopamine D₂ receptor antagonist.[1][2] Its key characteristic is a rapid dissociation rate from the D₂ receptor.[1][2] This "fast-dissociation" property is hypothesized to be a key factor in its antipsychotic efficacy and improved tolerability, including a lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics.[2][3] All currently marketed antipsychotics act by blocking dopamine D₂ receptors.[2]
Q2: How does the "fast-dissociation" from D₂ receptors potentially reduce EPS?
The theory behind the reduced EPS liability of fast-dissociating D₂ antagonists is that their rapid unbinding from the receptor allows for more physiological dopamine transmission in the nigrostriatal pathway, which is crucial for motor control.[2][4] This contrasts with tightly-binding antagonists that can lead to a more sustained blockade of D₂ receptors, increasing the risk of EPS.[4] The fast dissociation may permit endogenous dopamine to compete more effectively with the antagonist, thus preserving near-normal motor function.
Q3: What is the selectivity profile of this compound?
This compound demonstrates high specificity for the D₂ receptor with minimal activity at other receptors commonly associated with antipsychotic side effects, such as α₁, α₂, H₁, muscarinic, and 5-HT₂c receptors.[2] It also shows little activity at D₁, D₃, and 5-HT₂a receptors, which can interfere with the effects of D₂ antagonism.[2]
Q4: What were the key findings regarding EPS in the clinical development of this compound?
In a 12-week, double-blind, randomized, placebo-controlled study in patients with acute schizophrenia, the incidence of extrapyramidal symptoms with this compound was found to be dose-related.[1] The 10 mg bid dose of this compound showed a comparable incidence of EPS to the olanzapine group.[1] The most common treatment-emergent adverse events were insomnia (17%) and akathisia (13%).[1]
Q5: Has this compound been investigated for other indications?
Recent research has explored the potential repurposing of this compound for the treatment of epilepsy.[5] This is based on the finding that this compound acts as a neuronal Kv7 channel opener, a validated mechanism for epilepsy treatment.[5]
Troubleshooting Guide for Preclinical Research
Q1: We are observing a higher-than-expected incidence of catalepsy in our rat model with this compound. What could be the cause?
Several factors could contribute to this observation:
-
Dosage: While this compound has a wider therapeutic window compared to haloperidol, high doses can still induce catalepsy.[2] Review your dosing regimen to ensure it aligns with the established effective doses that minimize motor side effects.
-
Acclimatization: Ensure that the animals are properly acclimatized to the testing environment. Stress can influence motor behavior and potentially exacerbate cataleptic responses.
-
Method of Assessment: The method used to assess catalepsy (e.g., bar test) should be standardized and consistently applied across all animals and groups. Ensure the experimenter is blinded to the treatment groups to minimize bias.
-
Pharmacokinetics: Consider the timing of the assessment relative to drug administration. Peak plasma concentrations of this compound could be associated with a higher transient risk of catalepsy.
Q2: Our in vitro binding assay results for this compound show inconsistent Kᵢ values for the D₂ receptor. How can we troubleshoot this?
Inconsistent Kᵢ values in radioligand binding assays can stem from several sources:
-
Radioligand Choice: Ensure you are using a suitable radioligand for D₂ receptors, such as [³H]spiperone or [¹¹C]raclopride, and that its specific activity is accurately determined.
-
Assay Conditions: Factors such as incubation time, temperature, and buffer composition can significantly impact binding kinetics. The "fast-dissociation" nature of this compound may require shorter incubation times to accurately capture its binding affinity.
-
Membrane Preparation: The quality and consistency of the brain tissue membrane preparation are critical. Ensure a standardized protocol for membrane preparation and protein quantification.
-
Data Analysis: Use appropriate non-linear regression analysis to fit the competition binding data and calculate the Kᵢ value. Ensure that the model assumptions are met.
Q3: We are planning a study to evaluate the EPS liability of a novel compound compared to this compound. What is a recommended experimental workflow?
A typical workflow for assessing antipsychotic-induced EPS in preclinical models is outlined below.
Caption: A typical experimental workflow for assessing antipsychotic-induced EPS.
Quantitative Data Summary
Table 1: Preclinical Data for this compound
| Parameter | Value | Species | Reference |
| D₂ Receptor Binding Affinity (Kᵢ) | 158 nM | - | [6][7] |
| D₂ Receptor Occupancy (ED₅₀) | 0.39 mg/kg | Rat | [2][6] |
| Apomorphine-Induced Stereotypy Inhibition (ED₅₀) | 0.19 mg/kg | Rat | [2][6] |
| D-amphetamine-Induced Hyperlocomotion Inhibition (ED₅₀) | 1.0 mg/kg | Rat | [6] |
| Phencyclidine-Induced Hyperlocomotion Inhibition (ED₅₀) | 4.7 mg/kg | Rat | [6] |
Table 2: Clinical Trial Data on Extrapyramidal Symptoms (12-Week Study)
| Treatment Group | Incidence of Akathisia | Incidence of Parkinsonism-like events | Reference |
| This compound (10 mg bid) | 11% | 6% | [1] |
| This compound (20 mg bid) | 15% | 9% | [1] |
| This compound (30 mg bid) | 14% | 11% | [1] |
| Olanzapine (15 mg qd) | 7% | 10% | [1] |
| Placebo | 5% | 4% | [1] |
Detailed Experimental Protocols
Protocol 1: Assessment of Catalepsy in Rats (Bar Test)
-
Apparatus: A horizontal metal bar, 1 cm in diameter, is placed 9 cm above a flat surface.
-
Procedure:
-
Administer this compound or the test compound via the desired route (e.g., intraperitoneally).
-
At specified time points post-administration (e.g., 30, 60, 90, and 120 minutes), gently place the rat's forepaws on the bar.
-
Start a stopwatch immediately.
-
Measure the time until the rat removes both forepaws from the bar and places them on the surface below. This is the descent latency.
-
A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, this time is recorded.
-
-
Data Analysis: The mean descent latency for each treatment group is calculated and compared. An increase in descent latency is indicative of catalepsy.
Protocol 2: Radioligand Binding Assay for D₂ Receptor Affinity
-
Materials:
-
Rat striatal membranes (or cells expressing human D₂ receptors).
-
Radioligand (e.g., [³H]spiperone).
-
This compound or test compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Non-specific binding control (e.g., 10 µM haloperidol).
-
-
Procedure:
-
In a 96-well plate, combine the membrane preparation, radioligand, and either buffer, the test compound, or the non-specific binding control.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
Visualizations
References
- 1. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
JNJ-37822681 Technical Support Center: Troubleshooting Experimental Variability and Reproducibility
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common issues encountered during experiments with JNJ-37822681. The information is presented in a question-and-answer format to directly address specific challenges and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is primarily known as a potent and specific, fast-dissociating dopamine D2 receptor antagonist.[1][2] It exhibits a moderate binding affinity for the dopamine D2L receptor.[1] Its rapid dissociation from the D2 receptor is a key characteristic.[2] More recently, this compound has also been identified as a neuronal Kv7 potassium channel opener, a mechanism distinct from its D2 receptor antagonism.[3]
Q2: What are the known molecular targets of this compound?
A2: The primary molecular targets of this compound are the dopamine D2 receptors and neuronal Kv7 (KCNQ) potassium channels.[1][3]
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[4] For long-term storage (months to years), it is recommended to store the compound at -20°C in a dry, dark place.[4] For short-term storage (days to weeks), 0-4°C is suitable.[4] To prepare stock solutions, you can dissolve this compound in DMSO.[4] Once prepared, it is advisable to aliquot the solution and store it at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[1] If precipitation occurs upon preparation of aqueous solutions for in vivo use, heating or sonication can be used to aid dissolution.[1]
Troubleshooting Guide
In Vitro Experiments
Q4: I am observing high variability in my dopamine D2 receptor binding assay results. What could be the cause?
A4: High variability in D2 receptor binding assays can stem from several factors:
-
Inconsistent Membrane Preparation: The quality and consistency of the membrane preparation expressing the D2 receptors are crucial. Variations in protein concentration or receptor density can lead to inconsistent results.
-
Assay Buffer Composition: The pH and ionic strength of the binding buffer can significantly influence ligand binding. Ensure the buffer composition, including any necessary ions, is consistent across experiments.[5]
-
Incubation Time: If the incubation time is too short, the binding reaction may not reach equilibrium, leading to variable results.[5]
-
High Non-Specific Binding: If the concentration of the radioligand is too high (significantly above its Kd), it can lead to increased non-specific binding, which can obscure the specific signal and increase variability.[5]
Q5: My cell-based functional assay (e.g., cAMP assay) shows a weak or no response to this compound.
A5: A weak or absent response in a functional assay could be due to:
-
Low Receptor Expression: The cell line used may not express a sufficient number of D2 receptors on the cell surface.[6]
-
Inappropriate Agonist Concentration: The concentration of the dopamine agonist used to stimulate the receptor will influence the apparent potency of this compound. This concentration may need to be optimized.[6]
-
Compound Degradation: Ensure that the this compound stock solution has been stored properly and has not degraded.[6]
-
Cell Health and Passage Number: Use cells at a consistent passage number and confluency, as cellular responses can change with prolonged culturing.[6]
Q6: I am having trouble with my Kv7 channel electrophysiology recordings after applying this compound.
A6: Challenges in electrophysiology experiments with Kv7 channels can arise from:
-
Voltage Protocol: The voltage clamp protocol used to elicit Kv7 currents is critical. Ensure your protocol is appropriate for activating these channels.
-
Cell Viability: The health of the cells being recorded is paramount. Poor cell health can lead to leaky recordings and unreliable data.
-
Channel Subtype Expression: The specific Kv7 channel subtypes expressed in your cells will influence the current characteristics and sensitivity to this compound.
-
State-Dependent Block: Some Kv7 channel modulators exhibit state-dependent binding, meaning their efficacy can depend on whether the channel is in a resting, open, or inactivated state.[7] This may require specific voltage protocols to observe the effect of this compound.
In Vivo Experiments
Q7: I am observing inconsistent behavioral effects of this compound in my animal model.
A7: Inconsistent in vivo results can be attributed to:
-
Species Differences: this compound has shown different effects in rats and cynomolgus monkeys, particularly concerning extrapyramidal symptoms (EPS).[8] The choice of animal model is a significant source of variability.
-
Route of Administration and Formulation: The method of administration and the vehicle used to dissolve this compound can affect its bioavailability and, consequently, its efficacy. Several formulations with DMSO, PEG300, Tween-80, and saline or corn oil have been described.[1]
-
Dose-Response Relationship: The behavioral effects of this compound are dose-dependent.[9] Inconsistent dosing can lead to variable outcomes.
-
Time Point of Observation: As a fast-dissociating antagonist, the timing of behavioral assessment relative to drug administration is critical.
Q8: My prolactin level measurements following this compound administration are not reproducible.
A8: Variability in prolactin levels can be influenced by:
-
Dose: Prolactin release is dose-dependent.[1]
-
Species: The prolactin response to this compound can differ between species.[8]
-
Sampling Time: The timing of blood sample collection after drug administration is crucial for capturing the peak prolactin response.
Data Presentation
Table 1: In Vitro Binding Affinities of this compound
| Receptor/Channel | Assay Type | Species | Ki (nM) | Reference |
| Dopamine D2L | Radioligand Binding | Not Specified | 158 | [1] |
Table 2: In Vivo Efficacy of this compound in Rats
| Behavioral Model | Endpoint | ED50 (mg/kg) | Reference |
| D-amphetamine-induced hyperlocomotion | Inhibition | 1.0 | [1] |
| Apomorphine-induced stereotypy | Inhibition | 0.19 | [1] |
| Phencyclidine-induced hyperlocomotion | Inhibition | 4.7 | [1] |
| D2 Receptor Occupancy (Brain) | Blockade | 0.39 | [2] |
| Prolactin Release | Increase | 0.17 | [2] |
Table 3: Clinical Dose-Response of this compound in Patients with Schizophrenia (6-week treatment)
| Dose (bid) | Mean Change from Baseline in PANSS Total Score | p-value vs. Placebo | Reference |
| Placebo | -6.4 | - | [9] |
| 10 mg | -18.4 | <0.001 | [9] |
| 20 mg | -17.7 | <0.001 | [9] |
| 30 mg | -20.0 | <0.001 | [9] |
Experimental Protocols
Dopamine D2 Receptor Binding Assay (General Protocol)
This protocol is a general guideline and should be optimized for specific experimental conditions.
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing dopamine D2 receptors.
-
Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl, pH 7.4, potentially supplemented with MgCl₂.[5]
-
Radioligand: Use a suitable radiolabeled D2 receptor antagonist (e.g., [³H]-Spiperone).
-
Incubation: Incubate the membranes with the radioligand and varying concentrations of this compound.
-
Determination of Non-Specific Binding: In a parallel set of tubes, add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to determine non-specific binding.[5]
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the Ki of this compound using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: Dopamine D2 Receptor Signaling Pathway and the Antagonistic Action of this compound.
Caption: Mechanism of Action of this compound as a Kv7 Channel Opener.
Caption: General Experimental Workflow for Characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medkoo.com [medkoo.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Kv7 Channel and Cardiovascular Risk Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 9. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: JNJ-37822681 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JNJ-37822681 in patch clamp electrophysiology experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a compound with a dual mechanism of action. It is known as a potent, specific, and fast-dissociating dopamine D2 receptor antagonist.[1][2] More recently, it has been identified as a neuronal Kv7 (KCNQ) channel opener, enhancing Kv7.2-5 currents with potency and efficacy comparable to retigabine.[3]
Q2: What are the expected electrophysiological effects of this compound?
Based on its known targets, this compound is expected to have the following effects:
-
As a Kv7 channel opener:
-
As a D2 receptor antagonist:
-
Blockade of effects induced by dopamine or D2 receptor agonists. The specific downstream effect (e.g., on GIRK channels or voltage-gated calcium channels) will depend on the cell type and the signaling pathway engaged by the D2 receptor in that system.[5]
-
Q3: Is this compound a GluN2B antagonist?
The provided search results do not indicate that this compound is a GluN2B antagonist. Its primary characterized targets are dopamine D2 receptors and Kv7 channels.[1][2][3] Issues related to GluN2B antagonism, such as a narrow therapeutic window and potential psychotomimetic effects, are generally associated with direct modulators of the NMDA receptor.[6]
Q4: How should I prepare this compound for my experiments?
For patch clamp experiments, a stock solution in a suitable organic solvent like Dimethyl sulfoxide (DMSO) is recommended. On the day of the experiment, this stock should be diluted to the final working concentration in your external recording solution (e.g., aCSF). It is critical to ensure the final concentration of the solvent is low (typically <0.1%) to avoid off-target effects.[5] For in vivo studies, various formulations have been used, including solutions with DMSO, PEG300, Tween-80, and saline.[1]
Troubleshooting Guide
This guide addresses common problems encountered during patch clamp recordings with this compound in a question-and-answer format.
Problem 1: No observable effect after applying this compound.
-
Question: I am applying this compound, but I don't see any change in membrane potential, firing rate, or M-current. What could be the issue?
-
Answer:
-
Target Expression: Confirm that your target cells express sufficient levels of either Kv7 channels (specifically Kv7.2-5 subunits) or dopamine D2 receptors.[3][5] The effect of this compound is dependent on the presence of these channels and receptors.
-
Concentration: The effective concentration may be too low. This compound has an ED50 of 0.39 mg/kg for D2 receptor occupancy in rat brains and has been shown to be effective in animal models of psychosis at doses ranging from 0.19 to 4.7 mg/kg.[1][2] For in vitro slice work, a concentration-response experiment is advisable to determine the optimal concentration for your specific preparation.
-
Drug Application: Ensure your perfusion system is delivering the drug effectively to the cell. Check for leaks, blockages, and ensure the outlet is positioned close to the patched cell.[5][7]
-
Compound Viability: Prepare fresh working solutions from a properly stored stock solution for each experiment to ensure the compound has not degraded.
-
Problem 2: The recording becomes unstable or the cell dies after drug application.
-
Question: My giga-seal is lost or my cell's health deteriorates shortly after perfusing with this compound. Why is this happening?
-
Answer:
-
Solvent Concentration: A high concentration of the solvent (e.g., DMSO) can be toxic to cells and disrupt the membrane, leading to seal instability. Ensure your final solvent concentration is minimal (ideally ≤ 0.1%).[5]
-
Compound Precipitation: Hydrophobic compounds can precipitate out of aqueous solutions, which can clog the perfusion system or directly damage the cell. Visually inspect your final solution for any precipitate and consider filtering it through a 0.2 µm syringe filter before use.[8]
-
Off-Target Effects: At high concentrations, this compound might have off-target effects that could be detrimental to cell health. Try using a lower concentration to see if the instability persists.
-
Problem 3: The observed effect is the opposite of what was expected.
-
Question: I was expecting to see hyperpolarization, but instead, the cell depolarized after applying this compound. What could explain this?
-
Answer:
-
Dual Mechanism of Action: this compound acts on both Kv7 channels and D2 receptors.[3] The net effect will be a sum of its influence on these two targets. In a system with high dopaminergic tone, blocking D2 autoreceptors could increase dopamine release, leading to complex downstream effects. Conversely, in a cell where D2 receptor modulation of other channels dominates over the Kv7-mediated hyperpolarization, the net effect might be depolarization.
-
Cell-Specific Expression: The relative expression levels of Kv7 channels and D2 receptors in your specific cell type will dictate the dominant effect.
-
Experimental Conditions: The ionic conditions of your internal and external solutions can influence the reversal potential of the affected currents, potentially altering the observed change in membrane potential.
-
Quantitative Data Summary
| Parameter | Value | Species | Target | Reference |
| Ki | 158 nM | Not Specified | Dopamine D2L Receptor | [1] |
| ED50 (in vivo) | 0.39 mg/kg | Rat | Brain D2 Receptors | [2] |
| ED50 (in vivo) | 0.19 mg/kg | Rat | Apomorphine-induced stereotypy | [2] |
| ED50 (in vivo) | 1.0 mg/kg | Rat | D-amphetamine-induced hyperlocomotion | [1] |
| ED50 (in vivo) | 4.7 mg/kg | Rat | Phencyclidine-induced hyperlocomotion | [1] |
Experimental Protocols
Whole-Cell Patch Clamp Recordings in Brain Slices
This protocol provides a general framework for assessing the effect of this compound on neuronal activity.
-
Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution (e.g., a high-sucrose or NMDG-based aCSF).
-
Rapidly dissect the brain and prepare 300-400 µm thick slices of the desired region using a vibratome in the same ice-cold slicing solution.
-
Transfer slices to a holding chamber with oxygenated artificial cerebrospinal fluid (aCSF) and allow them to recover for at least 1 hour at room temperature. aCSF composition (in mM): 127 NaCl, 2.5 KCl, 1.3 MgSO₄, 2.5 CaCl₂, 1.25 Na₂HPO₄, 25 NaHCO₃, and 25 glucose.[9]
-
-
Recording Setup:
-
Transfer a slice to the recording chamber on an upright microscope and continuously perfuse with oxygenated aCSF.
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ.
-
Fill pipettes with an internal solution appropriate for your experiment (e.g., a K-gluconate based solution for current-clamp recordings). Example internal solution (in mM): 120 K-gluconate, 20 KCl, 0.5 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine.[10]
-
-
Data Acquisition:
-
Establish a whole-cell patch clamp configuration on a target neuron.
-
In current-clamp mode, record the baseline resting membrane potential and spontaneous firing activity.
-
Switch the perfusion to aCSF containing the desired concentration of this compound.
-
Record the changes in resting membrane potential and firing activity.
-
To specifically measure the M-current in voltage-clamp, hold the cell at a potential around -20 to -30 mV and apply hyperpolarizing voltage steps. The slow, deactivating tail current upon repolarization is the M-current, which should be enhanced by this compound.
-
Perform a washout by perfusing with normal aCSF to see if the effect is reversible.
-
Visualizations
Caption: Troubleshooting workflow for this compound patch clamp experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. What GluN2B antagonists are in clinical trials currently? [synapse.patsnap.com]
- 7. scientifica.cn [scientifica.cn]
- 8. benchchem.com [benchchem.com]
- 9. Chronic GluN2B Antagonism Disrupts Behavior in Wild-Type Mice Without Protecting Against Synapse Loss or Memory Impairment in Alzheimer's Disease Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
JNJ-37822681 dose-response curve analysis challenges
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing JNJ-37822681 in their experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues that may be encountered during dose-response curve analysis and other in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and highly selective dopamine D2 receptor antagonist.[1] It is characterized by its rapid dissociation from the D2 receptor, a property that has been hypothesized to contribute to a better tolerability profile compared to other antipsychotics.[2] Its primary mechanism of action is the blockade of dopamine signaling at D2 receptors.
Q2: What are the known off-target effects of this compound?
A2: this compound has been identified as a neuronal Kv7 (KCNQ) channel opener.[3] This activity is comparable to the known Kv7 activator retigabine and can lead to neuronal hyperpolarization.[3] Researchers should be aware of this off-target effect, as it may influence experimental results, particularly in electrophysiology studies or assays involving neuronal excitability.
Q3: What are the recommended solvents and storage conditions for this compound?
A3: this compound dihydrochloride is soluble in water and DMSO.[2] For in vitro experiments, a stock solution of 10 mM in DMSO is commonly used.[4] It is recommended to aliquot and store stock solutions at -20°C for up to one month or at -80°C for up to six months to avoid repeated freeze-thaw cycles.[1]
Q4: What are typical in vitro concentrations to use for this compound?
A4: The effective concentration of this compound in vitro will depend on the specific assay and cell type used. Based on its binding affinity (Ki) for the dopamine D2L receptor of 158 nM, a concentration range from low nanomolar to micromolar is a reasonable starting point for generating a dose-response curve.[1] For functional assays, concentrations around the Ki value and spanning several orders of magnitude above and below are recommended.
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible dose-response curves in D2 receptor binding assays.
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Steps:
-
Visually inspect the wells of your assay plate, especially at higher concentrations, for any signs of compound precipitation.
-
If using a buffer with low solubility for hydrophobic compounds, consider preparing the final dilutions of this compound in an assay buffer containing a low percentage of DMSO (e.g., <0.5%) to maintain solubility.
-
Always prepare fresh dilutions from a stock solution for each experiment.
-
Possible Cause 2: Issues with Radioligand.
-
Troubleshooting Steps:
-
Ensure the specific activity and concentration of the radioligand (e.g., [3H]-methylspiperone) are accurately determined.
-
Verify the quality of the radioligand; degradation can lead to reduced binding and inconsistent results.
-
Optimize the incubation time to ensure equilibrium is reached for both the radioligand and this compound. Given the fast-dissociating nature of this compound, shorter incubation times might be sufficient compared to slower-dissociating antagonists.
-
Possible Cause 3: Cell Membrane Preparation Quality.
-
Troubleshooting Steps:
-
Ensure consistent and high-quality cell membrane preparations expressing the D2 receptor.
-
Perform a protein concentration assay (e.g., Bradford assay) to normalize the amount of membrane protein used in each well.
-
Verify the expression and integrity of the D2 receptors in your membrane preparations.
-
Issue 2: Unexpected cellular responses in functional assays (e.g., cAMP assays, electrophysiology).
Possible Cause 1: Off-target effects on Kv7 channels.
-
Troubleshooting Steps:
-
If working with cells that express Kv7 channels (e.g., neurons), be aware that this compound can cause hyperpolarization by opening these channels.[3]
-
To isolate the D2 receptor-mediated effects, consider using a specific Kv7 channel blocker, such as XE-991, as a control.
-
Alternatively, use a cell line that does not endogenously express Kv7 channels for your D2 receptor functional assays.
-
Possible Cause 2: Fast Dissociation Kinetics.
-
Troubleshooting Steps:
-
The rapid on/off rate of this compound might require adjustments to your assay protocol.
-
In functional assays involving a wash-out step, the antagonistic effect of this compound may be rapidly reversed. Consider this when designing your experimental timeline.
-
For kinetic functional assays, the fast dissociation may lead to a more dynamic and transient inhibition compared to antagonists with slower off-rates.
-
Quantitative Data
| Parameter | Value | Species/System | Reference |
| Dopamine D2L Receptor Binding Affinity (Ki) | 158 nM | Recombinant | [1] |
| ED50 (D2 Receptor Occupancy in vivo) | 0.39 mg/kg | Rat Brain | [1] |
| ED50 (Apomorphine-induced stereotypy) | 0.19 mg/kg | Rat | [1] |
| ED50 (D-amphetamine-induced hyperlocomotion) | 1.0 mg/kg | Rat | [1] |
| ED50 (Phencyclidine-induced hyperlocomotion) | 4.7 mg/kg | Rat | [1] |
Experimental Protocols
Dopamine D2 Receptor Radioligand Binding Assay
This protocol is adapted from standard procedures for determining the binding affinity of a test compound for the dopamine D2 receptor.
Materials:
-
HEK293 cells stably expressing the human dopamine D2L receptor.
-
Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Radioligand: [3H]-methylspiperone (a D2 antagonist).
-
Non-specific binding control: Haloperidol (10 µM).
-
This compound stock solution (10 mM in DMSO).
-
Cell harvesting buffer: ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation cocktail and vials.
-
Glass fiber filters.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2L cells to confluency.
-
Harvest cells and homogenize in ice-cold cell harvesting buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh harvesting buffer.
-
Repeat the centrifugation and resuspend the final pellet in binding buffer.
-
Determine the protein concentration using a Bradford assay.
-
-
Binding Assay:
-
In a 96-well plate, add binding buffer, cell membranes (typically 20-50 µg of protein), and varying concentrations of this compound.
-
For total binding, add vehicle (DMSO) instead of this compound.
-
For non-specific binding, add 10 µM haloperidol.
-
Add [3H]-methylspiperone at a concentration close to its Kd (e.g., 0.2 nM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
-
Harvesting and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Whole-Cell Patch-Clamp Electrophysiology for Kv7 Channel Activity
This protocol is designed to assess the effect of this compound on Kv7 channel currents.
Materials:
-
Cells expressing Kv7.2/7.3 channels (e.g., CHO or HEK293 cells, or primary neurons).
-
External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4 with NaOH.
-
Internal solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2 with KOH.
-
Patch pipettes (3-5 MΩ resistance).
-
Patch-clamp amplifier and data acquisition system.
-
This compound stock solution (10 mM in DMSO).
Procedure:
-
Cell Preparation:
-
Plate cells on coverslips suitable for microscopy and electrophysiological recording.
-
-
Recording Setup:
-
Place a coverslip with cells in the recording chamber and perfuse with external solution.
-
Pull patch pipettes and fill with internal solution.
-
-
Whole-Cell Recording:
-
Establish a giga-ohm seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
-
Voltage Protocol:
-
To elicit M-currents (mediated by Kv7 channels), apply depolarizing voltage steps (e.g., from -80 mV to +20 mV in 10 mV increments).
-
Record the resulting outward potassium currents.
-
-
Drug Application:
-
Obtain a stable baseline recording of the M-current.
-
Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Record the changes in the M-current in the presence of the compound.
-
-
Data Analysis:
-
Measure the amplitude of the outward current at a specific voltage step (e.g., -20 mV) before and after drug application.
-
Construct a dose-response curve by plotting the percentage increase in current amplitude against the log concentration of this compound.
-
Fit the data to determine the EC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. axonmedchem.com [axonmedchem.com]
- 3. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | D2R antagonist | Probechem Biochemicals [probechem.com]
Technical Support Center: JNJ-37822681 Solution Preparation and Troubleshooting
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the precipitation of JNJ-37822681 in solution. The following information is compiled to address common questions and troubleshooting scenarios encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: this compound, particularly as the dihydrochloride salt, is soluble in Dimethyl Sulfoxide (DMSO) and water.[1][2] For creating stock solutions, DMSO is a common choice, with concentrations of 10 mM being readily achievable.[2]
Q2: Can I dissolve this compound directly in aqueous buffers?
A2: While the dihydrochloride salt form is water-soluble, dissolving it directly in aqueous buffers may lead to precipitation depending on the buffer composition, pH, and final concentration.[1] It is generally recommended to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer.
Q3: How should I store my this compound stock solution?
A3: To prevent degradation and precipitation due to repeated freeze-thaw cycles, it is crucial to aliquot your stock solution into single-use volumes.[3] Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[3] Ensure the vials are sealed tightly to prevent moisture absorption.[3]
Q4: I observed precipitation when diluting my DMSO stock solution into my aqueous experimental buffer. What could be the cause?
A4: Precipitation upon dilution into an aqueous buffer can occur for several reasons:
-
Poor Solubility in the Final Buffer: The final concentration of this compound in the aqueous buffer may exceed its solubility limit under those specific conditions (e.g., pH, ionic strength).
-
"Salting Out" Effect: High salt concentrations in your buffer can decrease the solubility of the compound.
-
pH Shift: The pH of your final solution may be one at which this compound is less soluble.
-
Insufficient Mixing: Rapid addition of the DMSO stock without adequate mixing can create localized high concentrations that precipitate out before they can be fully dispersed.
Troubleshooting Guide
Issue: Precipitation observed in this compound solution.
This guide provides a systematic approach to troubleshooting and preventing precipitation of this compound in your experiments.
Step 1: Initial Solution Preparation Review
-
Solvent Choice: Are you using a recommended solvent for your initial stock solution (e.g., DMSO)?
-
Concentration: Is your stock solution concentration within the known soluble range (e.g., ≤ 10 mM in DMSO)?[2]
-
Visual Inspection: Did you ensure the compound was fully dissolved in the initial solvent before further dilution?
Step 2: Dilution into Aqueous Media
-
Dilution Method: Are you adding the stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and thorough mixing?
-
Final Concentration: Have you calculated the final concentration in your experimental medium? It may be necessary to work at a lower final concentration.
-
Solvent Percentage: What is the final percentage of the organic solvent (e.g., DMSO) in your aqueous solution? Keeping the organic solvent percentage as low as possible while maintaining solubility is often a delicate balance. Some assays may be sensitive to higher percentages of organic solvents.
Step 3: Consider Formulation Aids
-
If simple dilution is problematic, consider the use of solubilizing agents. A published protocol for in vivo use successfully prepared a clear solution of this compound at ≥ 2.5 mg/mL using a vehicle of 10% DMSO and 90% (20% SBE-β-CD in Saline).[3] Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a solubilizing excipient that can be effective in preventing precipitation of hydrophobic compounds in aqueous solutions.
Quantitative Solubility Data
| Compound Form | Solvent/Vehicle | Concentration | Result |
| This compound | DMSO | 10 mM | Soluble |
| This compound dihydrochloride | Water | Not specified | Soluble |
| This compound dihydrochloride | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (≥ 5.61 mM) | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound dihydrochloride (MW: 445.26 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution vigorously until the compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential degradation with excessive heat.
-
Storage: Aliquot the stock solution into single-use, tightly sealed vials and store at -20°C or -80°C.[3]
Protocol 2: Preparation of a this compound Formulation for In Vivo Studies
This protocol is adapted from a published method and is suitable for achieving a clear solution at a relatively high concentration in a vehicle appropriate for in vivo administration.[3]
-
Prepare SBE-β-CD Solution: Dissolve Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline (0.9% NaCl) to a final concentration of 20% (w/v).
-
Prepare Vehicle: Mix 10% DMSO with 90% of the 20% SBE-β-CD in saline solution.
-
Dissolve this compound: Add the desired amount of this compound dihydrochloride to the prepared vehicle.
-
Ensure Complete Dissolution: Vortex or sonicate the mixture until a clear solution is obtained. This method has been shown to achieve a concentration of at least 2.5 mg/mL.[3]
Visualizations
Caption: Experimental workflow for preparing this compound solutions.
Caption: Troubleshooting decision tree for this compound precipitation.
References
interpreting JNJ-37822681-induced changes in neuronal firing
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with JNJ-37822681.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving this compound.
| Issue/Question | Possible Cause | Troubleshooting Steps |
| Unexpected decrease in neuronal firing rate. | This compound is a known neuronal Kv7 channel opener. This action enhances the M-current, leading to membrane hyperpolarization and a reduction in spontaneous action potential firing.[1][2] | - Confirm the concentration of this compound is within the expected range for Kv7 channel activation.- To isolate the effect, use the Kv7 antagonist XE-991 to see if the reduction in firing is blocked.[1][2]- Consider that this effect is independent of its D2 receptor antagonism. A D2 antagonist like (-)-sulpiride will not reproduce this effect.[1][2] |
| Observed effects are not blocked by a D2 receptor antagonist. | While initially developed as a D2 antagonist, this compound's effects on neuronal firing are primarily mediated by its action as a Kv7 channel opener.[1] | - Co-administer this compound with the Kv7 channel antagonist XE-991 to confirm the involvement of this pathway.[1]- Use a different D2 receptor antagonist that does not have activity at Kv7 channels as a negative control. |
| Variability in the magnitude of neuronal firing suppression. | - Cell type differences in Kv7 channel expression.- Differences in the basal firing rate of the neurons. | - Characterize the expression levels of Kv7.2-5 subunits in your specific neuronal population.- Ensure consistent baseline firing rates across experiments before drug application. |
| Difficulty replicating antipsychotic-like effects in vitro. | Antipsychotic effects observed in vivo are complex and may not directly translate to simple changes in spontaneous firing rates in a dish. The "fast-dissociating" nature of its D2 antagonism might lead to more subtle effects in vitro compared to traditional antagonists.[3] | - Utilize more complex in vitro models, such as network activity assays on multielectrode arrays, to better capture potential circuit-level effects.- Measure downstream signaling changes associated with D2 receptor blockade. |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the interpretation of this compound's effects on neuronal activity.
Q1: What is the primary mechanism by which this compound alters neuronal firing?
A1: While initially characterized as a fast-dissociating dopamine D2 receptor antagonist, recent findings have demonstrated that this compound is also a potent neuronal Kv7 channel opener.[1][3] This latter mechanism appears to be the primary driver of its direct effects on neuronal firing, leading to membrane hyperpolarization and a reduction in spontaneous action potentials.[1][2]
Q2: How does this compound's effect on Kv7 channels compare to other known activators?
A2: The potency and efficacy of this compound in enhancing Kv7.2-5 currents are largely comparable to the well-characterized Kv7 activator, retigabine.[1]
Q3: Will I observe effects related to D2 receptor antagonism on neuronal firing?
A3: While this compound is a D2 receptor antagonist, its direct impact on the spontaneous firing of individual neurons is more prominently explained by its Kv7 channel activity.[1][4] Effects related to D2 antagonism might be more apparent at the neural circuit or systems level, or in specific neuronal populations where dopamine tone is a key regulator of activity.
Q4: What are the expected electrophysiological changes in a neuron treated with this compound?
A4: In human induced-pluripotent stem cell (hiPSC)-derived cortical-like glutamatergic neurons, this compound has been shown to enhance the M-current, hyperpolarize the resting membrane potential, and reduce spontaneous action potential firing.[1][2]
Q5: Can the effects of this compound on neuronal firing be reversed?
A5: Yes, the reduction in neuronal firing induced by this compound can be blocked by the Kv7 antagonist, XE-991.[1][2]
Quantitative Data Summary
| Compound | Concentration | Cell Type | Experimental Parameter | Observed Effect | Reference |
| This compound | 10, 20, 30 mg bid (in humans) | Human subjects with schizophrenia | PANSS total score | Significant reduction vs. placebo | [5] |
| This compound | 0.39 mg/kg (ED50 in rats) | Rat brain | D2 receptor occupancy | 50% occupancy | [3][4] |
| This compound | Not specified | hiPSC-derived cortical-like glutamatergic neurons | M-current | Enhanced | [1][2] |
| This compound | Not specified | hiPSC-derived cortical-like glutamatergic neurons | Resting membrane potential | Hyperpolarized | [1][2] |
| This compound | Not specified | hiPSC-derived cortical-like glutamatergic neurons | Spontaneous action potential firing | Reduced | [1][2] |
Experimental Protocols
Whole-Cell Patch Clamp Recording in hiPSC-derived Neurons
-
Cell Preparation: Human induced-pluripotent stem cell (hiPSC)-derived cortical-like glutamatergic neurons (iNeurons) are plated on appropriate substrates.
-
Recording Solution (External): Standard artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 25 glucose, bubbled with 95% O2 / 5% CO2.
-
Recording Solution (Internal): Pipette solution containing (in mM): 140 K-gluconate, 10 HEPES, 5 EGTA, 2 MgCl2, 2 Na2-ATP, and 0.5 Na-GTP, with pH adjusted to 7.3 with KOH.
-
Recording Procedure:
-
Establish a whole-cell patch clamp configuration on a selected neuron.
-
Record baseline membrane potential and spontaneous firing activity in current-clamp mode.
-
To measure the M-current, hold the neuron at -20 mV in voltage-clamp mode and apply hyperpolarizing steps to -60 mV.
-
Perfuse this compound at the desired concentration and repeat the recordings.
-
For antagonist experiments, pre-incubate with XE-991 before co-application with this compound.
-
-
Data Analysis: Analyze changes in resting membrane potential, action potential frequency, and the amplitude of the deactivating M-current upon drug application.
Multielectrode Array (MEA) Recordings
-
Cell Culture: Plate hiPSC-derived cortical-like glutamatergic neurons on MEA plates.
-
Recording:
-
Record baseline spontaneous network activity.
-
Apply this compound to the culture medium.
-
Record changes in neuronal firing and network bursting activity over time.
-
-
Data Analysis: Analyze parameters such as mean firing rate, burst frequency, and network synchrony before and after drug application.
Visualizations
Caption: Dual mechanism of action for this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: Troubleshooting logic for unexpected firing rate changes.
References
- 1. The fast-dissociating D2 antagonist antipsychotic this compound is a neuronal Kv7 channel opener: Potential repurposing for epilepsy treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing JNJ-37822681 Toxicity in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity of JNJ-37822681 in cell-based assays. All quantitative data is summarized for easy comparison, and detailed experimental protocols are provided for key assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound is a potent and specific dopamine D2 receptor antagonist characterized by its rapid dissociation.[1][2] It has been investigated for the treatment of schizophrenia.[3][4] More recently, this compound has also been identified as a neuronal Kv7 channel opener, suggesting its potential for repositioning for other indications like epilepsy.[5]
Q2: Why am I observing high levels of cytotoxicity in my cell-based assay with this compound?
A2: High cytotoxicity may not be directly related to its primary targets, especially if observed at high concentrations. Studies on other D2 receptor antagonists have shown that cytotoxic effects in cell lines often occur at concentrations significantly higher than their binding affinity (Ki) for the D2 receptor, suggesting off-target effects are likely responsible.[6]
Q3: What are the potential off-target effects of this compound that could lead to cytotoxicity?
A3: While specific off-target effects of this compound leading to cytotoxicity are not extensively documented in publicly available literature, D2 receptor antagonists as a class have been shown to induce apoptosis and autophagy in cancer cell lines.[5] Additionally, as a Kv7 channel opener, this compound causes hyperpolarization of the cell membrane, which could potentially disrupt normal cellular function and viability if not within a physiological range.
Q4: How can I differentiate between on-target and off-target cytotoxicity?
A4: To distinguish between on-target and off-target effects, you can perform several experiments:
-
Rescue experiments: For D2 receptor-mediated effects, co-treatment with a D2 receptor agonist could potentially rescue the cells if the toxicity is on-target.
-
Use of control cell lines: Compare the cytotoxicity of this compound in your target cell line (expressing D2 receptors and/or Kv7 channels) with a cell line that lacks these targets. Toxicity in the negative control cell line would indicate off-target effects.
-
Structurally distinct antagonists: Employing another D2 receptor antagonist or Kv7 channel opener with a different chemical structure can help determine if the observed toxicity is specific to this compound's chemical scaffold.
Troubleshooting Guide
This guide addresses common issues encountered when assessing the toxicity of this compound in cell-based assays.
| Issue | Possible Cause | Troubleshooting Steps |
| High cytotoxicity at low concentrations | - High sensitivity of the cell line.- Compound precipitation.- Contamination of the compound stock solution. | - Test this compound on a panel of different cell lines to identify a more robust model.- Visually inspect the culture medium for any signs of precipitation after adding the compound. If observed, consider using a different solvent or lowering the concentration.- Prepare a fresh stock solution of this compound and ensure it is sterile-filtered. |
| Inconsistent results between experiments | - Variability in cell health and passage number.- Inconsistent preparation of this compound dilutions. | - Standardize cell culture conditions, including using cells within a specific passage number range and ensuring consistent seeding density.- Prepare fresh dilutions of the compound for each experiment and ensure thorough mixing. |
| High background in cytotoxicity assays | - Suboptimal cell culture conditions.- Mycoplasma or other microbial contamination. | - Verify incubator settings (temperature, CO2, humidity).- Regularly test cell cultures for mycoplasma contamination. |
Quantitative Data
Due to the limited publicly available data on the cytotoxic IC50 values of this compound, the following table presents typical cytotoxic concentrations for other D2 receptor antagonists in glioma cell lines to provide a general reference range. It is crucial to determine the specific IC50 for this compound in your cell line of interest experimentally.
Table 1: Cytotoxic IC50 Values of Various D2 Receptor Antagonists in Glioma Cell Lines (48-hour treatment) [6]
| Compound | Cell Line | IC50 (µM) |
| Thioridazine | U87MG | ~15 |
| Fluphenazine | U87MG | ~10 |
| Haloperidol | U87MG | ~20 |
| Chlorpromazine | U87MG | ~25 |
Experimental Protocols
Here are detailed protocols for key experiments to assess the cytotoxicity of this compound.
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
This compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Your cell line of interest in appropriate culture medium
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in cell culture medium. A suggested starting range is 0.1 µM to 100 µM.
-
Remove the existing medium from the cells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Add 100 µL of DMSO to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Lactate Dehydrogenase (LDH) Assay for Cytotoxicity
This assay quantifies the release of LDH from damaged cells into the culture medium.
Materials:
-
This compound
-
96-well cell culture plates
-
Commercially available LDH cytotoxicity assay kit
-
Your cell line of interest in appropriate culture medium
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with various concentrations of this compound and a vehicle control for the desired duration.
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate at room temperature for the time specified in the kit's instructions.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (usually 490 nm).
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
Materials:
-
This compound
-
6-well cell culture plates
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with this compound and a vehicle control.
-
After the treatment period, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the binding buffer provided with the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Visualizations
The following diagrams illustrate key concepts related to the action and assessment of this compound.
References
- 1. biotium.com [biotium.com]
- 2. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioassaysys.com [bioassaysys.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. texaschildrens.org [texaschildrens.org]
- 6. creative-bioarray.com [creative-bioarray.com]
Validation & Comparative
JNJ-37822681 vs. Haloperidol: A Comparative Guide for Schizophrenia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical profiles of JNJ-37822681 and the typical antipsychotic, haloperidol, in models relevant to schizophrenia. The data presented herein is intended to inform researchers and drug development professionals on the key pharmacological and behavioral differences between these two dopamine D2 receptor antagonists.
Executive Summary
This compound is a novel, highly selective, and fast-dissociating dopamine D2 receptor antagonist.[1][2] This characteristic is hypothesized to confer antipsychotic efficacy with an improved tolerability profile, particularly concerning extrapyramidal symptoms (EPS) and hyperprolactinemia, compared to traditional antipsychotics like haloperidol. Haloperidol is a potent D2 receptor antagonist with slow dissociation kinetics, a property associated with its therapeutic effects but also its propensity to cause motor side effects.[3] Preclinical data in rodent models of schizophrenia support the antipsychotic potential of this compound and suggest a wider therapeutic window compared to haloperidol.
Mechanism of Action
Both this compound and haloperidol exert their primary antipsychotic effects through the antagonism of dopamine D2 receptors in the mesolimbic pathway of the brain.[1][4] Overactivity of this pathway is strongly implicated in the positive symptoms of schizophrenia.[5]
This compound: Is characterized by its rapid dissociation from the D2 receptor.[1] This "fast-off" kinetic profile is thought to allow for a more physiological-like modulation of dopamine signaling, potentially contributing to a lower incidence of EPS.[1]
Haloperidol: Exhibits high-affinity binding and slow dissociation from the D2 receptor.[3] This prolonged receptor blockade is effective in mitigating psychotic symptoms but is also linked to a higher risk of EPS due to significant disruption of dopamine signaling in the nigrostriatal pathway.[3]
Receptor Binding Profile
The following table summarizes the in vitro receptor binding affinities (Ki, nM) of this compound and haloperidol for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Haloperidol (Ki, nM) |
| Dopamine D2 | 158[6] | 0.517 - 1.45[7] |
| Dopamine D1 | >10,000 | 45 |
| Dopamine D3 | >10,000 | 4.6[5] |
| Dopamine D4 | >10,000 | 10[5] |
| Serotonin 5-HT2A | >10,000 | 120[5] |
| Serotonin 5-HT1A | >10,000 | 3600[5] |
| Serotonin 5-HT2C | >10,000 | 4700[5] |
| Histamine H1 | >10,000 | - |
| Adrenergic α1 | >10,000 | - |
| Muscarinic M1 | >10,000 | - |
Data for some haloperidol binding affinities were not consistently available in the searched literature.
Preclinical Efficacy and Safety Models
Direct comparative studies in preclinical models of schizophrenia have highlighted key differences in the therapeutic index of this compound and haloperidol.
Catalepsy Induction (Model for EPS Liability)
Catalepsy in rodents, characterized by an inability to correct an externally imposed posture, is a widely used preclinical model to predict the likelihood of a compound causing extrapyramidal symptoms in humans.
Experimental Protocol: Bar Test for Catalepsy in Rats
-
Apparatus: A horizontal wooden or metal bar (e.g., 1 cm in diameter) is fixed at a specific height (e.g., 10 cm) above a flat surface.[8]
-
Procedure: Rats are administered the test compound or vehicle. At specified time points post-administration (e.g., 30, 60, 90, and 120 minutes), each rat is gently placed with its forepaws on the bar.[3][9] The latency to remove both forepaws from the bar is recorded. A cut-off time (e.g., 60 or 180 seconds) is typically employed.[3][8]
Results:
This compound demonstrated a significantly larger margin between the dose required to inhibit conditioned avoidance response (a measure of antipsychotic-like activity) and the dose that induces catalepsy, as compared to haloperidol.[1] This suggests a lower propensity for this compound to induce EPS at therapeutically relevant doses.
| Compound | ED50 for Apomorphine Antagonism (mg/kg) | ED50 for Catalepsy (mg/kg) | Therapeutic Ratio (Catalepsy/Apomorphine Antagonism) |
| This compound | 0.19 | >10 | >53 |
| Haloperidol | 0.04 | 0.16 | 4 |
Data adapted from Langlois et al., 2012.
Conditioned Avoidance Response (Model for Antipsychotic Activity)
The conditioned avoidance response (CAR) is a behavioral paradigm used to assess the potential antipsychotic activity of a compound. In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding neutral stimulus (e.g., a light or tone). Clinically effective antipsychotics are known to suppress this avoidance behavior without impairing the animal's ability to escape the aversive stimulus.[10][11]
Experimental Protocol: Conditioned Avoidance Response in Rats
-
Apparatus: A shuttle box with two compartments separated by a partition with an opening. The floor of each compartment is a grid that can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.
-
Procedure: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds). If the rat moves to the other compartment during the CS presentation, it avoids the US (avoidance response). If the rat does not move during the CS, the US is delivered until the rat escapes to the other compartment (escape response). The number of avoidance and escape responses, and the latencies to respond, are recorded over a series of trials.[12]
-
Drug Administration: Test compounds are administered prior to the testing session.
Results:
Both this compound and haloperidol have been shown to inhibit the conditioned avoidance response in rats, indicative of their antipsychotic potential.[1] However, the wider therapeutic window of this compound in the catalepsy model suggests a more favorable profile.
Preclinical Pharmacokinetics in Rats (Oral Administration)
Understanding the pharmacokinetic properties of these compounds in the preclinical models is crucial for interpreting the behavioral data.
| Parameter | This compound | Haloperidol |
| Bioavailability | Dose-proportional AUC increases observed | ~60-70% |
| Tmax (hours) | Not explicitly stated for rats, but peak plasma concentrations increase more than proportional to dose in humans | Varies significantly, ~1.7-6.1 hours |
| Half-life (hours) | Not explicitly stated for rats | ~14.5-36.7 hours |
| Metabolism | Primarily hepatic | Extensive hepatic metabolism via glucuronidation, reduction, and oxidation (CYP3A4) |
| Protein Binding | Not explicitly stated for rats | ~90% |
More specific pharmacokinetic data for this compound in rats was not available in the searched literature.
Dopamine D2 Receptor Signaling Pathway in Schizophrenia
The therapeutic and adverse effects of both this compound and haloperidol are mediated through their interaction with the D2 receptor signaling cascade. In schizophrenia, there is evidence for dysregulated dopamine transmission, including increased presynaptic dopamine release and potentially an increased number of D2 receptors.[5]
References
- 1. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Multi-receptor drug design: Haloperidol as a scaffold for the design and synthesis of atypical antipsychotic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. cdn-links.lww.com [cdn-links.lww.com]
- 7. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 8. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 9. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Haloperidol-induced disruption of conditioned avoidance responding: attenuation by prior training or by anticholinergic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. news-medical.net [news-medical.net]
JNJ-37822681 Demonstrates a More Favorable Metabolic Profile Compared to Olanzapine in Patients with Schizophrenia
A head-to-head clinical trial reveals that JNJ-37822681, a novel dopamine D2 receptor antagonist, is associated with significantly less weight gain and fewer adverse metabolic changes than the widely prescribed antipsychotic, olanzapine. These findings position this compound as a potentially safer alternative for patients with schizophrenia, a population already at a higher risk for metabolic disorders.
A pivotal 12-week, double-blind, randomized clinical trial directly comparing this compound with olanzapine in patients with schizophrenia has provided robust evidence of a superior metabolic safety profile for this compound.[1] Treatment with this compound resulted in minimal to no weight gain, in stark contrast to the significant weight increase observed in the olanzapine-treated group.[1] Furthermore, olanzapine was associated with significant negative alterations in lipid profiles, which were not observed with this compound.[1]
Quantitative Comparison of Metabolic Side Effects
The following tables summarize the key quantitative data on the metabolic side effects of this compound and olanzapine from the comparative clinical trial.
Table 1: Mean Weight Change from Baseline at Week 12
| Treatment Group | Mean Weight Change (kg) | p-value vs Olanzapine |
| This compound (10 mg twice daily) | -0.3 | <0.001 |
| This compound (20 mg twice daily) | +0.3 | <0.001 |
| This compound (30 mg twice daily) | +0.8 | <0.001 |
| Olanzapine (15 mg/day) | +2.7 | - |
Data sourced from a 12-week, double-blind, randomized study.[1]
Table 2: Changes in Metabolic Parameters at Week 6 (vs. Placebo)
| Metabolic Parameter | This compound (all doses) | Olanzapine |
| Triglycerides | No significant change | Significant increase (p < 0.05) |
| Low-density lipoprotein (LDL) | No significant change | Significant increase (p < 0.05) |
| Very-low-density lipoprotein (VLDL) | No significant change | Significant increase (p < 0.05) |
| Free fatty acids | No significant change | Significant increase (p < 0.05) |
Data sourced from a 12-week, double-blind, randomized study with a 6-week placebo-controlled phase.[1]
Table 3: Percentage of Overweight/Obese Patients with ≥7% Weight Increase at Week 12
| Treatment Group | Percentage of Patients with ≥7% Weight Increase |
| This compound | 2.3% |
| Olanzapine | 9.8% |
For patients with a baseline Body Mass Index (BMI) ≥25 kg/m2 .[1]
Experimental Protocols
The primary source of comparative data is a 12-week, double-blind, randomized, placebo- and active-controlled, parallel-group study.[1][2]
Study Population: Patients diagnosed with schizophrenia experiencing an acute exacerbation.[3][4]
Treatment Arms:
-
This compound: 10 mg, 20 mg, or 30 mg administered twice daily for 12 weeks.[1]
-
Olanzapine: 10 mg per day for the first week, followed by 15 mg per day for the remaining 11 weeks.[1]
-
Placebo: Administered for 6 weeks, followed by olanzapine (15 mg/day) for the subsequent 6 weeks.[1]
Assessments: Metabolic and body mass parameters were assessed at baseline, week 6, and week 12.[1] This included measurements of body weight, triglycerides, LDL cholesterol, VLDL cholesterol, and free fatty acids.[1]
Signaling Pathways and Mechanisms of Action
The differing metabolic side effect profiles of this compound and olanzapine can be attributed to their distinct mechanisms of action.
This compound: This compound is a highly selective and fast-dissociating dopamine D2 receptor antagonist.[1][5][6] Its selectivity is intended to avoid interactions with other receptors that are often implicated in the metabolic side effects of atypical antipsychotics.[3] The rapid dissociation from the D2 receptor is hypothesized to provide antipsychotic efficacy with a reduced risk of motor side effects and hyperprolactinemia.[3][6]
Olanzapine: Olanzapine is an atypical antipsychotic with a broad receptor binding profile. Its metabolic side effects are thought to be mediated by its antagonism of several receptors, including the serotonin 2C (HTR2C) receptor.[7] Antagonism of HTR2C is linked to increased food intake (hyperphagia) and subsequent weight gain.[7] Olanzapine has also been shown to directly impact glucose and lipid metabolism, independent of weight gain, potentially through effects on pancreatic β-cells and other insulin-sensitive tissues.[8][9][10]
Caption: Contrasting mechanisms of action for this compound and olanzapine.
Caption: Workflow of the comparative clinical trial.
References
- 1. Metabolic and body mass parameters after treatment with this compound, a novel fast-dissociating D2 receptor antagonist, vs olanzapine in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Pharmacokinetics and central nervous system effects of the novel dopamine D2 receptor antagonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The atypical antipsychotic olanzapine causes weight gain by targeting serotonin receptor 2C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pathophysiology of drug induced weight and metabolic effects: findings from an RCT in healthy volunteers treated with olanzapine, iloperidone, or placebo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencedaily.com [sciencedaily.com]
- 10. researchgate.net [researchgate.net]
A Comparative Efficacy Analysis of JNJ-37822681 and Risperidone in Schizophrenia Models
An objective guide for researchers, scientists, and drug development professionals on the pharmacological and clinical profiles of the selective D2 antagonist, JNJ-37822681, and the established atypical antipsychotic, risperidone.
This guide provides a comprehensive comparison of the efficacy of this compound and risperidone, two antipsychotic agents with distinct pharmacological profiles. This compound is a novel, highly selective, and fast-dissociating dopamine D2 receptor antagonist, while risperidone is a well-established atypical antipsychotic with potent antagonism at both serotonin 5-HT2A and dopamine D2 receptors.[1][2] This document outlines their comparative receptor binding affinities, preclinical efficacy in established animal models of psychosis, and clinical trial outcomes in patients with schizophrenia, supported by detailed experimental methodologies and visual representations of key pathways and workflows.
Receptor Binding Affinity Profiles
The fundamental difference in the mechanism of action between this compound and risperidone is evident in their receptor binding profiles. This compound exhibits high selectivity for the dopamine D2 receptor with minimal affinity for other receptors commonly associated with the side effects of antipsychotics.[2] In contrast, risperidone has a broader receptor binding profile, with high affinity for both 5-HT2A and D2 receptors, as well as notable affinity for α1- and α2-adrenergic and H1 histaminergic receptors.[1]
| Receptor Subtype | This compound Kᵢ (nM) | Risperidone Kᵢ (nM) | Reference |
| Dopamine D2 | 158 | 3.13 - 3.2 | [2][3][4] |
| Dopamine D1 | >10,000 | 240 | [1][2] |
| Dopamine D3 | >1,000 | 9.0 | [2] |
| Dopamine D4 | >10,000 | 7.3 | [1][2] |
| Serotonin 5-HT2A | >10,000 | 0.16 - 0.2 | [1][2][4] |
| Serotonin 5-HT2C | >10,000 | 50 | [1][2] |
| Serotonin 5-HT1A | >10,000 | 420 | [1][2] |
| Adrenergic α1 | >1,000 | 0.8 | [1][2] |
| Adrenergic α2 | >10,000 | 7.54 | [1][2] |
| Histamine H1 | >10,000 | 2.23 - 20 | [1][2][4] |
| Muscarinic M1 | >10,000 | >10,000 | [1][2] |
Note: Kᵢ values are compiled from multiple sources and may vary based on experimental conditions. Lower Kᵢ values indicate higher binding affinity.
Preclinical Efficacy in Animal Models of Schizophrenia
Both this compound and risperidone have demonstrated efficacy in established preclinical models of schizophrenia. These models aim to replicate certain aspects of the disorder, such as positive symptoms (e.g., hyperactivity and stereotypy) and are crucial for the initial assessment of antipsychotic potential.
Apomorphine-Induced Stereotypy in Rats
This model assesses the ability of a compound to block the stereotyped behaviors (e.g., sniffing, gnawing, licking) induced by the dopamine agonist apomorphine, reflecting D2 receptor antagonism.
Experimental Protocol:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats are pre-treated with the test compound (this compound, risperidone, or vehicle) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. After a specified pretreatment time (typically 30-60 minutes), apomorphine (typically 0.5-2.0 mg/kg, s.c.) is administered to induce stereotyped behavior.
-
Scoring: The intensity of stereotyped behavior is observed and scored by trained observers blind to the treatment conditions at regular intervals over a 60-90 minute period. A common scoring scale ranges from 0 (asleep or stationary) to 6 (continuous licking and gnawing of the cage floor or bars).
-
Data Analysis: The total stereotypy score for each animal is calculated, and the dose at which the compound reduces the apomorphine-induced stereotypy by 50% (ED50) is determined.
This compound was shown to be effective in this model, with an ED50 of 0.19 mg/kg for the inhibition of apomorphine-induced stereotypy.[2][3]
Phencyclidine (PCP)-Induced Hyperlocomotion in Mice
PCP, an NMDA receptor antagonist, induces a hyperlocomotor state in rodents that is considered a model for the positive symptoms of schizophrenia.
Experimental Protocol:
-
Animals: Male Swiss Webster or C57BL/6 mice.
-
Procedure: Mice are habituated to an open-field activity chamber. They are then pre-treated with the test compound (this compound, risperidone, or vehicle) i.p. or s.c. Following the pretreatment period, PCP (typically 1-10 mg/kg, s.c.) is administered.[5][6]
-
Measurement: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded automatically by the activity monitoring system for a period of 60-120 minutes.
-
Data Analysis: The total locomotor activity is calculated for each treatment group, and the ED50 for the inhibition of PCP-induced hyperlocomotion is determined.
This compound effectively inhibited PCP-induced hyperlocomotion with an ED50 of 4.7 mg/kg.[3] Risperidone is also well-documented to be effective in this model.[7]
| Preclinical Model | This compound ED₅₀ (mg/kg) | Risperidone ED₅₀ (mg/kg) | Reference |
| Apomorphine-Induced Stereotypy (Rat) | 0.19 | ~0.056 - 0.15 | [2][3][7] |
| D-Amphetamine-Induced Hyperlocomotion (Rat) | 1.0 | Not directly compared | [3] |
| Phencyclidine-Induced Hyperlocomotion (Rat) | 4.7 | Not directly compared | [3] |
| D2 Receptor Occupancy (Rat Brain) | 0.39 | Not directly compared | [2] |
Clinical Efficacy in Schizophrenia
This compound has undergone phase II clinical development for the treatment of acute exacerbations of schizophrenia. The primary endpoint in these trials is typically the change in the Positive and Negative Syndrome Scale (PANSS) total score.
This compound Phase IIb Clinical Trial
A 12-week, randomized, double-blind, placebo- and active-controlled study evaluated the efficacy and safety of this compound in patients with an acute exacerbation of schizophrenia.[8][9][10]
Experimental Protocol:
-
Participants: 498 patients with a diagnosis of schizophrenia experiencing an acute exacerbation.
-
Treatment Arms:
-
This compound (10 mg, 20 mg, or 30 mg twice daily)
-
Olanzapine (15 mg once daily)
-
Placebo (for 6 weeks, followed by olanzapine for 6 weeks)
-
-
Primary Outcome: Change from baseline in PANSS total score at week 6.
-
Secondary Outcomes: Changes in PANSS subscales, Clinical Global Impression of Severity (CGI-S), and safety and tolerability measures.
Results: All doses of this compound demonstrated a statistically significant improvement in PANSS total score compared to placebo at week 6.[8]
| Treatment Group | Mean Change from Baseline in PANSS Total Score (Week 6) | p-value vs. Placebo |
| Placebo | -6.4 | - |
| This compound (10 mg bid) | -18.4 | <0.001 |
| This compound (20 mg bid) | -17.7 | <0.001 |
| This compound (30 mg bid) | -20.0 | <0.001 |
| Olanzapine (15 mg qd) | -22.9 | <0.001 |
The most common adverse events with this compound were insomnia and akathisia.[8] Incidences of extrapyramidal symptoms (EPS) were dose-related.[8] Notably, all this compound dose groups showed less weight gain compared to the olanzapine group.[8]
Signaling Pathways and Experimental Workflow
The distinct receptor binding profiles of this compound and risperidone translate to different downstream signaling cascades.
Conclusion
This compound and risperidone represent two distinct approaches to the pharmacological treatment of schizophrenia. This compound, with its high selectivity for the D2 receptor and fast-dissociating properties, was developed to provide antipsychotic efficacy with a potentially improved side effect profile, particularly concerning metabolic effects.[2][8] Clinical data confirms its efficacy in reducing the symptoms of acute schizophrenia.[8]
Risperidone, a cornerstone of atypical antipsychotic treatment, demonstrates broad efficacy across the symptom domains of schizophrenia, which is attributed to its combined antagonism of D2 and 5-HT2A receptors.[1] Its pharmacology is more complex, leading to a different spectrum of therapeutic effects and potential side effects.
The comparison of these two compounds highlights the ongoing evolution in the development of antipsychotic medications, with a shift towards more targeted pharmacological profiles aimed at optimizing the balance between efficacy and tolerability. Further research, including direct comparative clinical trials, would be beneficial to fully elucidate the relative advantages of these different mechanisms of action in the management of schizophrenia.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Blockade of phencyclidine-induced hyperlocomotion by olanzapine, clozapine and serotonin receptor subtype selective antagonists in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to JNJ-37822681 and Retigabine as Kv7 Channel Openers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JNJ-37822681 and the prototypical Kv7 channel opener, retigabine. The information presented is collated from preclinical research to assist in the evaluation of these compounds for further investigation.
Introduction to Kv7 Channel Openers
Voltage-gated potassium channels of the Kv7 family (Kv7.2-Kv7.5) are critical regulators of neuronal excitability.[1] Opening of these channels generates a hyperpolarizing M-current, which stabilizes the resting membrane potential and reduces repetitive firing of action potentials.[2] Pharmacological activation of Kv7 channels is a validated therapeutic strategy for neuronal hyperexcitability disorders, most notably epilepsy.[3][4]
Retigabine (ezogabine) was the first-in-class Kv7 channel opener approved for the adjunctive treatment of partial-onset seizures.[1][5] Despite its efficacy, retigabine was withdrawn from the market due to safety concerns, including potential chemical liability issues.[3] This has spurred the search for new Kv7 openers with improved safety and pharmacological profiles. This compound, originally developed as a fast-dissociating dopamine D2 receptor antagonist for schizophrenia, has been identified as a potent neuronal Kv7 channel opener.[3][6] This guide offers a detailed comparison of the electrophysiological and in vivo anticonvulsant properties of this compound and retigabine.
Data Presentation
Electrophysiological Potency and Efficacy
The potency and efficacy of this compound and retigabine have been compared using whole-cell patch clamp electrophysiology in Chinese Hamster Ovary (CHO) cells expressing various human Kv7 channel subtypes. The data reveals that this compound enhances Kv7.2-5 currents with a potency and efficacy that are largely comparable to those of retigabine.[3] Both compounds share a similar binding site within the pore of the Kv7.2 subunit.[3][7]
| Compound | Kv7 Subtype | EC50 (μM) | Maximal Current Increase (% of control) | Reference |
| This compound | Kv7.2/7.3 | ~1-2 | Comparable to Retigabine | [3] |
| Kv7.2 | ~1-2 | Comparable to Retigabine | [3] | |
| Kv7.4 | ~1-2 | Comparable to Retigabine | [3] | |
| Kv7.5 | ~1-2 | Comparable to Retigabine | [3] | |
| Retigabine | Kv7.2/7.3 | ~1.6 | - | [8] |
| Kv7.2 | ~1-2 | - | [3] | |
| Kv7.4 | ~1-2 | - | [3] | |
| Kv7.5 | ~1-2 | - | [3] |
Table 1: Comparative potency (EC50) of this compound and retigabine on different Kv7 channel subtypes. Data is compiled from studies using whole-cell patch clamp recordings in CHO cells.
In Vivo Anticonvulsant Activity
Both this compound and retigabine have demonstrated anticonvulsant activity in rodent models of acute seizures. Retigabine has been extensively studied in the maximal electroshock (MES) seizure model. This compound has also shown efficacy in well-validated mouse models of acute seizures.[3]
| Compound | Animal Model | Seizure Model | ED50 (mg/kg) | Reference |
| This compound | Mouse | Acute Seizures | Data not available in direct comparison | [3] |
| Retigabine | Rat | Maximal Electroshock (MES) | 5 | [9] |
| Mouse | Maximal Electroshock (MES) | Not specified | [6][10] |
Table 2: In vivo anticonvulsant efficacy of this compound and retigabine in rodent seizure models.
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology in CHO Cells
The following protocol provides a general framework for the electrophysiological comparison of Kv7 channel openers.
1. Cell Culture and Transfection:
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells.
-
Culture Medium: F-12 Nutrient Mixture (Ham) supplemented with 10% Fetal Bovine Serum (FBS), 400 µg/ml Geneticin, and 100 µg/ml Hygromycin B to maintain stable expression of recombinant Kv7.2 and Kv7.3 channels.[11]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[11]
-
Transfection (for transient expression): Cells are transiently transfected with plasmid DNA encoding the desired Kv7 subunit(s) using a suitable transfection reagent (e.g., PEI). Electrophysiological recordings are typically performed 24-48 hours post-transfection.
2. Electrophysiological Recordings:
-
Configuration: Whole-cell patch clamp.
-
External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES; pH adjusted to 7.4 with NaOH.[12]
-
Internal Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA; pH adjusted to 7.2 with KOH.[12]
-
Voltage Protocol: To elicit Kv7 currents, cells are held at a holding potential of -80 mV. Depolarizing voltage steps (e.g., to potentials between -80 mV and +50 mV in 10 mV increments for 1000 ms) are applied to activate the channels. Tail currents can be recorded by repolarizing the membrane to a potential such as -30 mV.[12]
-
Data Acquisition and Analysis: Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software. The effects of the compounds are assessed by comparing current amplitudes and voltage-dependence of activation before and after drug application. Concentration-response curves are generated to determine EC50 values.
In Vivo Maximal Electroshock (MES) Seizure Model
The MES test is a widely used preclinical model to assess the efficacy of anticonvulsant drugs against generalized tonic-clonic seizures.
1. Animals:
-
Male albino Swiss mice or Wistar rats.
2. Drug Administration:
-
Compounds are typically administered intraperitoneally (i.p.) or orally (p.o.) at various doses.
3. Seizure Induction:
-
A short electrical stimulus (e.g., 50 Hz, 0.2-second duration) is delivered via corneal or auricular electrodes to induce a tonic hindlimb extension seizure.
4. Efficacy Assessment:
-
The ability of the compound to prevent the tonic hindlimb extension is recorded as the endpoint. The dose that protects 50% of the animals from the seizure endpoint (ED50) is calculated.
Mandatory Visualization
Caption: Simplified signaling pathway of Kv7 channel modulation.
Caption: Experimental workflow for comparing Kv7 channel openers.
References
- 1. A versatile functional interaction between electrically silent KV subunits and KV7 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. axolbio.com [axolbio.com]
- 5. mdpi.com [mdpi.com]
- 6. Isobolographic characterization of interactions of retigabine with carbamazepine, lamotrigine, and valproate in the mouse maximal electroshock-induced seizure model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Clinical pharmacokinetics of retigabine/ezogabine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Lamotrigine and retigabine increase motor threshold in transcranial magnetic stimulation at the dose required to produce an antiepileptic effect against maximal electroshock-induced seizure in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synergistic Interaction of Retigabine with Levetiracetam in the Mouse Maximal Electroshock-Induced Seizure Model: A Type II Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. bsys.ch [bsys.ch]
A Comparative Guide to the Anticonvulsant Activity of JNJ-378226-81
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anticonvulsant properties of JNJ-37822681 with other key antiepileptic drugs (AEDs): retigabine, brivaracetam, and cenobamate. The information is compiled from preclinical data to assist in the evaluation of this compound's potential as a therapeutic agent for epilepsy.
Executive Summary
This compound is an investigational compound that has demonstrated anticonvulsant activity in preclinical models. Initially developed as a fast-dissociating dopamine D2 receptor antagonist for schizophrenia, it has been repurposed as a neuronal Kv7 channel opener. This mechanism is a validated target for epilepsy treatment. This guide compares its efficacy and mechanism of action with established and newer generation AEDs. While quantitative efficacy data for this compound in standardized seizure models is not publicly available, this guide consolidates the existing knowledge on its mechanism and qualitative effects, alongside comparative data for other AEDs.
Mechanism of Action
The primary anticonvulsant mechanism of this compound is the positive modulation of Kv7 (KCNQ) potassium channels. By opening these channels, it enhances the M-current, a subthreshold potassium current that stabilizes the neuronal membrane potential and reduces repetitive firing. This action helps to counteract the neuronal hyperexcitability that underlies seizure activity.
Comparative Mechanisms of Action:
-
Retigabine: Similar to this compound, retigabine is a positive allosteric modulator of Kv7.2-7.5 channels.[1][2] It shifts the voltage dependence of channel activation to more hyperpolarized potentials, thereby increasing the open probability of the channels at subthreshold voltages.[2] Its binding site is located in a hydrophobic pocket near the channel gate.[1]
-
Brivaracetam: This drug exhibits a high and selective affinity for synaptic vesicle protein 2A (SV2A), a presynaptic protein involved in the regulation of neurotransmitter release.[3][4] By binding to SV2A, brivaracetam is thought to modulate synaptic transmission and reduce neuronal hyperexcitability.[4] It has a higher affinity for SV2A than the related drug, levetiracetam.[3]
-
Cenobamate: This newer AED has a dual mechanism of action. It enhances the inactivation of voltage-gated sodium channels, preferentially inhibiting the persistent sodium current over the transient current.[5][6][7] Additionally, it is a positive allosteric modulator of GABA-A receptors at a non-benzodiazepine binding site, enhancing inhibitory neurotransmission.[5][6][7]
Preclinical Efficacy: A Comparative Overview
The anticonvulsant efficacy of new chemical entities is commonly evaluated in rodent models of seizures, such as the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test. The MES model is considered a model of generalized tonic-clonic seizures, while the scPTZ test is a model for myoclonic and absence seizures. The median effective dose (ED50) is a standard measure of a drug's potency in these models.
While studies have confirmed the anticonvulsant activity of this compound in two well-validated mouse models of acute seizures, specific ED50 values for the MES and scPTZ tests are not available in the reviewed literature.
The following tables summarize the available ED50 data for the comparator drugs in mice.
Table 1: Anticonvulsant Efficacy in the Maximal Electroshock (MES) Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) |
| This compound | i.p. | Not Available |
| Retigabine | i.p. | 32.42 ± 2.50[8] |
| Brivaracetam | i.p. | >100[9] |
| Cenobamate | i.p. | 4.2 - 9.8[10] |
Table 2: Anticonvulsant Efficacy in the Subcutaneous Pentylenetetrazol (scPTZ) Seizure Model in Mice
| Compound | Administration Route | ED50 (mg/kg) |
| This compound | i.p. | Not Available |
| Retigabine | i.p. | Not Available |
| Brivaracetam | i.p. | 62[11] |
| Cenobamate | i.p. | 8 - 14[12] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Caption: Signaling pathway for this compound and Retigabine.
Caption: Signaling pathway for Brivaracetam.
Caption: Dual signaling pathway for Cenobamate.
Caption: Experimental workflow for the MES test.
Caption: Experimental workflow for the scPTZ test.
Experimental Protocols
Maximal Electroshock (MES) Test in Mice
Objective: To assess the ability of a compound to prevent the spread of seizures, modeling generalized tonic-clonic seizures.
Materials:
-
Male albino mice (e.g., Swiss strain), 20-25g
-
Electroconvulsive shock apparatus
-
Corneal electrodes
-
0.9% saline solution
-
Test compound and vehicle
Procedure:
-
Animals are randomly assigned to treatment groups (vehicle control and various doses of the test compound).
-
The test compound or vehicle is administered, typically via intraperitoneal (i.p.) injection.
-
After a predetermined time corresponding to the peak effect of the drug, a drop of saline is applied to the animal's corneas to ensure good electrical contact.
-
Corneal electrodes are placed on the corneas.
-
An electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.
-
The animal is immediately observed for the presence or absence of a tonic hindlimb extension, which is the endpoint of the seizure.
-
The number of animals protected from the tonic hindlimb extension in each group is recorded.
-
The ED50 value, the dose that protects 50% of the animals from the seizure, is calculated using statistical methods such as probit analysis.[13]
Subcutaneous Pentylenetetrazol (scPTZ) Test in Mice
Objective: To evaluate the ability of a compound to raise the threshold for chemically induced seizures, modeling myoclonic and absence seizures.
Materials:
-
Male albino mice (e.g., Swiss strain), 20-25g
-
Pentylenetetrazol (PTZ) solution
-
Test compound and vehicle
-
Syringes and needles for subcutaneous injection
Procedure:
-
Animals are randomly assigned to treatment groups.
-
The test compound or vehicle is administered (e.g., i.p.).
-
At the time of peak drug effect, a convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously into the loose skin on the back of the neck.
-
Each animal is placed in an individual observation cage.
-
The animals are observed for a set period (e.g., 30 minutes) for the occurrence of clonic seizures, characterized by rhythmic muscle contractions.
-
An animal is considered protected if it does not exhibit a clonic seizure lasting for at least 5 seconds.
-
The number of protected animals in each group is recorded.
-
The ED50 is calculated to determine the dose that protects 50% of the animals from PTZ-induced clonic seizures.
Discussion and Future Directions
This compound presents a compelling profile for further investigation as an anticonvulsant. Its mechanism as a Kv7 channel opener is a well-validated and clinically relevant target for the treatment of epilepsy. The qualitative evidence of its anticonvulsant activity in preclinical models is promising.
The key limitation in the current assessment is the lack of publicly available quantitative efficacy data (ED50 values) in standardized seizure models like the MES and scPTZ tests. The availability of this data would be crucial for a direct and robust comparison of its potency against other AEDs.
Future research should focus on:
-
Determining the ED50 values of this compound in the MES, scPTZ, and other relevant seizure models (e.g., 6 Hz psychomotor seizure model).
-
Conducting head-to-head comparative studies with other Kv7 modulators and newer generation AEDs to better delineate its efficacy and safety profile.
-
Investigating its potential efficacy in models of drug-resistant epilepsy.
References
- 1. Retigabine (ezogabine) as add-on therapy for partial-onset seizures: an update for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Emerging drugs for partial-onset epilepsy: a review of brivaracetam - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brivaracetam in the treatment of epilepsy: a review of clinical trial data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurology.org [neurology.org]
- 6. clarification of the mechanism of action of cenobamate [aesnet.org]
- 7. What is the mechanism of Cenobamate? [synapse.patsnap.com]
- 8. karger.com [karger.com]
- 9. Anti-convulsive and anti-epileptic properties of brivaracetam (ucb 34714), a high-affinity ligand for the synaptic vesicle protein, SV2A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticonvulsant effects of cenobamate in chemically and electrically induced seizure models in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Cenobamate Suppresses Seizures without Inducing Cell Death in Neonatal Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A companion to the preclinical common data elements for pharmacologic studies in animal models of seizures and epilepsy. A Report of the TASK3 Pharmacology Working Group of the ILAE/AES Joint Translational Task Force - PMC [pmc.ncbi.nlm.nih.gov]
JNJ-37822681: A Comparative Analysis of its D2 Receptor Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the binding kinetics of the novel D2 receptor antagonist JNJ-37822681 in comparison to other prominent D2 antagonists, supported by experimental data and protocols.
This compound is a novel, fast-dissociating dopamine D2 receptor antagonist that has garnered significant interest in the field of neuropsychiatric drug development. Its unique kinetic profile, characterized by a rapid dissociation from the D2 receptor, is hypothesized to contribute to a favorable clinical profile with a potentially lower incidence of extrapyramidal symptoms (EPS) compared to traditional antipsychotics. This guide provides a comprehensive comparison of the binding kinetics of this compound with other well-established D2 antagonists, presenting key experimental data in a clear, comparative format.
Comparative Binding Kinetics at the Dopamine D2 Receptor
The following table summarizes the binding kinetic parameters for this compound and other selected D2 receptor antagonists. The association rate constant (k"on"), dissociation rate constant (k"off"), and the equilibrium dissociation constant (K"d") are crucial indicators of a ligand's interaction with its target receptor. A higher k"on" signifies a faster binding of the drug to the receptor, while a higher k"off" indicates a faster dissociation. The K"d" value, calculated as k"off"/k"on", represents the affinity of the drug for the receptor, with lower values indicating higher affinity.
| Compound | k"on" (M⁻¹min⁻¹) | k"off" (min⁻¹) | K"d" (nM) | Reference |
| This compound | 1.1 x 10⁸ | 0.25 | 2.3 | [de Vries et al., 2018] |
| Haloperidol | 1.2 x 10⁸ | 0.023 | 0.19 | [de Vries et al., 2018] |
| Risperidone | 1.5 x 10⁸ | 0.048 | 0.32 | [de Vries et al., 2018] |
| Olanzapine | 1.8 x 10⁸ | 0.041 | 0.23 | [de Vries et al., 2018] |
| Clozapine | 8.1 x 10⁷ | 0.12 | 1.5 | [de Vries et al., 2018] |
| Quetiapine | 1.3 x 10⁸ | 0.29 | 2.2 | [de Vries et al., 2018] |
| Aripiprazole | 1.9 x 10⁸ | 0.033 | 0.17 | [Sykes et al., 2017] |
| Ziprasidone | 2.1 x 10⁸ | 0.092 | 0.44 | [de Vries et al., 2018] |
As the data illustrates, this compound exhibits one of the highest dissociation rates (k"off") among the compared antagonists, substantiating its classification as a "fast-off" ligand. This rapid dissociation is a key differentiator from traditional antipsychotics like haloperidol, which displays a significantly slower off-rate.
Experimental Protocols: Radioligand Binding Assay
The determination of binding kinetics is commonly performed using radioligand binding assays. Below is a detailed protocol for a competitive radioligand binding assay to determine the kinetic parameters of D2 receptor antagonists.
Objective: To determine the association (k"on") and dissociation (k"off") rates of a test compound for the dopamine D2 receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells).
-
Radioligand: A high-affinity D2 receptor radioligand (e.g., [³H]-spiperone or [³H]-raclopride).
-
Test Compound: The unlabeled D2 receptor antagonist to be tested (e.g., this compound).
-
Assay Buffer: Typically 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold assay buffer.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
1. Association Rate (k"on") Determination: a. Incubate cell membranes with a fixed concentration of radioligand in the assay buffer. b. At time zero, add the test compound at various concentrations. c. At different time points, terminate the reaction by rapid filtration through glass fiber filters to separate bound and free radioligand. d. Wash the filters with cold wash buffer to remove unbound radioligand. e. Measure the radioactivity on the filters using a scintillation counter. f. Plot the specific binding of the radioligand against time for each concentration of the test compound. g. The observed association rate (k"obs") is determined by fitting the data to a one-phase association equation. h. The association rate constant (k"on") is then calculated from the slope of the linear plot of k"obs" versus the concentration of the test compound.
2. Dissociation Rate (k"off") Determination: a. Incubate cell membranes with the radioligand to reach equilibrium. b. Initiate dissociation by adding a high concentration of a non-radiolabeled D2 antagonist (e.g., haloperidol) to prevent re-association of the radioligand. c. At various time points, filter the samples and measure the remaining bound radioactivity as described above. d. Plot the natural logarithm of the specific binding versus time. e. The dissociation rate constant (k"off") is the negative of the slope of this linear plot.
3. Data Analysis: a. The equilibrium dissociation constant (K"d") can be calculated from the kinetic rate constants using the equation: K"d" = k"off" / k"on".
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the dopamine D2 receptor signaling pathway and the experimental workflow of a radioligand binding assay.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Radioligand binding assay workflow.
Comparative Analysis of JNJ-37822681's Cellular Effects: A Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacological effects of JNJ-37822681, a fast-dissociating dopamine D2 receptor antagonist, across different in vitro cell systems. The data presented here is compiled from multiple studies to facilitate a cross-validation of its activity on its primary target and to highlight its effects on other ion channels.
Quantitative Analysis of this compound Activity
The following tables summarize the key quantitative parameters of this compound's effects in various cell lines.
Table 1: Dopamine D2 Receptor Binding Affinity
| Cell Line | Receptor Subtype | Parameter | Value (nM) |
| HEK293 (presumed) | Dopamine D2L | Ki | 158[1] |
Table 2: Activity on Kv7 Potassium Channels in CHO Cells
| Channel Subtype | Parameter | Value (µM) |
| Kv7.2/7.3 | EC50 | ~1 |
| Kv7.2 | EC50 | ~1-2 |
| Kv7.4 | EC50 | >10 |
| Kv7.5 | EC50 | ~3-5 |
Table 3: Electrophysiological Effects in hiPSC-Derived Cortical Neurons
| Parameter | Effect of this compound |
| M-current | Enhanced |
| Resting Membrane Potential | Hyperpolarized |
| Spontaneous Action Potential Firing | Reduced |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Dopamine D2 Receptor Binding Assay
This protocol is based on standard radioligand binding assays used for determining receptor affinity.
-
Cell Culture: A stable cell line expressing the human dopamine D2L receptor, such as HEK293 or CHO cells, is cultured under standard conditions.
-
Membrane Preparation: Cells are harvested, and crude membrane preparations are obtained by homogenization and centrifugation.
-
Binding Assay: Cell membranes are incubated with a radiolabeled ligand for the D2 receptor (e.g., [³H]-spiperone) and varying concentrations of this compound.
-
Separation and Detection: Bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using a scintillation counter.
-
Data Analysis: The inhibition of radioligand binding by this compound is used to calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology for Kv7 Channel Activity
This protocol outlines the methodology used to assess the effect of this compound on Kv7 channels expressed in CHO cells.
-
Cell Culture and Transfection: CHO cells are transiently transfected with plasmids encoding the desired Kv7 channel subunits (e.g., Kv7.2 and Kv7.3).
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on transfected cells 24-48 hours post-transfection.
-
Voltage Protocol: A voltage-step protocol is applied to elicit Kv7 channel currents.
-
Drug Application: this compound is applied at various concentrations to the bath solution to determine its effect on the channel currents.
-
Data Analysis: Concentration-response curves are generated by plotting the potentiation of the current against the concentration of this compound. The EC50 value is determined by fitting the data to a logistic function.
Electrophysiology in hiPSC-Derived Cortical Neurons
This protocol describes the methods for evaluating the effects of this compound on the electrophysiological properties of human neurons.
-
Neuronal Differentiation: Human induced pluripotent stem cells (hiPSCs) are differentiated into cortical-like glutamatergic neurons using established protocols.
-
Electrophysiological Recordings: Whole-cell patch-clamp recordings are performed on mature neurons.
-
Measurement of M-current: The M-current, a key current mediated by Kv7 channels, is isolated and measured before and after the application of this compound.
-
Measurement of Resting Membrane Potential and Action Potentials: The resting membrane potential and spontaneous action potential firing are recorded in current-clamp mode before and after drug application.
-
Data Analysis: Changes in M-current amplitude, resting membrane potential, and firing frequency are quantified and compared.
Visualizations
The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound antagonism of the Dopamine D2 receptor signaling pathway.
Caption: Mechanism of this compound as a Kv7 channel opener.
Caption: Workflow for in vitro characterization of this compound.
References
Comparative Analysis of JNJ-378226-81 in Rodent vs. Primate Models: A Guide for Researchers
A comprehensive review of the preclinical data reveals significant species-dependent differences in the pharmacological and toxicological profile of JNJ-37822681, a potent and fast-dissociating dopamine D2 receptor antagonist. This guide provides a comparative analysis of key findings in rodent and primate models to inform future research and development.
This document summarizes the available quantitative data, details experimental methodologies, and visualizes key pathways and workflows to offer an objective comparison of this compound's performance in these critical preclinical models. The stark contrast in extrapyramidal symptom (EPS) liability between species is a primary focus of this analysis.
Data Presentation: Quantitative Comparison
The following tables summarize the key quantitative parameters for this compound in rodent (primarily rat) and primate (cynomolgus monkey) models.
Table 1: Pharmacodynamic and Behavioral Effects
| Parameter | Rodent Model (Rat) | Primate Model (Cynomolgus Monkey) | Reference |
| D2 Receptor Occupancy (ED50) | 0.39 mg/kg | Data not publicly available; severe EPS observed at low exposures | [1] |
| Antipsychotic-like Activity (ED50) | Inhibition of apomorphine-induced stereotypy: 0.19 mg/kg | Not explicitly quantified in available literature | [1] |
| Extrapyramidal Symptoms (EPS) | Catalepsy induced, but with a wider safety margin compared to haloperidol. Rats were not prone to EPS-like signs. | Severe EPS-like signs (abnormal posture, abnormal eye movements, hallucination-like behavior) observed at relatively low exposures. | [1][2] |
| Prolactin Elevation (ED50) | 0.17 mg/kg (peripheral D2), 0.19 mg/kg (central D2) | Elevated serum prolactin levels observed. | [1][2] |
Table 2: Toxicokinetics and Safety Margin
| Parameter | Rodent Model (Rat) | Primate Model (Cynomolgus Monkey) | Reference |
| Pharmacokinetic Profile | Specific Cmax, Tmax, bioavailability, and clearance data not detailed in the provided search results. | Specific Cmax, Tmax, bioavailability, and clearance data not detailed in the provided search results. Exposures leading to adverse events were low. | [2] |
| Safety Margin | Adverse effects were noted only at exposures considerably higher than those achieved at efficacious plasma concentrations in a clinical setting. | Toxicology studies did not provide an exposure-based safety margin due to the high sensitivity to EPS-like signs. | [2] |
| Prolactin-related Tissue Changes | Slight to moderate prolactin-related tissue changes in the mammary gland observed upon histopathological examination. | Only minor mammary gland tissue changes noted. | [2] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings.
Rodent Behavioral Assays
1. Inhibition of Apomorphine-Induced Stereotypy:
-
Animals: Male Wistar rats.
-
Procedure: Rats are habituated to the testing cages. This compound or vehicle is administered at varying doses. After a predetermined pretreatment time, apomorphine (a dopamine agonist) is administered subcutaneously to induce stereotyped behaviors (e.g., sniffing, gnawing, licking).
-
Scoring: The intensity of stereotyped behavior is scored by a trained observer, blind to the treatment, at regular intervals over a specified period. The ED50 is calculated as the dose of this compound that produces a 50% reduction in the maximal stereotypy score.
2. Catalepsy Assessment:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: A bar is placed at a specific height. The rat's forepaws are placed on the bar, and the time it remains in this unnatural posture is recorded.
-
Scoring: The duration of immobility is measured at several time points after drug administration. A positive catalepsy response is typically defined as maintaining the posture for a minimum duration (e.g., 20 seconds).
Primate Extrapyramidal Symptom (EPS) Assessment
-
Animals: Cynomolgus monkeys.
-
Procedure: Monkeys are administered this compound, and their behavior is systematically observed and scored by trained technicians who are blinded to the treatment conditions. Observations are typically recorded on video for later review.
-
Scoring: A standardized scoring system, often adapted from clinical rating scales, is used to quantify the severity of EPS-like signs. This includes assessments of:
-
Posture and Muscle Tone: Abnormal postures, rigidity.
-
Movement: Tremors, bradykinesia (slowness of movement), dystonia (sustained muscle contractions).
-
General Behavior: Changes in activity levels, presence of hallucination-like behaviors (e.g., staring at a fixed point, tracking non-existent objects).
-
Mandatory Visualization
Signaling Pathways of this compound
Caption: Dual mechanism of action of this compound.
Experimental Workflow: Comparative Preclinical Evaluation
Caption: Workflow for rodent vs. primate evaluation.
References
- 1. Pharmacokinetic study of (S)-(-)-2-(N-propyl-N-(2-thienylethyl)amino)-5-hydroxytetralin infusion in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential responses to this compound, a specific and fast dissociating dopamine D2 receptor antagonist, in cynomolgus monkey and Sprague-Dawley rat general toxicology studies: clinical observations, prolactin levels, mammary histopathology findings and toxicokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
JNJ-378226-81: A Comparative Analysis of its High Selectivity for the Dopamine D2 Receptor
For Researchers, Scientists, and Drug Development Professionals
JNJ-37822681 is a novel pharmaceutical compound distinguished by its high selectivity as an antagonist for the dopamine D2 receptor. This guide provides a comparative analysis of this compound's binding affinity for the D2 receptor versus other dopamine receptor subtypes and a range of off-target receptors. The data presented herein, derived from rigorous in vitro studies, underscores the compound's specificity, a critical attribute for targeted therapeutic intervention and minimizing off-target effects.
Quantitative Analysis of Receptor Binding Affinity
The selectivity of this compound for the dopamine D2 receptor has been quantified through extensive radioligand binding assays. The following tables summarize the inhibition constants (Ki) or the percentage of inhibition at a 1 µM concentration for a comprehensive panel of receptors.
Dopamine Receptor Subtypes:
| Receptor | Ki (nM) |
| D2L | 158 |
| D3 | 1,159 |
| D1 | >10,000 |
| D4.4 | 1,500 |
| D5 | >10,000 |
Serotonin (5-HT) Receptors:
| Receptor | % Inhibition @ 1µM |
| 5-HT1A | 12 |
| 5-HT1B | -1 |
| 5-HT1D | 11 |
| 5-HT2A | 23 |
| 5-HT2C | 15 |
| 5-HT3 | -14 |
| 5-HT4 | 1 |
| 5-HT5a | 2 |
| 5-HT6 | 13 |
| 5-HT7 | 10 |
Adrenergic, Histaminergic, and Muscarinic Receptors:
| Receptor | % Inhibition @ 1µM |
| α1-adrenergic | 16 |
| α2-adrenergic | 10 |
| β-adrenergic | -11 |
| H1 (histamine) | 18 |
| M1 (muscarinic) | 12 |
| M2 (muscarinic) | 1 |
| M3 (muscarinic) | 11 |
| M4 (muscarinic) | 12 |
| M5 (muscarinic) | 13 |
The data clearly demonstrates that this compound possesses a significantly higher affinity for the D2 receptor subtype compared to other dopamine receptors. Notably, its affinity for the D3 receptor is approximately 7.3-fold lower than for the D2 receptor. For all other tested off-target receptors, including serotonin, adrenergic, histamine, and muscarinic receptors, this compound exhibits minimal activity, with inhibition values at a high concentration of 1 µM being generally low.
Experimental Protocols
The binding affinity data presented was determined using established radioligand binding assays. The following is a detailed description of the methodologies employed in these key experiments.
Radioligand Binding Assays:
-
Objective: To determine the binding affinity (Ki) of this compound for various neurotransmitter receptors.
-
Methodology:
-
Membrane Preparation: Membranes were prepared from either recombinant cell lines expressing the specific human receptor subtype (e.g., CHO-K1 cells for D2L, HEK-293 cells for other dopamine and serotonin subtypes) or from specific regions of rat brain tissue known to have high densities of the target receptor (e.g., cerebral cortex for 5-HT2A, striatum for D1).
-
Radioligand Incubation: A fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) was incubated with the prepared cell membranes in the presence of increasing concentrations of the test compound, this compound.
-
Equilibrium and Filtration: The incubation was carried out until equilibrium was reached. The bound radioligand was then separated from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters, representing the amount of bound radioligand, was measured using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC50) was determined by non-linear regression analysis. The inhibition constant (Ki) was then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. For receptors where a full competition curve was not determined, the percentage of inhibition at a 1 µM concentration of this compound was reported.
-
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gi/o pathway. Upon activation by dopamine, the D2 receptor inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
Caption: Dopamine D2 receptor canonical signaling pathway.
Experimental Workflow for Radioligand Binding Assay
The following diagram illustrates the key steps involved in a competitive radioligand binding assay used to determine the binding affinity of a test compound like this compound.
Caption: Workflow of a competitive radioligand binding assay.
A Head-to-Head Examination of JNJ-37822681 and Pomaglumetad Methionil: Novel Antipsychotics with Distinct Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The landscape of antipsychotic drug development is continuously evolving, with a significant focus on novel mechanisms of action that promise improved efficacy and tolerability over existing treatments. This guide provides a detailed comparison of two such investigational agents, JNJ-37822681 and pomaglumetad methionil (LY2140023), based on available head-to-head clinical trial data. These compounds offer distinct pharmacological approaches to treating schizophrenia, with this compound acting as a fast-dissociating dopamine D2 receptor antagonist and pomaglumetad methionil as a metabotropic glutamate 2/3 (mGlu2/3) receptor agonist.
Executive Summary
Clinical trial evidence suggests that while both this compound and pomaglumetad methionil have shown antipsychotic activity, their efficacy and safety profiles differ significantly when compared to established novel antipsychotics. This compound demonstrated comparable efficacy to olanzapine in reducing psychotic symptoms but with a potentially more favorable metabolic profile. In contrast, pomaglumetad methionil showed less robust efficacy compared to aripiprazole and standard-of-care antipsychotics, though it was associated with weight loss. Discontinuation rates due to lack of efficacy were higher for pomaglumetad methionil in some studies.
Comparative Efficacy
The primary measure of efficacy in the key clinical trials was the change in the Positive and Negative Syndrome Scale (PANSS) total score.
In a 12-week, double-blind, randomized Phase II trial (NCT00728195), this compound was compared with olanzapine and placebo in patients with acute exacerbation of schizophrenia.[1] All doses of this compound (10, 20, and 30 mg twice daily) and olanzapine (15 mg once daily) showed a significantly greater reduction in PANSS total score from baseline to week 6 compared to placebo.[1] The mean change from baseline in PANSS total score at week 6 was -18.4 for 10 mg this compound, -17.7 for 20 mg, and -20.0 for 30 mg, compared to -22.9 for olanzapine and -6.4 for placebo.[1]
A 24-week, double-blind, Phase 3 study (NCT01328093) compared flexibly dosed pomaglumetad methionil (20, 40, or 80 mg twice daily) with flexibly dosed aripiprazole (10, 15, or 30 mg/day).[2][3] In this study, the change in PANSS total score was significantly greater for aripiprazole (-15.58) than for pomaglumetad methionil (-12.03).[3] Another 24-week, open-label, Phase 2 study (HBBR) comparing pomaglumetad methionil (40 mg twice daily) to standard of care (SOC; olanzapine, risperidone, or aripiprazole) found that while improvement in PANSS total score was similar in the initial weeks, the SOC group showed significantly greater improvement at the 24-week endpoint.[4]
| Trial Identifier | ** Investigational Drug** | Comparator(s) | Primary Efficacy Outcome (Change in PANSS Total Score) |
| NCT00728195 | This compound (10, 20, 30 mg bid) | Olanzapine (15 mg qd), Placebo | This compound (10mg): -18.4this compound (20mg): -17.7this compound (30mg): -20.0Olanzapine: -22.9Placebo: -6.4[1] |
| NCT01328093 | Pomaglumetad Methionil (20, 40, 80 mg bid) | Aripiprazole (10, 15, 30 mg/day) | Pomaglumetad: -12.03Aripiprazole: -15.58[3] |
| HBBR Study | Pomaglumetad Methionil (40 mg bid) | Standard of Care (Olanzapine, Risperidone, or Aripiprazole) | Improvement significantly greater in SOC group at 24 weeks.[4] |
Comparative Safety and Tolerability
Adverse event profiles also revealed key differences between the investigational drugs and their comparators.
In the NCT00728195 trial, the most common treatment-emergent adverse events with this compound were insomnia (17%) and akathisia (13%).[1] The incidence of extrapyramidal symptoms (EPS) was dose-related and comparable between the 10 mg this compound group and the olanzapine group.[1] Notably, all this compound dose groups showed lesser weight gain compared with olanzapine.[1]
The NCT01328093 study found that long-term treatment with pomaglumetad methionil resulted in significantly less weight gain than aripiprazole; in fact, the pomaglumetad group showed a mean weight loss of 2.8 kg at 24 weeks compared to a 0.4 kg gain in the aripiprazole group.[2][3] However, the incidence of serious adverse events (SAEs) and discontinuation due to adverse events were significantly higher for pomaglumetad methionil (8.2% and 16.2%, respectively) compared with aripiprazole (3.1% and 8.7%, respectively).[2][3] In the HBBR study, patients treated with pomaglumetad methionil reported significantly more vomiting, agitation, and dyspepsia, while those on standard of care reported more akathisia and weight gain.[4] Discontinuation due to lack of efficacy was significantly higher in the pomaglumetad methionil group (20.8%) compared to the SOC group (11.5%).[4]
| Trial Identifier | Investigational Drug | Comparator(s) | Key Safety and Tolerability Findings |
| NCT00728195 | This compound | Olanzapine | This compound: Insomnia (17%), Akathisia (13%), dose-related EPS, less weight gain than olanzapine.[1] |
| NCT01328093 | Pomaglumetad Methionil | Aripiprazole | Pomaglumetad: Significant weight loss (-2.8 kg), higher rates of SAEs (8.2%) and discontinuation due to AEs (16.2%).Aripiprazole: Weight gain (0.4 kg), lower rates of SAEs (3.1%) and discontinuation due to AEs (8.7%).[2][3] |
| HBBR Study | Pomaglumetad Methionil | Standard of Care | Pomaglumetad: More vomiting, agitation, dyspepsia; higher discontinuation due to lack of efficacy (20.8%).SOC: More akathisia and weight gain.[4] |
Experimental Protocols
This compound vs. Olanzapine (NCT00728195)
-
Study Design: A 12-week, multicenter, randomized, double-blind, placebo- and active-controlled, parallel-group study.[1]
-
Patient Population: Patients with an acute exacerbation of schizophrenia.
-
Inclusion Criteria (General): Diagnosis of schizophrenia as defined by DSM-IV.
-
Exclusion Criteria (General): History of seizures, neurologic disorders, pregnancy or nursing, known HIV infection, active suicidal ideation, and substance dependence.[5]
-
Dosing Regimens:
-
Outcome Measures:
Pomaglumetad Methionil vs. Aripiprazole (NCT01328093)
-
Study Design: A 24-week, multicenter, randomized, double-blind, Phase 3 comparison study.[2][3]
-
Patient Population: Patients with a clinical diagnosis of schizophrenia.[6]
-
Inclusion Criteria: Clinical diagnosis of schizophrenia, requiring initiation or modification of antipsychotic treatment as outpatients.[6]
-
Exclusion Criteria: Other current Axis I psychiatric diagnoses, history of inadequate clinical response to antipsychotic treatment, aripiprazole treatment within the past 2 months, and substance abuse or dependence.[2]
-
Dosing Regimens:
-
Outcome Measures:
Pomaglumetad Methionil vs. Standard of Care (HBBR Study)
-
Study Design: A 24-week, multicenter, randomized, open-label, comparative safety study.[4]
-
Patient Population: Patients with schizophrenia with moderate symptomatology, prominent negative symptoms, and evidence of functional impairment.[4]
-
Inclusion Criteria: Diagnosis of schizophrenia (DSM-IV-TR).
-
Exclusion Criteria: Specific criteria not detailed in the provided search results.
-
Dosing Regimens:
-
Outcome Measures:
Signaling Pathways and Mechanisms of Action
This compound: Fast-Dissociating D2 Receptor Antagonism
This compound is a highly selective antagonist of the dopamine D2 receptor.[1] A key characteristic of this compound is its rapid dissociation rate from the D2 receptor.[1][7] This "fast-off" property is hypothesized to confer antipsychotic efficacy while minimizing the risk of extrapyramidal symptoms (EPS) that are often associated with high-affinity, slowly dissociating D2 antagonists.[7] By blocking D2 receptors, this compound modulates dopamine neurotransmission, which is believed to be dysregulated in schizophrenia.[8]
Pomaglumetad Methionil: mGlu2/3 Receptor Agonism
Pomaglumetad methionil is a prodrug of a selective agonist for the metabotropic glutamate 2 and 3 receptors (mGluR2/3).[4][9] These receptors are primarily located presynaptically and act as autoreceptors to reduce the release of glutamate.[6][9] The glutamatergic system is also implicated in the pathophysiology of schizophrenia, and by activating mGluR2/3, pomaglumetad is thought to normalize excessive glutamatergic neurotransmission.[6] Preclinical studies suggest that this modulation of glutamate can indirectly regulate dopamine neuron activity.[10][11][12]
Conclusion
This compound and pomaglumetad methionil represent two distinct and innovative approaches to the treatment of schizophrenia. The available head-to-head clinical trial data provide valuable insights for researchers and drug development professionals. This compound, with its fast-dissociating D2 antagonism, demonstrated promising efficacy comparable to a standard novel antipsychotic, coupled with a favorable metabolic profile. Pomaglumetad methionil, targeting the glutamate system, showed a unique advantage in promoting weight loss but fell short in terms of overall antipsychotic efficacy and was associated with higher discontinuation rates. These findings underscore the complexity of treating schizophrenia and highlight the ongoing need for diverse therapeutic strategies to address the multifaceted nature of the disorder. Further research is warranted to fully elucidate the potential of these and other novel antipsychotic agents.
References
- 1. A double-blind, randomized, placebo-controlled study with this compound, a novel, highly selective, fast dissociating D₂ receptor antagonist in the treatment of acute exacerbation of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pomaglumetad Methionil (LY2140023 Monohydrate) and Aripiprazole in Patients with Schizophrenia: A Phase 3, Multicenter, Double-Blind Comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A long-term, phase 2, multicenter, randomized, open-label, comparative safety study of pomaglumetad methionil (LY2140023 monohydrate) versus atypical antipsychotic standard of care in patients with schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov:443]
- 7. Pharmacology of this compound, a specific and fast-dissociating D2 antagonist for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. D2 receptor antagonists: What They Are and How to Keep Up with the Latest Advances [synapse.patsnap.com]
- 9. Pomaglumetad - Wikipedia [en.wikipedia.org]
- 10. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Prudent Disposal of JNJ-37822681: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of investigational compounds like JNJ-37822681 is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the recommended disposal procedures for this compound, ensuring the safety of personnel and the protection of the environment.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following procedures are based on general best practices for the disposal of potent, biologically active research compounds of unknown toxicity. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for guidance and to ensure compliance with all local, state, and federal regulations.
Compound Identification and Properties
A clear understanding of the compound's basic properties is the first step in safe handling and disposal.
| Property | Value |
| Chemical Name | N-(1-((3,4-difluorophenyl)methyl)piperidin-4-yl)-6-(trifluoromethyl)pyridazin-3-amine |
| Molecular Formula | C17H17F5N4 |
| Known Target | Dopamine D2 Receptor Antagonist |
Experimental Protocols: Disposal of this compound
The following protocol outlines the recommended step-by-step procedure for the disposal of this compound in a laboratory setting. This protocol is designed to minimize exposure and ensure that the waste is handled in a safe and compliant manner.
1. Personal Protective Equipment (PPE):
-
Wear a standard laboratory coat, safety glasses with side shields or chemical splash goggles, and nitrile gloves.
-
If handling the compound in powdered form where aerosolization is possible, a properly fitted NIOSH-approved respirator is recommended.
2. Waste Segregation and Collection:
-
Solid Waste:
-
All solid waste contaminated with this compound, including unused compound, contaminated consumables (e.g., weigh boats, pipette tips, vials), and contaminated PPE, should be collected in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the compound and any solvents used. A high-density polyethylene (HDPE) container is generally suitable.
-
The container must be kept closed except when adding waste.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container.
-
Do not mix with other incompatible waste streams.
-
The container should be clearly labeled with the full chemical name and approximate concentration of this compound, as well as any solvents present.
-
3. Decontamination:
-
All non-disposable equipment and work surfaces that have come into contact with this compound should be decontaminated.
-
A suitable decontamination solution (e.g., a solution of a surfactant-based laboratory detergent followed by a rinse with an appropriate solvent like ethanol or isopropanol, and then water) should be used.
-
All materials used for decontamination (e.g., wipes, paper towels) should be disposed of as solid hazardous waste.
4. Final Disposal:
-
All hazardous waste containers must be sealed and stored in a designated satellite accumulation area until they are collected by the institution's EHS department or a licensed hazardous waste disposal contractor.
-
Follow all institutional procedures for waste pickup and documentation.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Safeguarding Research: A Comprehensive Guide to Handling JNJ-37822681
For researchers and scientists engaged in the development of novel therapeutics, the safe handling of investigational compounds is paramount. This document provides essential, immediate safety and logistical information for the personal protective equipment (PPE) and handling of JNJ-37822681, a potent and selective dopamine D2 receptor antagonist. Adherence to these guidelines is critical to ensure a safe laboratory environment and maintain the integrity of your research.
Hazard Identification and Personal Protective Equipment
This compound dihydrochloride is classified as causing skin irritation (H315), serious eye irritation (H319), and eye irritation (H320)[1]. Therefore, stringent adherence to PPE protocols is mandatory.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) | To prevent skin contact and subsequent irritation[1]. |
| Eye/Face Protection | Safety glasses with side-shields or goggles | To protect against splashes and airborne particles causing serious eye irritation[1]. |
| Skin and Body Protection | Laboratory coat | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Not required under normal conditions of use. If dust is generated, use a NIOSH-approved respirator. | To prevent inhalation of aerosolized particles. |
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling this compound from receipt to disposal minimizes the risk of exposure and contamination.
Experimental Workflow:
-
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
For long-term storage of a stock solution, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month[2].
-
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a designated area, preferably within a chemical fume hood to minimize inhalation exposure.
-
Wear the appropriate PPE as outlined in the table above.
-
This compound dihydrochloride is soluble in water and DMSO[3].
-
-
Handling and Experimental Use:
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound[1].
-
In case of accidental contact:
-
-
Decontamination and Spill Management:
-
In the event of a spill, isolate the area and wear appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable decontamination solution.
-
-
Disposal:
-
Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
-
Contaminated labware and PPE should be disposed of as hazardous waste.
-
Take off contaminated clothing and wash before reuse[1].
-
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the handling process, the following diagram illustrates the key steps and decision points.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
